ATN-161 trifluoroacetate salt
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N9O8S.C2HF3O2/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35;3-2(4,5)1(6)7/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38);(H,6,7)/t13-,14-,15-,16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVJOWHOEOLJGI-LQCLSJOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36F3N9O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ATN-161 Trifluoroacetate Salt: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-161, a synthetic pentapeptide (Ac-PHSCN-NH2), is an antagonist of several integrins, primarily targeting α5β1 and αvβ3.[1][2] As the trifluoroacetate (B77799) salt, it has been investigated for its anti-angiogenic and anti-metastatic properties in various cancer models. This technical guide provides an in-depth overview of the core mechanism of action of ATN-161, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: Integrin Antagonism
ATN-161 is a non-RGD (Arg-Gly-Asp) based integrin inhibitor.[3] It selectively binds to integrins α5β1 and αvβ3, which are crucial for cell adhesion, migration, and angiogenesis.[1][2] Unlike many other integrin antagonists, ATN-161 does not block cell adhesion itself but is thought to inhibit integrin-dependent signaling.
Quantitative Data: Binding Affinity and In Vitro Efficacy
The following tables summarize the key quantitative data related to the binding affinity and in vitro efficacy of ATN-161.
| Target | Binding Affinity (Kd) | Reference |
| Integrin α5β1 | 1.0 µM | [1] |
| Integrin αvβ3 | 0.6 µM | [1] |
| Assay | Cell Line | IC50 | Context | Reference |
| Viral Load Reduction | Vero (E6) | 3.16 µM | SARS-CoV-2 Infection | [4] |
Downstream Signaling Pathways
By binding to integrins α5β1 and αvβ3, ATN-161 modulates several downstream signaling pathways that are critical for tumor progression and angiogenesis. The primary consequence of this binding is the inhibition of phosphorylation of key signaling molecules.
Inhibition of FAK and MAPK Phosphorylation
A key event in integrin-mediated signaling is the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. ATN-161 has been shown to significantly inhibit the phosphorylation of both FAK and MAPK.[2] This disruption of the FAK/MAPK signaling cascade is a central element of its anti-angiogenic and anti-tumor effects.
Caption: ATN-161 inhibits integrin-mediated FAK and MAPK phosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ATN-161.
Western Blot for FAK and MAPK Phosphorylation
This protocol describes the detection of phosphorylated FAK and MAPK in cell lysates following treatment with ATN-161.
-
Cell Culture and Treatment: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate media and culture until 70-80% confluent. Serum-starve the cells for 24 hours prior to treatment. Treat cells with varying concentrations of ATN-161 or vehicle control for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-FAK, total FAK, phospho-MAPK, and total MAPK.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for Western blot analysis of protein phosphorylation.
In Vitro Cell Migration Assay (Boyden Chamber Assay)
This assay measures the effect of ATN-161 on the migration of endothelial cells towards a chemoattractant.
-
Chamber Preparation: Coat the underside of a Boyden chamber insert (8 µm pore size) with a chemoattractant (e.g., fibronectin).
-
Cell Preparation: Resuspend endothelial cells in serum-free media containing various concentrations of ATN-161 or vehicle control.
-
Seeding: Add the cell suspension to the upper chamber of the insert.
-
Incubation: Place the insert into a well containing media with a chemoattractant (e.g., VEGF) and incubate for 4-6 hours.
-
Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a suitable stain (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope.
In Vitro Tube Formation Assay
This assay assesses the ability of ATN-161 to inhibit the formation of capillary-like structures by endothelial cells.
-
Matrix Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells in media containing different concentrations of ATN-161 or vehicle control.
-
Incubation: Incubate the plate for 6-18 hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points.
Clinical Trial Data
ATN-161 has been evaluated in clinical trials for its safety and efficacy in patients with solid tumors.
Phase I Study in Advanced Solid Tumors
A Phase I dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of ATN-161 in patients with advanced solid tumors.[5][6]
| Parameter | Value | Reference |
| Dose Escalation | 0.1, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, 16.0 mg/kg | [5][6] |
| Administration | 10-minute intravenous infusion, three times per week | [5][6] |
| Dose-Limiting Toxicities | None observed | [5][6] |
| Objective Responses | None observed | [5][6] |
| Stable Disease | Observed in approximately one-third of patients | [5][6] |
The study concluded that ATN-161 was well-tolerated at all dose levels.[5][6] The observation of prolonged stable disease in some patients suggested potential anti-tumor activity.[5][6]
Phase II Studies
Subsequent Phase II clinical trials investigating ATN-161 in combination with other therapies for specific cancers, such as glioma and metastatic pancreatic cancer, have not shown a significant benefit.[7]
Conclusion
ATN-161 trifluoroacetate salt exerts its biological effects primarily through the antagonism of integrins α5β1 and αvβ3. This interaction leads to the inhibition of downstream signaling pathways, most notably the FAK/MAPK cascade, resulting in reduced angiogenesis and tumor progression. While preclinical studies have demonstrated promising anti-tumor activity, clinical trials in advanced solid tumors have shown limited efficacy. Further research may be warranted to explore its potential in different therapeutic contexts or in combination with other agents.
References
- 1. ATN-161 | Integrin α5β1/αvβ3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ATN-161: An In-Depth Technical Guide to an α5β1 Integrin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that acts as an antagonist of α5β1 integrin, a key mediator in cell adhesion, signaling, angiogenesis, and metastasis.[1] Derived from the synergy region of fibronectin, ATN-161 has demonstrated anti-tumor and anti-angiogenic activity in a range of preclinical models and has been evaluated in Phase I and II clinical trials for solid tumors.[2][3] This technical guide provides a comprehensive overview of ATN-161, including its mechanism of action, key preclinical and clinical findings, detailed experimental protocols, and a summary of quantitative data.
Introduction to ATN-161 and α5β1 Integrin
Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell interactions. The α5β1 integrin, also known as the fibronectin receptor, is crucial for angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[4][5] Its expression is often upregulated on activated endothelial cells and various tumor cells.[6]
ATN-161 is a five-amino-acid peptide (Ac-PHSCN-NH2) designed to mimic the PHSRN synergy sequence of fibronectin, with a cysteine substitution for arginine.[1][7] This modification is critical for its biological activity.[8] ATN-161 binds to several integrins, including α5β1 and αvβ3, with a notable interaction with the β subunit.[2][9] Unlike many integrin inhibitors that target the RGD (Arginine-Glycine-Aspartate) binding site, ATN-161 is a non-RGD-based peptide.[6]
Mechanism of Action
ATN-161 exerts its biological effects primarily by antagonizing α5β1 integrin function. This leads to the inhibition of critical cellular processes involved in cancer progression.
Inhibition of Angiogenesis
ATN-161 has been shown to inhibit angiogenesis in multiple preclinical models.[2] Its anti-angiogenic activity is thought to be mediated, at least in part, by modulating integrin signaling in a protein kinase A (PKA)-dependent manner.[2] Antagonism of α5β1 by ATN-161 can activate PKA, leading to the induction of apoptosis in endothelial cells and the inhibition of new blood vessel formation.[2] Studies have shown that the anti-angiogenic effects of ATN-161 can be reversed by PKA inhibitors.[2]
Inhibition of Tumor Growth and Metastasis
By targeting α5β1 integrin, ATN-161 can inhibit primary tumor growth and the formation of metastases.[10][11] This is achieved through a combination of anti-angiogenic effects and potential direct effects on tumor cells, such as inhibiting their invasion and migration.[10] In preclinical models of breast and prostate cancer, ATN-161 has been shown to reduce tumor volume and decrease the incidence of skeletal and soft tissue metastases.[9][11]
Molecular Signaling Pathways
ATN-161's interaction with α5β1 integrin leads to the modulation of downstream signaling pathways. A key pathway affected is the Mitogen-Activated Protein Kinase (MAPK) pathway. Treatment with ATN-161 has been shown to significantly inhibit the phosphorylation of MAPK in tumor cells.[9] Additionally, ATN-161 has been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cell survival.[12]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical and clinical studies of ATN-161.
Table 1: Preclinical In Vitro Efficacy
| Assay Type | Cell Line | ATN-161 Concentration | Effect | Reference |
| MAPK Phosphorylation | MDA-MB-231 | 20 µmol/L | Maximal inhibition | [9] |
| Angiogenesis (Matrigel) | - | 1 and 10 µmol/L | Statistically significant inhibition | [2] |
| Cell Migration (VEGF-induced) | hCECs | Starting at 100 nM | Dose-dependent inhibition | [13] |
| Cell Proliferation | Tumor cells | Up to 100 µmol/L | No significant effect | [9] |
| Endothelial Cell Number | - | - | 21% decrease after 48 hr | [13] |
Table 2: Preclinical In Vivo Efficacy
| Animal Model | Tumor Type | ATN-161 Dose | Effect | Reference |
| Copenhagen Rats | MLL Prostate Cancer | 5 mg/kg (5 injections over 16 days) | Marked reduction in primary tumor growth | [10] |
| Nude Mice | MDA-MB-231 Breast Cancer | 0.05-1 mg/kg (thrice a week for 10 weeks) | Significant dose-dependent decrease in tumor volume and metastasis | [11] |
| Murine Model | Liver Metastases | - | Inhibition of angiogenesis and growth | [13] |
| Lewis Lung Carcinoma | - | 1 to 10 mg/kg (thrice a week) | Optimal dose range for U-shaped dose-response curve | [8] |
| OIR and CNV Mice | Ocular Neovascularization | 1.0 µg/µL and 10 µg/µL | Significant inhibition of integrin α5β1 expression | [1] |
Table 3: Clinical Trial Data (Phase I)
| Parameter | Value | Notes | Reference |
| Patient Population | Advanced solid tumors | 26 patients | [14] |
| Dose Range | 0.1 to 16 mg/kg | Thrice weekly intravenous infusion | [10] |
| Maximum Tolerated Dose (MTD) | Not reached | Well tolerated at all dose levels | [2] |
| Objective Responses | None observed | - | [10] |
| Stable Disease | ~33% of patients | Prolonged stable disease observed | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of ATN-161.
In Vitro Angiogenesis Assay (Matrigel Plug Model)
This assay assesses the ability of ATN-161 to inhibit the formation of new blood vessels in a three-dimensional matrix.
Protocol:
-
Preparation of Matrigel Mixture: Matrigel is thawed on ice and mixed with angiogenesis inducers such as Vascular Endothelial Growth Factor (VEGF) at a final concentration of 300 ng/mL and Fibroblast Growth Factor-2 (FGF-2) at 800 ng/mL.[2]
-
Addition of ATN-161: ATN-161 is added to the Matrigel mixture at various concentrations (e.g., 1 and 10 µmol/L) to assess its dose-dependent inhibitory effect.[2]
-
Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into the flank of mice.
-
Incubation Period: The Matrigel plug is allowed to solidify and vascularize over a period of several days.
-
Analysis: The Matrigel plugs are excised, and the extent of angiogenesis is quantified. This can be done by measuring the hemoglobin content within the plug as an indicator of blood vessel formation or by immunohistochemical staining for endothelial cell markers like CD31.
Western Blot for MAPK Phosphorylation
This method is used to determine the effect of ATN-161 on the activation of the MAPK signaling pathway.
Protocol:
-
Cell Culture and Treatment: MDA-MB-231 human breast cancer cells are plated in 100 mm Petri dishes and allowed to attach for 24 hours.[9] The cells are then serum-starved overnight. Following starvation, the cells are treated with either vehicle control or ATN-161 at various concentrations (1-100 µmol/L) for different time periods (15-60 minutes).[9]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MAPK (p-MAPK) and total MAPK. A loading control, such as β-tubulin, is also probed.[9]
-
Detection: The membrane is then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of ATN-161 in a living organism.
Protocol:
-
Cell Inoculation: MDA-MB-231 human breast cancer cells are inoculated subcutaneously into the right flank of female BALB/c nu/nu mice.[11]
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., palpable or a specific volume).
-
Treatment Administration: Animals are randomized into treatment and control groups. The treatment group receives ATN-161 via intravenous infusion at specified doses (e.g., 0.05-1 mg/kg) and schedules (e.g., thrice a week for 10 weeks).[11] The control group receives a vehicle-only infusion.
-
Monitoring: Tumor volume is measured at regular intervals (e.g., weekly) using calipers. The body weight of the animals is also monitored.
-
Endpoint Analysis: At the end of the study, tumors are harvested for histological and immunohistochemical analysis to assess parameters such as phosphorylated MAPK expression, microvessel density, and cell proliferation.[11]
Conclusion
ATN-161 represents a promising therapeutic agent that targets α5β1 integrin to inhibit angiogenesis and tumor progression. Its unique non-RGD-based mechanism of action and favorable safety profile observed in early clinical trials warrant further investigation.[10][14] This technical guide provides a foundational understanding of ATN-161 for researchers and drug development professionals, summarizing key data and experimental approaches to facilitate future studies in this area. The observation of a U-shaped dose-response curve in preclinical models highlights the importance of identifying appropriate biomarkers to guide dose selection in future clinical trials.[2][8]
References
- 1. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ATN-161 Peptide Functionalized Reversibly Cross-Linked Polymersomes Mediate Targeted Doxorubicin Delivery into Melanoma-Bearing C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of ATN-161 Trifluoroacetate Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin. As a non-RGD-based integrin antagonist, it primarily targets α5β1 integrin and also interacts with other integrins like αvβ3. Its trifluoroacetate (B77799) salt form is commonly used for research and clinical investigation. ATN-161 functions by binding to the beta subunits of these integrins, leading to the modulation of critical signaling pathways involved in cell adhesion, migration, proliferation, and survival. This mechanism confers upon it significant anti-angiogenic, anti-tumor, and anti-metastatic properties, which have been validated in numerous preclinical models. Furthermore, emerging research highlights its potential as an antiviral agent. This document provides an in-depth overview of the biological activities of ATN-161, detailing its mechanism of action, effects on cellular signaling, and a summary of its efficacy in vitro and in vivo, supported by experimental protocols and quantitative data.
Core Mechanism of Action
ATN-161 is a non-competitive inhibitor that targets integrin function. Unlike many integrin inhibitors that target the canonical Arginine-Glycine-Aspartate (RGD) binding site, ATN-161 binds to the beta subunits of several integrin heterodimers, including α5β1, αvβ3, and αvβ5.[1][2] Its design incorporates a cysteine residue in place of an arginine from the original fibronectin PHSRN sequence.[3] It is hypothesized that the free thiol group on this cysteine residue forms a disulfide bond with the integrin target, blocking the disulfide interchange necessary for integrin activation and thereby locking it in an inactive state.[4][5] This inhibition of integrin-dependent signaling disrupts crucial interactions between cells and the extracellular matrix, underpinning its therapeutic effects.[2][6]
Modulation of Signaling Pathways
The binding of ATN-161 to integrins triggers a cascade of intracellular signaling changes. A key consequence is the inhibition of downstream signaling pathways that are critical for angiogenesis and tumor progression.
-
MAPK Pathway: Treatment with ATN-161 has been shown to significantly inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a central pathway for cell proliferation and survival.[5][7]
-
PKA Pathway: The anti-angiogenic activity of ATN-161 appears to be mediated, at least in part, by Protein Kinase A (PKA). Studies have shown that the inhibitory effects of ATN-161 on angiogenesis can be reversed by PKA inhibitors like HA1004 and KT5720.[1]
-
NF-κB Pathway: In models of ocular neovascularization, ATN-161 was found to inhibit the activation of Nuclear Factor-κB (NF-κB), a key regulator of inflammation and cell survival. This leads to decreased expression of matrix metalloproteinases (MMP-2/9) and promotes apoptosis of neovascular endothelial cells.[8]
Quantitative Summary of Biological Activity
The biological effects of ATN-161 have been quantified across various preclinical models. A notable characteristic is the observation of a U-shaped (or inverted bell-shaped) dose-response curve in several in vivo models, where optimal efficacy is observed within a specific dose range, with diminishing effects at both lower and higher doses.[1][4]
Table 1: In Vitro Efficacy of ATN-161
| Assay Type | Cell Line/Model | Key Findings | Reference |
| Cell Migration | Human Choroidal Endothelial Cells (hCECs) | Dose-dependent inhibition of VEGF-induced migration starting at 100 nM. | [9][10] |
| Capillary Tube Formation | Human Choroidal Endothelial Cells (hCECs) | Inhibited VEGF-induced capillary tube formation. | [9][11] |
| Cell Proliferation | Human Choroidal Endothelial Cells (hCECs) | Did not inhibit VEGF-induced proliferation. | [9][10] |
| Cell Proliferation | Tumor Cells (e.g., MDA-MB-231) | No significant effect on tumor cell proliferation up to 100 µM. | [5] |
| MAPK Phosphorylation | MDA-MB-231 Breast Cancer Cells | Significantly inhibited MAPK phosphorylation, maximal effect at 20 µM. | [5] |
| Basement Membrane Invasion | DU145 & MLL Prostate Cancer Cells | Inhibited PHSRN-induced invasion. | [4] |
| Viral Entry | SARS-CoV-2 Model | Inhibits the interaction between the SARS-CoV-2 spike protein and host cell α5β1 integrin. | [12] |
Table 2: In Vivo Efficacy of ATN-161 in Oncology Models
| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Breast Cancer | MDA-MB-231 Xenograft (mice) | 0.05-1 mg/kg i.v., 3x/week | Dose-dependent decrease in tumor volume; blocked skeletal and soft tissue metastases; reduced microvessel density. | [7] |
| Colorectal Cancer | CT26 Liver Metastases (mice) | 100 mg/kg i.p., every 3rd day (+ 5-FU) | Significantly reduced tumor burden and number of liver metastases; decreased microvessels; increased tumor cell apoptosis and improved survival (in combo). | [13] |
| Prostate Cancer | MLL Primary Tumor (rats) | 5 mg/kg, 5 injections over 16 days | Markedly reduced primary tumor growth; 8- to 10-fold lower blood vessel density. | [4] |
| Lewis Lung Carcinoma | Tumor Growth Model (mice) | 1-10 mg/kg, 3x/week | Optimal anti-tumor effect observed in this dose range, demonstrating a U-shaped dose-response. | [1] |
Table 3: In Vivo Efficacy of ATN-161 in Angiogenesis Models
| Angiogenesis Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Matrigel Plug | Mice | 1 and 10 µmol/L in Matrigel | Statistically significant, dose-dependent inhibition of FGF-2 and VEGF-induced angiogenesis. | [1] |
| Choroidal Neovascularization (CNV) | Laser-induced (rats) | Single intravitreal injection | Inhibited CNV leakage and neovascularization to a similar extent as an anti-VEGF antibody; significantly decreased lesion size. | [9][10][11] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are summaries of key experimental protocols used to evaluate ATN-161.
In Vitro Capillary Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a key step in angiogenesis.
-
Protocol:
-
A synthetic matrix (e.g., Matrigel) is coated onto the wells of a 96-well plate and allowed to polymerize.
-
Human Choroidal Endothelial Cells (hCECs) are seeded onto the matrix.[9]
-
Cells are treated with a pro-angiogenic stimulus (e.g., VEGF) in the presence of varying concentrations of ATN-161 trifluoroacetate salt or a vehicle control.[9][11]
-
After a suitable incubation period (typically several hours), the formation of tube-like networks is observed and quantified using microscopy and image analysis software.[9]
-
In Vivo Choroidal Neovascularization (CNV) Model
This model mimics the pathological angiogenesis seen in diseases like wet age-related macular degeneration (AMD).
-
Protocol:
-
Induction: Anesthesia is administered to rats. Laser photocoagulation is used to rupture Bruch's membrane, inducing a neovascular response from the choroid.[9][14]
-
Treatment: Immediately following laser induction, animals receive a single intravitreal injection of ATN-161, a scrambled peptide control, or a positive control like an anti-VEGF antibody.[9][11]
-
Evaluation: The progression of CNV is monitored over time (e.g., days 1, 7, and 14) using imaging techniques like fluorescein (B123965) angiography and spectral-domain optical coherence tomography (SD-OCT).[9][14]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antiangiogenic effects of integrin alpha5beta1 inhibitor (ATN-161) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
ATN-161: A Technical Guide to its Binding Affinity and Mechanism of Action with Integrin Subunits
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that has garnered significant interest in the fields of oncology and angiogenesis for its ability to modulate integrin function.[1] Unlike many integrin inhibitors that target the classic Arginine-Glycine-Aspartate (RGD) binding motif, ATN-161 is a non-RGD-based peptide derived from the synergy region of fibronectin.[1][2] This technical guide provides an in-depth overview of the binding affinity of ATN-161 to various integrin subunits, details the experimental protocols used for its characterization, and elucidates the downstream signaling pathways it modulates.
ATN-161 Binding Affinity to Integrin Subunits
ATN-161 primarily targets integrins containing specific beta subunits, with a notable affinity for α5β1 and αvβ3.[2][3] Its mechanism of action is hypothesized to involve the formation of a disulfide bond with the integrin target, facilitated by its free cysteine thiol group, which may lock the integrin in an inactive conformation.[1] This interaction is non-competitive with RGD-binding ligands.[4]
Quantitative Binding Data
The binding affinity of ATN-161 for specific integrin subunits has been quantified using various biophysical techniques. The following table summarizes the available dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) values.
| Integrin Subunit | Binding Metric | Value (µM) |
| α5β1 | Kd | 1.0 |
| αvβ3 | Kd | 0.6 |
| αvβ5 | IC50 | Micromolar Affinity (exact value not specified)[5] |
Experimental Protocols
The characterization of ATN-161's binding and functional effects relies on a variety of established experimental methodologies. This section details the core protocols for key assays.
Solid-Phase Integrin Binding Assay (ELISA-based)
This assay is used to determine the ability of ATN-161 to inhibit the binding of an integrin to its ligand.
Protocol:
-
Coating: 96-well microtiter plates are coated with a solution of the purified integrin receptor (e.g., α5β1) at a concentration of 1 µg/mL and incubated for 2 hours at room temperature.[4]
-
Blocking: The plates are then blocked overnight with a solution of 2.5% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) to prevent non-specific binding.[4]
-
Inhibition: A solution containing the integrin's ligand (e.g., fibronectin or a relevant protein like ACE2-Fc at 0.5 µg/mL) is prepared with varying concentrations of ATN-161.[4] This mixture is added to the coated and blocked wells.
-
Incubation: The plates are incubated for 1 hour at 37°C to allow for competitive binding.[4]
-
Detection: The amount of bound ligand is quantified using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed using a colorimetric substrate and measured with a plate reader.
Cell Adhesion Assay
This assay assesses the ability of ATN-161 to inhibit cell attachment to an extracellular matrix (ECM) protein-coated surface.
Protocol:
-
Plate Coating: 96-well plates are coated with an ECM protein, such as fibronectin, and incubated to allow the protein to adhere to the plastic surface.[6] The plates are then washed to remove any unbound protein.
-
Cell Preparation: The cell line of interest (e.g., MDA-MB-231) is harvested and resuspended in a serum-free medium.[3]
-
Treatment: The cell suspension is treated with various concentrations of ATN-161.
-
Seeding: The treated cells are seeded onto the fibronectin-coated plates and incubated for a defined period (e.g., 30-90 minutes) at 37°C to allow for cell adhesion.[7]
-
Washing: Non-adherent cells are removed by gently washing the wells with PBS.[7]
-
Quantification: The remaining adherent cells are fixed, stained with a dye (e.g., crystal violet), and the dye is then solubilized. The absorbance is measured using a plate reader to quantify the number of adherent cells.[7]
Western Blot Analysis of Downstream Signaling
This technique is used to measure the effect of ATN-161 on the phosphorylation state of key signaling proteins.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., MDA-MB-231) are cultured to a suitable confluency and may be serum-starved overnight to reduce basal signaling.[3] The cells are then treated with different concentrations of ATN-161 for a specified duration.[3]
-
Cell Lysis: The cells are washed with cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of samples.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FAK, FAK, p-MAPK, MAPK).[3]
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
Signaling Pathways and Mechanism of Action
ATN-161's binding to integrins initiates a cascade of intracellular signaling events that ultimately affect cell behavior, including migration, proliferation, and survival. The primary signaling pathways modulated by ATN-161 include the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways. There is also evidence for its involvement in the Nuclear Factor-kappa B (NF-κB) pathway.[8][9][10]
ATN-161 Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of ATN-161.
Caption: A flowchart of in vitro and in vivo assays for ATN-161.
ATN-161 Downstream Signaling Cascade
ATN-161's interaction with integrins leads to the inhibition of downstream signaling pathways critical for cell adhesion, migration, and survival.
References
- 1. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. cellbiologics.com [cellbiologics.com]
- 8. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATN-161 reduces virus proliferation in PHEV-infected mice by inhibiting the integrin α5β1-FAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
ATN-161: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATN-161, a small peptide antagonist of integrins, primarily α5β1 and αvβ3, has demonstrated significant potential in preclinical and clinical studies as an anti-angiogenic and anti-metastatic agent.[1][2] Its mechanism of action involves the modulation of critical downstream signaling pathways that govern cell survival, proliferation, migration, and invasion. This technical guide provides an in-depth exploration of the core signaling cascades affected by ATN-161, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action
ATN-161 is a five-amino-acid peptide (Ac-PHSCN-NH2) that acts as a non-RGD-based antagonist of α5β1 and αvβ3 integrins.[2][3] By binding to these integrins, ATN-161 is thought to lock them in an inactive conformation, thereby inhibiting their signaling functions without necessarily blocking cell adhesion.[1][4] This interference with integrin signaling is central to its therapeutic effects, leading to the disruption of tumor angiogenesis and metastasis.[5]
Downstream Signaling Pathways
ATN-161 modulates several key downstream signaling pathways, primarily the Focal Adhesion Kinase (FAK), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.
Inhibition of the FAK Signaling Pathway
Integrin engagement typically leads to the activation of Focal Adhesion Kinase (FAK), a critical mediator of cell migration, survival, and proliferation. ATN-161, by inhibiting integrin α5β1, has been shown to suppress the FAK signaling pathway.[6] This inhibition is a pivotal event that leads to the downstream modulation of other signaling cascades.
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. ATN-161 has been demonstrated to significantly inhibit the phosphorylation of MAPK, with maximal effects observed at 20 μmol/L after 30 minutes of treatment in MDA-MB-231 cells.[1] This inhibition of MAPK phosphorylation contributes to the anti-proliferative effects of ATN-161 observed in vivo.[2]
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In the context of cancer, it can promote angiogenesis and metastasis. ATN-161 strongly inhibits NF-κB activation by preventing the phosphorylation of its inhibitor, IκBα.[7] This leads to the sequestration of NF-κB in the cytoplasm and prevents the nuclear translocation of the p65 subunit, thereby inhibiting the transcription of NF-κB target genes such as MMP-2 and MMP-9, which are crucial for invasion and metastasis.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of ATN-161 from various in vitro and in vivo studies.
Table 1: In Vitro Effects of ATN-161
| Parameter | Cell Line | Concentration | Effect | Reference |
| MAPK Phosphorylation | MDA-MB-231 | 20 μmol/L | Significant inhibition | [1] |
| Cell Migration | hCECs | 100 nM | Dose-dependent decrease in VEGF-induced migration | [3] |
| Capillary Tube Formation | hCECs | Not specified | Inhibition of VEGF-induced formation | [3] |
| Cell Proliferation | hCECs | Up to 100 μmol/L | No significant effect | [1][3] |
Table 2: In Vivo Effects of ATN-161
| Model | Treatment | Effect | Reference |
| Murine Colorectal Liver Metastases | 100 mg/kg, every 3rd day | Significantly fewer microvessels (p<0.05) | [8] |
| Murine Colorectal Liver Metastases (with 5-FU) | 100 mg/kg, every 3rd day | Significant decrease in tumor cell proliferation (p<0.03) and increase in apoptosis (p<0.03) | [8] |
| MDA-MB-231 Breast Cancer Xenograft | 0.05-1 mg/kg, thrice a week | Significant dose-dependent decrease in tumor volume | [2] |
| Oxygen-Induced Retinopathy (OIR) Mouse Model | 1.0 μg/μL and 10 μg/μL | Significantly inhibited expression of integrin α5β1 | [7] |
| OIR and CNV Mouse Models | Not specified | Significantly reduced retinal and choroidal neovascularization | [7] |
Detailed Experimental Protocols
Western Blot Analysis for Phosphorylated Proteins
This protocol is adapted from studies investigating the effect of ATN-161 on MAPK and NF-κB signaling.[1][7]
Objective: To determine the levels of phosphorylated FAK, MAPK, and IκBα in response to ATN-161 treatment.
Materials:
-
MDA-MB-231 cells (or other relevant cell line)
-
ATN-161
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-FAK, anti-FAK, anti-p-MAPK, anti-MAPK, anti-p-IκBα, anti-IκBα, anti-β-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Plate 1 x 10^6 MDA-MB-231 cells in 100 mm Petri dishes and culture for 24 hours.
-
Serum-starve the cells overnight.
-
Treat cells with vehicle or ATN-161 at various concentrations (e.g., 1-100 μmol/L) for different time periods (e.g., 15-60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect protein bands using ECL reagents and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-tubulin).
Cell Migration Assay (Wound Healing)
This protocol is a standard method to assess cell migration in vitro.
Objective: To evaluate the effect of ATN-161 on the migratory capacity of cells.
Materials:
-
Cells of interest (e.g., endothelial cells, cancer cells)
-
Culture plates (e.g., 6-well or 12-well)
-
Pipette tips (e.g., p200) or culture inserts
-
Cell culture medium with and without serum
-
ATN-161
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate to create a confluent monolayer.
-
Create a "wound" in the monolayer by scraping with a pipette tip or by removing a culture insert.
-
Wash the cells with PBS to remove debris.
-
Add fresh medium containing different concentrations of ATN-161 or a vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure over time for each treatment group.
Transwell Invasion Assay
This protocol is used to assess the invasive potential of cells through an extracellular matrix.[9][10]
Objective: To determine the effect of ATN-161 on the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts (e.g., 8 μm pore size)
-
Matrigel or other basement membrane matrix
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
ATN-161
-
Cells of interest
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Thaw Matrigel at 4°C overnight.
-
Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Resuspend cells in serum-free medium containing different concentrations of ATN-161 or a vehicle control.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.
Conclusion
ATN-161 exerts its anti-angiogenic and anti-metastatic effects through the targeted inhibition of integrin signaling, leading to the downregulation of key downstream pathways including FAK, MAPK, and NF-κB. This comprehensive guide provides researchers and drug developers with a detailed understanding of these mechanisms, supported by quantitative data and established experimental protocols, to facilitate further investigation and development of this promising therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ATN-161 reduces virus proliferation in PHEV-infected mice by inhibiting the integrin α5β1-FAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 10. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
ATN-161: A Technical Guide to its Role in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that acts as a potent antagonist of integrin α5β1, a key regulator of angiogenesis.[1][2] Derived from the synergy domain of fibronectin, ATN-161 has demonstrated significant anti-angiogenic and anti-tumor activity in a range of preclinical models.[3][4] This document provides an in-depth technical overview of ATN-161, focusing on its mechanism of action in angiogenesis, a summary of key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Introduction: The Role of Integrin α5β1 in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Integrins, a family of transmembrane heterodimeric receptors, play a pivotal role in mediating the cell-cell and cell-extracellular matrix (ECM) interactions that are essential for angiogenesis.[1]
Integrin α5β1, a primary receptor for the ECM protein fibronectin, is minimally expressed in quiescent endothelial cells but is significantly upregulated in activated endothelial cells during angiogenesis.[1][5] The interaction between α5β1 and fibronectin triggers downstream signaling cascades that promote endothelial cell migration, proliferation, survival, and tube formation – all requisite steps in the angiogenic process.[1] Consequently, antagonism of integrin α5β1 represents a promising therapeutic strategy for inhibiting pathological angiogenesis.
ATN-161: Mechanism of Action
ATN-161 is a non-RGD-based peptide that selectively binds to integrin β subunits, with a notable inhibitory effect on α5β1 integrin signaling.[3][6][7] It is derived from the PHSRN synergy sequence of fibronectin, with a cysteine substitution for arginine, and is capped by acetylation and amidation to enhance its stability and bioactivity.[1][2]
Unlike competitive antagonists that block the RGD binding site, ATN-161 is thought to interact with the N-terminus of the β1-domain of integrin α5β1, locking the integrin in an inactive conformation.[8] This non-competitive inhibition disrupts the downstream signaling pathways that drive angiogenesis. Key mechanistic aspects of ATN-161's anti-angiogenic effects include:
-
Inhibition of Endothelial Cell Migration and Tube Formation: ATN-161 effectively inhibits vascular endothelial growth factor (VEGF)-induced migration and capillary tube formation in human choroidal endothelial cells (hCECs).[2][5]
-
Promotion of Endothelial Cell Apoptosis: The peptide promotes apoptosis in new vascular endothelial cells, contributing to the regression of neovascularization.[1] This is mediated, in part, by the cleavage of caspase-3 and PARP.[1]
-
Modulation of Downstream Signaling Pathways: ATN-161 has been shown to inhibit several key signaling pathways involved in angiogenesis:
-
NF-κB Pathway: It strongly inhibits the activation of nuclear factor-κB (NF-κB).[1]
-
MMP Expression: ATN-161 reduces the expression of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for ECM degradation during angiogenesis.[1]
-
PKA Pathway: The anti-angiogenic activity of ATN-161 can be reversed by inhibitors of protein kinase A (PKA), suggesting a PKA-dependent mechanism.[3]
-
FAK/AKT Signaling: ATN-161 has been shown to inhibit α5β1-induced NLRP3-mediated FAK and AKT signaling.[9]
-
MAPK Pathway: It significantly inhibits the phosphorylation of mitogen-activated protein kinase (MAPK).[8]
-
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on ATN-161.
Table 1: In Vitro Efficacy of ATN-161
| Assay | Cell Type | Stimulant | ATN-161 Concentration | Effect | Reference |
| Cell Migration | hCECs | VEGF (20 ng/mL) | 100 nM | Significant decrease in migrating cells (P < 0.001) | [2] |
| Capillary Tube Formation | hCECs | VEGF | Not specified | Inhibition of tube formation | [2][5] |
| Cell Proliferation | hCECs | VEGF | Up to 100 µM | No significant inhibition | [2] |
| MAPK Phosphorylation | Tumor cells | Not specified | 20 µmol/L | Maximal inhibition | [8] |
| Spike/α5β1 Binding | ELISA | SARS-CoV-2 Spike Protein | 100 nM | Maximum inhibition | [10] |
Table 2: In Vivo Efficacy of ATN-161
| Model | Animal | ATN-161 Dose/Concentration | Effect | Reference |
| Matrigel Plug Angiogenesis | Mouse | 1 and 10 µmol/L (in Matrigel) | Dose-dependent inhibition of angiogenesis (P = 0.0017 and P = 0.0004, respectively) | [3] |
| Matrigel Plug Angiogenesis | Mouse | 1 to 10 mg/kg (i.v.) | Optimal dose range for anti-angiogenic effect (U-shaped dose-response) | [3][11] |
| Laser-Induced Choroidal Neovascularization (CNV) | Rat | Intravitreal injection | Inhibition of CNV leakage and neovascularization, similar to anti-VEGF antibody | [2] |
| Oxygen-Induced Retinopathy (OIR) | Mouse | 1.0 µg/µL (intravitreal) | Significantly reduced retinal neovascularization | [1] |
| Colorectal Liver Metastases | Mouse | 100 mg/kg (i.p.) + 5-FU | Significantly reduced tumor burden and number of liver metastases (p<0.02) | [12] |
| Experimental Ischemic Stroke | Mouse | 1 mg/kg (i.p.) | Significantly decreased infarct volume and vasogenic edema | [13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
In Vitro Assays
4.1.1 Cell Migration Assay (Boyden Chamber)
-
Cell Culture: Human choroidal endothelial cells (hCECs) are cultured to 70% confluence and then serum-starved for 30 minutes.[2]
-
Chamber Preparation: Polycarbonate membranes (8-μm pore size) in a Boyden chamber are coated with 10 μg/mL collagen IV.[2]
-
Assay Setup: The lower chamber is filled with medium containing VEGF (20 ng/mL) as a chemoattractant. hCECs are seeded into the upper chamber in serum-free medium with varying concentrations of ATN-161 (e.g., 1 nM to 100 µM) or controls.[2]
-
Incubation: The chamber is incubated for a specified period to allow for cell migration.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The membrane is then fixed and stained (e.g., with hematoxylin). The number of migrated cells on the bottom side of the membrane is counted in multiple random fields under a microscope.[2]
4.1.2 Capillary Tube Formation Assay
-
Matrix Preparation: A synthetic matrix, such as Matrigel, is thawed and used to coat the wells of a 96-well plate.[2] The plate is incubated to allow the matrix to solidify.
-
Cell Seeding: hCECs are seeded onto the Matrigel-coated wells in the presence of VEGF and different concentrations of ATN-161 or controls.[2]
-
Incubation: The plate is incubated for a period sufficient for the formation of capillary-like structures (typically several hours).
-
Analysis: The formation of tube-like structures is observed and quantified using a microscope. Parameters such as total tube length or number of branch points are measured.
4.1.3 Western Blot Analysis
-
Sample Preparation: Cells or tissues are lysed in RIPA buffer to extract proteins. Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., integrin α5, integrin β1, cleaved caspase-3, PARP, p-MAPK, β-actin).[1] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
In Vivo Models
4.2.1 Matrigel Plug Model of Angiogenesis
-
Matrigel Preparation: Liquid Matrigel at 4°C is mixed with angiogenic factors such as VEGF (e.g., 300 ng/mL) and FGF-2 (e.g., 800 ng/mL).[3] Different concentrations of ATN-161 (e.g., 1 µmol/L, 10 µmol/L) or vehicle control are added to the Matrigel mixture.[3]
-
Injection: The Matrigel mixture is subcutaneously injected into the flank of mice (e.g., C57BL/6). The Matrigel solidifies at body temperature, forming a plug.
-
Systemic Administration (Optional): For testing systemically administered drugs, ATN-161 can be injected intravenously at various doses (e.g., 0.025-150 mg/kg).[11]
-
Plug Removal and Analysis: After a set period (e.g., 7-14 days), the Matrigel plugs are surgically removed.
-
Quantification of Angiogenesis: The extent of angiogenesis can be quantified by measuring the hemoglobin content within the plug (as an indicator of blood vessel formation) or by immunohistochemical staining of endothelial cell markers (e.g., CD31).
4.2.2 Laser-Induced Choroidal Neovascularization (CNV) Model
-
Animal Model: Rats or mice are anesthetized, and their pupils are dilated.
-
Laser Photocoagulation: A laser is used to create burns on the retina, rupturing Bruch's membrane and inducing the growth of new blood vessels from the choroid.[2]
-
Treatment: Immediately after photocoagulation, animals receive an intravitreal injection of ATN-161, a scrambled peptide control, or an anti-VEGF antibody.[2]
-
Follow-up and Imaging: The development of CNV is monitored over time (e.g., on days 1, 7, and 14) using techniques like fluorescein (B123965) angiography and spectral-domain optical coherence tomography (SD-OCT).[2]
-
Histological Analysis: At the end of the study, eyes are enucleated, and choroidal flatmounts are prepared. The area of CNV is measured by staining with isolectin B4 or by histological examination.[2]
Visualizations: Signaling Pathways and Experimental Workflows
ATN-161 Signaling Pathway in Angiogenesis
Caption: ATN-161 inhibits angiogenesis by blocking integrin α5β1 signaling.
Experimental Workflow: In Vitro Cell Migration Assay
Caption: Workflow for a Boyden chamber cell migration assay.
Logical Relationship: ATN-161's Anti-Angiogenic Mechanism
Caption: Logical flow of ATN-161's anti-angiogenic mechanism.
Conclusion
ATN-161 is a well-characterized integrin α5β1 antagonist with potent anti-angiogenic properties. Its mechanism of action involves the non-competitive inhibition of integrin signaling, leading to decreased endothelial cell migration and tube formation, and increased apoptosis. The data from numerous preclinical in vitro and in vivo models support its potential as a therapeutic agent for diseases characterized by pathological angiogenesis, such as cancer and certain ocular conditions. The well-tolerated safety profile observed in early clinical trials further underscores its potential for future development, both as a monotherapy and in combination with other anti-cancer agents.[7][14] This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the continued investigation and application of ATN-161.
References
- 1. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ATN-161 Ameliorates Ischemia/Reperfusion-induced Oxidative Stress, Fibro-inflammation, Mitochondrial damage, and Apoptosis-mediated Tight Junction Disruption in bEnd.3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Tumor Efficacy of ATN-161: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Preclinical Anti-Tumor Effects of the Integrin Antagonist ATN-161
Executive Summary
ATN-161 (Ac-PHSCN-NH2) is a small peptide antagonist of integrin α5β1 with demonstrated anti-tumor activity in a range of preclinical models.[1][2] By targeting the α5β1 integrin, which is highly expressed on activated endothelial cells and various tumor cells, ATN-161 exerts its anti-neoplastic effects primarily through the inhibition of angiogenesis, tumor cell migration, and invasion.[3][4] This technical guide provides a comprehensive overview of the anti-tumor effects of ATN-161, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the associated signaling pathways. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential of targeting the α5β1 integrin pathway with ATN-161.
Mechanism of Action
ATN-161 is a five-amino-acid peptide derived from the synergy region of fibronectin.[1] It functions as a non-RGD-based antagonist of integrin α5β1.[3] Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing a crucial role in cell adhesion, migration, proliferation, and survival.[5] The α5β1 integrin, a key receptor for fibronectin, is significantly upregulated in tumor angiogenesis and on the surface of many tumor cells, while its expression is low in quiescent vasculature.[5]
ATN-161 binds to the β subunit of several integrins, including α5β1 and αvβ3, and has been shown to inhibit α5β1 integrin signaling.[1][5] This inhibition is thought to occur through the interaction of ATN-161's cysteine thiol with the integrin, potentially locking it in an inactive conformation.[2] By blocking α5β1 function, ATN-161 disrupts the critical interactions between endothelial cells and the ECM, as well as between tumor cells and their microenvironment. This disruption leads to the inhibition of key processes involved in tumor progression, including:
-
Angiogenesis: ATN-161 inhibits the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][6] It has been shown to inhibit vascular endothelial growth factor (VEGF)-induced migration and capillary tube formation of endothelial cells.[6]
-
Tumor Cell Migration and Invasion: By interfering with tumor cell adhesion to the ECM, ATN-161 can reduce their migratory and invasive capabilities.[7]
-
Induction of Apoptosis: In some contexts, ATN-161 has been shown to promote apoptosis of endothelial and tumor cells.[5][8]
Quantitative Data on Anti-Tumor Effects
The anti-tumor efficacy of ATN-161 has been quantified in numerous preclinical studies. The following tables summarize key findings from in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of ATN-161
| Cell Line | Assay Type | Endpoint | ATN-161 Concentration | Result | Reference |
| Human Choroidal Endothelial Cells (hCECs) | Migration Assay | Inhibition of VEGF-induced migration | Starting at 100 nM | Dose-dependent inhibition (P < 0.001) | [6][9] |
| hCECs | Capillary Tube Formation | Inhibition of VEGF-induced tube formation | Not specified | Inhibition observed | [6] |
| hCECs | Proliferation Assay (MTS) | Effect on VEGF-induced proliferation | Not specified | No inhibition observed | [6][10] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Survival/Proliferation (MTT) | Reduction in cell number | 1 µM | 21% decrease after 48 hr (p<0.03) | [9] |
| DU145 (Human Prostate Cancer) | Basement Membrane Invasion | Inhibition of PHSRN-induced invasion | Not specified | Inhibition observed | [7] |
| MLL (Rat Prostate Cancer) | Basement Membrane Invasion | Inhibition of PHSRN-induced invasion | Not specified | Inhibition observed | [7] |
| MDA-MB-231 (Human Breast Cancer) | Proliferation Assay | Effect on tumor cell proliferation | Up to 100 µmol/L | No significant effect | [2] |
Table 2: In Vivo Efficacy of ATN-161
| Tumor Model | Animal Model | Treatment Regimen | Primary Outcome | Result | Reference |
| Laser-induced Choroidal Neovascularization (CNV) | Rats | Intravitreal injection | Inhibition of CNV leakage and neovascularization | Significant decrease in lesion size | [6][10] |
| Oxygen-induced Retinopathy (OIR) | Mice | Not specified | Reduction of retinal neovascularization | Significant reduction | [5] |
| Matrigel Plug Angiogenesis | Mice | Direct addition to Matrigel | Inhibition of angiogenesis | Statistically significant at 1 and 10 µmol/L (P = 0.0017 and P = 0.0004, respectively) | [1] |
| Lewis Lung Carcinoma | Mice | 1 to 10 mg/kg (thrice a week) | Inhibition of tumor growth | U-shaped dose-response curve observed | [1][11] |
| MLL Prostate Cancer | Copenhagen Rats | 5 mg/kg (five injections over 16 days) | Reduction in primary tumor growth and blood vessel density | Marked reduction in tumor growth; 8- to 10-fold lower blood vessel density | [7] |
| Colorectal Liver Metastases (CT-26) | BALB/c Mice | 100 mg/kg (every third day) + 5-FU | Reduction in liver metastases and improved survival | Combination therapy significantly reduced tumor burden and number of metastases (p<0.02) and improved survival (p<0.03) | [8][9] |
| MDA-MB-231 Breast Cancer Xenograft | BALB/c nu/nu Mice | 0.05-1 mg/kg (thrice a week) for 10 weeks | Decrease in tumor volume and metastasis | Significant dose-dependent decrease in tumor volume and metastasis | [2][12] |
| HT29 Colon Cancer Xenograft (α5β1-negative) | Not specified | Not specified | Reduction in tumor weight and vessel density | Significant reduction | [9] |
| B16F10 Melanoma | C57BL/6 Mice | Single or multiple injections of DOX-ATN/SCID-Ps (total 100 mg DOX·HCl/kg) | Inhibition of tumor growth and improved survival | Significant inhibition of tumor growth and greatly improved survival rates | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to evaluate the anti-tumor effects of ATN-161.
In Vitro Assays
-
Cell Migration Assay (Boyden Chamber):
-
Human choroidal endothelial cells (hCECs) are seeded in the upper chamber of a Transwell insert.
-
The lower chamber contains media with VEGF as a chemoattractant, with or without varying concentrations of ATN-161.
-
After a defined incubation period, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and quantified by counting under a microscope.[6] A scrambled peptide can be used as a negative control.[6]
-
-
Capillary Tube Formation Assay:
-
A synthetic matrix, such as Matrigel, is coated onto the wells of a culture plate.
-
hCECs are seeded onto the matrix in the presence of VEGF, with or without ATN-161.
-
After incubation, the formation of capillary-like structures (tubes) is observed and quantified by measuring the total tube length or the number of branch points.[6]
-
-
Cell Proliferation Assay (MTS/MTT):
-
Cells (e.g., hCECs or tumor cells) are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of ATN-161 in the presence or absence of a growth factor like VEGF.
-
After a specific incubation period (e.g., 24-48 hours), a solution containing MTS or MTT reagent is added to each well.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm for MTS) to determine the number of viable cells.[6][9]
-
In Vivo Models
-
Matrigel Plug Angiogenesis Model:
-
Liquid Matrigel is mixed with angiogenic factors (e.g., VEGF and FGF-2) and different concentrations of ATN-161.
-
The mixture is injected subcutaneously into mice.
-
After a set period (e.g., 7-14 days), the Matrigel plugs are excised.
-
The extent of angiogenesis is quantified by measuring the hemoglobin content within the plug, which is indicative of blood vessel formation.[1]
-
-
Xenograft Tumor Growth Model:
-
Human tumor cells (e.g., MDA-MB-231) are injected subcutaneously into immunocompromised mice (e.g., BALB/c nu/nu).
-
Once tumors are established, mice are randomized into treatment groups (vehicle control, ATN-161 at various doses).
-
ATN-161 is administered systemically (e.g., intravenously or intraperitoneally) according to a defined schedule (e.g., thrice weekly).[12]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised for histological and immunohistochemical analysis (e.g., microvessel density, proliferation markers).[12]
-
-
Metastasis Model:
-
Tumor cells (e.g., CT-26 colon carcinoma cells) are injected into the spleen or left ventricle of mice to induce liver or bone metastases, respectively.[9][12]
-
Treatment with ATN-161 and/or other agents (e.g., 5-FU) is initiated.
-
The number and size of metastatic lesions in target organs are determined at the end of the experiment by gross examination and histological analysis.[8] Survival can also be monitored as a primary endpoint.[8]
-
Signaling Pathways and Visualizations
The anti-tumor effects of ATN-161 are mediated through the modulation of specific intracellular signaling pathways.
ATN-161 Mechanism of Action and Downstream Signaling
ATN-161, by inhibiting integrin α5β1, can influence several downstream signaling cascades. One proposed mechanism involves the activation of protein kinase A (PKA), which can lead to the induction of apoptosis and inhibition of angiogenesis.[1] Additionally, blocking α5β1 can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and cell survival, and reduce the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are crucial for ECM degradation during invasion and angiogenesis.[5] In breast cancer models, ATN-161 has been shown to decrease the phosphorylation of mitogen-activated protein kinase (MAPK).[2][12]
Caption: Signaling pathway of ATN-161's anti-tumor effects.
Experimental Workflow for In Vivo Xenograft Study
The following diagram illustrates a typical workflow for assessing the efficacy of ATN-161 in a preclinical xenograft tumor model.
Caption: Workflow for a preclinical in vivo xenograft study of ATN-161.
Conclusion
ATN-161 has demonstrated significant anti-tumor activity in a variety of preclinical models, primarily through its anti-angiogenic and anti-metastatic effects. Its mechanism of action, centered on the inhibition of integrin α5β1, offers a targeted approach to cancer therapy. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of ATN-161 and other integrin antagonists. A notable characteristic observed in some preclinical models is a U-shaped dose-response curve, which presents a challenge for clinical dose selection but also highlights the importance of identifying pharmacodynamic biomarkers to guide clinical development.[1][7][11] The promising preclinical profile of ATN-161, including its efficacy in combination with chemotherapy, warrants continued investigation into its clinical utility for the treatment of solid tumors.[7][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Facebook [cancer.gov]
- 5. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The antiangiogenic effects of integrin alpha5beta1 inhibitor (ATN-161) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ATN-161 Peptide Functionalized Reversibly Cross-Linked Polymersomes Mediate Targeted Doxorubicin Delivery into Melanoma-Bearing C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
ATN-161: An In-Depth Technical Guide on its Potential as a Therapeutic for Viral Infections
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATN-161, a small peptide antagonist of integrin α5β1, has emerged as a promising candidate for antiviral therapy. This technical guide provides a comprehensive overview of the core scientific principles underlying the use of ATN-161 against viral infections, with a primary focus on its well-documented activity against SARS-CoV-2 and its potential relevance to other viral pathogens that utilize integrin-mediated entry pathways. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to serve as a valuable resource for the scientific community engaged in antiviral drug discovery and development.
Introduction to ATN-161 and its Mechanism of Action
ATN-161 is a pentapeptide (Ac-PHSCN-NH2) derived from fibronectin that acts as a noncompetitive inhibitor of α5β1 integrin.[1][2] Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, and they are increasingly recognized as co-receptors for viral entry.[3] The α5β1 integrin, in particular, has been implicated in the pathogenesis of several viruses, including SARS-CoV-2, Porcine Hemagglutinating Encephalomyelitis Virus (PHEV), Human Adenovirus 2, Epstein-Barr Virus, HIV-1, Foot-and-Mouth Disease Virus, and Ebola Virus.[3]
The primary mechanism of action of ATN-161 as an antiviral agent is the disruption of the interaction between viral proteins and the host cell surface integrin α5β1. In the context of SARS-CoV-2, ATN-161 is hypothesized to inhibit viral entry through a dual mechanism:
-
Blocking Spike Protein-Integrin Interaction: ATN-161 directly interferes with the binding of the SARS-CoV-2 spike protein to the α5β1 integrin.[1]
-
Disrupting ACE2-Integrin Association: The primary receptor for SARS-CoV-2, angiotensin-converting enzyme 2 (ACE2), is functionally and proximally associated with α5β1 integrin. ATN-161 has been shown to inhibit the interaction between ACE2 and α5β1 integrin, thereby indirectly hindering viral entry.[1][2]
By targeting a host factor rather than a viral component, ATN-161 presents a therapeutic strategy that may be less susceptible to the development of viral resistance.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of ATN-161 against viral infections.
Table 1: In Vitro Efficacy of ATN-161 against SARS-CoV-2
| Parameter | Value | Cell Line | Virus Strain | Reference |
| IC50 | 3.16 μM | VeroE6 | SARS-CoV-2; 2019-nCoV/USA-WA1/2020 | [1] |
| EC50 | Approximates Remdesivir | VeroE6 | SARS-CoV-2 | [1] |
Table 2: In Vivo Efficacy of ATN-161 against Coronaviruses
| Virus | Animal Model | ATN-161 Dose | Key Findings | Reference |
| SARS-CoV-2 | k18-hACE2 transgenic mice | 1 mg/kg (intravenous) | Reduction in lung viral load and improved lung histology. | [4] |
| PHEV | Mice | Not specified | Reduced viral proliferation and histological improvement. | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on ATN-161's antiviral activity.
In Vitro Inhibition of SARS-CoV-2 Infection
This protocol is adapted from studies demonstrating the in vitro efficacy of ATN-161.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of ATN-161 against SARS-CoV-2 in a cell-based assay.
Materials:
-
Cells: VeroE6 cells (ATCC# CRL-1586)
-
Virus: SARS-CoV-2; 2019-nCoV/USA-WA1/2020 (BEI# NR-52281)
-
Reagents: ATN-161, Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Trizol LS, RNA extraction kit, RT-qPCR reagents.
Procedure:
-
Cell Culture: Culture VeroE6 cells in complete DMEM supplemented with 10% FBS.
-
Viral Stock Preparation: Propagate SARS-CoV-2 in VeroE6 cells and harvest the viral supernatant.
-
Cell Plating: Seed VeroE6 cells at a density of 1.25 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
ATN-161 Treatment: Treat the cells with serial dilutions of ATN-161 in complete DMEM with 2% FBS for 1 hour.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate the infected cells for 48 hours.
-
RNA Extraction: Lyse the cells and virus using Trizol LS and extract total RNA.
-
RT-qPCR: Quantify viral load using reverse transcriptase quantitative polymerase chain reaction (RT-qPCR) targeting the SARS-CoV-2 nucleocapsid gene.
-
IC50 Calculation: Determine the IC50 value from the dose-response curve.
ELISA for Spike Protein-Integrin Binding Inhibition
This protocol is designed to assess the ability of ATN-161 to disrupt the binding of the SARS-CoV-2 spike protein to α5β1 integrin.[2][5]
Objective: To quantify the inhibition of SARS-CoV-2 spike protein binding to α5β1 integrin by ATN-161.
Materials:
-
Proteins: Recombinant α5β1 integrin, recombinant trimeric SARS-CoV-2 spike protein, human ACE2 (hACE2)-Fc.
-
Reagents: ATN-161, Bovine Serum Albumin (BSA), appropriate buffers, and detection antibodies.
Procedure:
-
Plate Coating: Coat 96-well plates with 1 µg/mL of α5β1 integrin for 2 hours at room temperature.
-
Blocking: Block the plates overnight with 2.5% BSA.
-
Incubation with ATN-161 and Spike Protein: Add a mixture of varying concentrations of ATN-161 and a fixed concentration of trimeric spike protein to the wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plates to remove unbound proteins.
-
Detection: Add a primary antibody against the spike protein, followed by a secondary HRP-conjugated antibody.
-
Substrate Addition: Add a suitable HRP substrate and measure the absorbance.
-
Data Analysis: Normalize the data to the vehicle control and determine the extent of inhibition.
Cell Viability Assay
This assay measures the protective effect of ATN-161 on cells infected with SARS-CoV-2.[5]
Objective: To assess the ability of ATN-161 to increase the viability of SARS-CoV-2 infected cells.
Materials:
-
Cells and Virus: As described in section 3.1.
-
Reagents: ATN-161, CellTiter-Glo Luminescent Cell Viability Assay kit.
Procedure:
-
Cell Treatment and Infection: Follow steps 1-5 from the in vitro inhibition protocol (section 3.1).
-
Incubation: Incubate for 24 hours.
-
Lysis and Luminescence Measurement: Remove the cell supernatant and lyse the cells with the CellTiter-Glo reagent. Measure luminescence to quantify ATP levels, which correlate with cell viability.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action of ATN-161, a typical experimental workflow for its evaluation, and the downstream signaling pathway it is thought to inhibit.
References
ATN-161: A Technical Guide to the Trifluoroacetate Salt vs. Free Base Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-161, a synthetic pentapeptide with the sequence Ac-PHSCN-NH₂, is a promising anti-angiogenic and anti-metastatic agent that has been the subject of numerous preclinical and clinical studies.[1][2] It is an antagonist of several integrins, primarily α5β1 and αvβ3, which are crucial in tumor progression and angiogenesis.[1][3] In the course of research and development, ATN-161 is often available in two forms: the trifluoroacetate (B77799) (TFA) salt and the free base. The choice between these forms can have significant implications for experimental design, data interpretation, and potential clinical applications. This technical guide provides an in-depth comparison of ATN-161 trifluoroacetate salt and its free base form, offering quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to aid researchers in making informed decisions.
Physicochemical Properties
The fundamental difference between the two forms lies in the presence of the trifluoroacetate counterion in the salt form. This counterion is typically introduced during the solid-phase synthesis and purification of the peptide using trifluoroacetic acid.[4][5] While often a byproduct of the manufacturing process, the TFA counterion can influence the peptide's properties.
| Property | This compound | ATN-161 Free Base | Reference(s) |
| Molecular Formula | C25H36F3N9O10S | C23H35N9O8S | [6] |
| Molecular Weight | 711.67 g/mol | 597.6 g/mol | [3][6] |
| CAS Number | 904763-27-5 | 262438-43-7 | [3][6] |
| Appearance | Lyophilized powder | Lyophilized powder | [4] |
| Solubility | H2O: 5 mg/mL (7.03 mM) (requires sonication and warming to 60°C); DMSO: 1 mg/mL (1.41 mM) (requires sonication) | Water: Soluble to 2 mg/mL | [6][7] |
Note: Solubility can be influenced by the purity of the peptide, the presence of residual salts, and the pH of the solvent. The provided data should be considered as a general guide.
Considerations for Form Selection: Trifluoroacetate Salt vs. Free Base
The presence of the TFA counterion can affect various aspects of the peptide's behavior:
-
Biological Activity: Residual TFA in peptide preparations can have direct biological effects, including inhibiting or, in some cases, promoting cell growth, which can confound experimental results.[5] For cellular assays, it is often recommended to use the free base or a salt form with a more biologically compatible counterion, such as acetate (B1210297) or hydrochloride, to avoid these off-target effects.[4]
-
Solubility: As indicated in the table, the salt form can impact solubility. The TFA salt of ATN-161 appears to have higher aqueous solubility with the aid of warming and sonication compared to the reported solubility of the free base.[6][7]
-
Lyophilization and Handling: Acetate salts of peptides are often preferred for producing a better lyophilized cake, as TFA salts can sometimes result in a "fluffy" and difficult-to-handle product.[4]
-
In Vivo Studies: The TFA salt may induce undesirable immune responses in some cases.[4] Although some FDA-approved peptide drugs are TFA salts, for novel drug development, switching to an acetate or hydrochloride salt is a common strategy.[4]
Mechanism of Action and Signaling Pathway
ATN-161 exerts its anti-angiogenic and anti-metastatic effects by targeting integrins on the surface of endothelial and tumor cells.[1][3] It is a non-RGD-based peptide that binds to the β subunit of several integrins, including α5β1, αvβ3, and αvβ5.[2] This binding is thought to lock the integrin in an inactive conformation, thereby inhibiting downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.[1]
One of the key pathways affected by ATN-161 is the Mitogen-Activated Protein Kinase (MAPK) pathway. By inhibiting integrin signaling, ATN-161 can lead to a decrease in the phosphorylation of MAPK, which in turn reduces cell proliferation.[1]
Experimental Protocols
The following are representative protocols for key experiments involving ATN-161. These protocols are based on published studies and may require optimization for specific experimental conditions. When preparing stock solutions, the choice of salt form will affect the molecular weight used for concentration calculations.
Preparation of ATN-161 Stock Solutions
-
For this compound:
-
Calculate the required mass of ATN-161 TFA salt (MW: 711.67 g/mol ) to achieve the desired stock concentration.
-
For aqueous solutions, dissolve the peptide in sterile, nuclease-free water to a concentration of 5 mg/mL. This may require ultrasonication and warming to 60°C to fully dissolve.[6]
-
For DMSO solutions, dissolve the peptide in anhydrous DMSO to a concentration of 1 mg/mL, which may require ultrasonication.[6]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
-
-
For ATN-161 Free Base:
-
Calculate the required mass of ATN-161 free base (MW: 597.6 g/mol ) for the desired stock concentration.
-
Dissolve the peptide in sterile, nuclease-free water to a concentration of up to 2 mg/mL.[7]
-
If solubility is an issue, a small amount of an appropriate acid (e.g., HCl) or base can be added to aid dissolution, depending on the peptide's isoelectric point.
-
Aliquot and store as described for the TFA salt.[9]
-
In Vitro Cell Migration (Boyden Chamber) Assay
This assay assesses the effect of ATN-161 on the migration of endothelial or tumor cells towards a chemoattractant.
-
Cell Preparation: Culture cells (e.g., human umbilical vein endothelial cells - HUVECs, or a cancer cell line) to sub-confluency. Harvest the cells and resuspend them in a serum-free medium.
-
Assay Setup:
-
Add a chemoattractant (e.g., VEGF for endothelial cells) to the lower chamber of the Boyden chamber assembly.
-
Place a porous membrane (e.g., gelatin-coated polycarbonate) between the upper and lower chambers.
-
Add the cell suspension to the upper chamber.
-
-
Treatment: Add different concentrations of ATN-161 (either TFA salt or free base, prepared in the same serum-free medium) to the upper chamber with the cells. Include a vehicle control.
-
Incubation: Incubate the chambers for a sufficient time to allow for cell migration (e.g., 4-24 hours) at 37°C in a humidified incubator.
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Compare the number of migrated cells in the ATN-161-treated groups to the control group.
In Vivo Tumor Growth and Angiogenesis Model
This protocol describes a general workflow for evaluating the efficacy of ATN-161 in a subcutaneous tumor model.
-
Cell Implantation: Inject a suspension of cancer cells (e.g., human breast cancer MDA-MB-231) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Groups: Randomize the animals into treatment groups:
-
Vehicle control (e.g., saline)
-
ATN-161 (specify the form and dose, e.g., 1-10 mg/kg, administered intravenously or intraperitoneally, thrice weekly)
-
-
Treatment Administration: Administer the treatments according to the predetermined schedule.
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight and overall health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals.
-
Excise the tumors and weigh them.
-
Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for markers of proliferation like Ki-67 and angiogenesis like CD31).
-
-
Data Analysis: Compare tumor growth rates, final tumor weights, and histological markers between the treatment and control groups.
Conclusion
Both the trifluoroacetate salt and the free base form of ATN-161 are valuable tools for research into its anti-cancer properties. The choice between them depends on the specific application. For in vitro cellular assays and in vivo studies where potential off-target effects of the counterion are a concern, the free base or a more biocompatible salt form is preferable. The trifluoroacetate salt, however, may offer advantages in terms of solubility for certain formulations. Researchers should carefully consider the properties of each form and clearly report which form was used in their studies to ensure the reproducibility and accurate interpretation of their findings. Further direct comparative studies on the stability and biological activity of the different forms of ATN-161 would be beneficial for the scientific community.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 5. genscript.com.cn [genscript.com.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and Development of ATN-161
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide developed as an antagonist of several integrins, including α5β1, αvβ3, and αvβ5.[1] Derived from the synergy region of fibronectin, it represents a non-RGD-based approach to inhibiting integrin function.[1][2] Integrins, particularly α5β1, are crucial for endothelial cell adhesion and migration, playing a key role in tumor angiogenesis and progression.[2][3] ATN-161 was investigated for its potential as an antiangiogenic and antineoplastic agent. Preclinical studies demonstrated its ability to inhibit tumor growth and metastasis in various animal models, primarily through the disruption of new blood vessel formation.[4][5] The compound advanced to Phase II clinical trials, having shown a favorable safety profile in Phase I studies where it was well-tolerated without reaching a maximum tolerated dose (MTD).[1][4] This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of ATN-161, presenting key data and experimental methodologies.
Discovery and Rationale
ATN-161 was engineered from the PHSRN synergy region of human fibronectin, an extracellular matrix protein involved in tumor angiogenesis and metastasis.[1] The core innovation was the substitution of an arginine residue with cysteine, resulting in the Ac-PHSCN-NH2 sequence.[1] This modification was critical for its biological activity. The rationale for targeting integrins stems from their overexpression on activated endothelial cells and many tumor cells, where they mediate cell-cell and cell-matrix interactions essential for angiogenesis, tumor growth, and metastasis.[2][3] Unlike many integrin inhibitors that target the RGD (arginine-glycine-aspartate) binding site, ATN-161 was designed to interact with a different site, potentially offering a distinct mechanism of inhibition.[2][6]
Mechanism of Action
ATN-161 functions as a small peptide antagonist of integrin α5β1 and other β1-containing integrins.[5] It is hypothesized that the free cysteine thiol in ATN-161 forms a disulfide bond with its integrin target, blocking the disulfide interchange necessary for integrin activation and thereby locking it in an inactive state.[4][5] This non-competitive inhibition prevents the binding of natural ligands like fibronectin.[6]
The blockade of integrin signaling by ATN-161 disrupts several downstream pathways critical for angiogenesis and cell survival:
-
Inhibition of Angiogenesis: By binding to integrins on activated endothelial cells, ATN-161 inhibits their migration and adhesion, which are fundamental steps in the formation of new blood vessels.[2][3] This antiangiogenic effect was observed directly in preclinical models.[1][4]
-
Modulation of Signaling Pathways: ATN-161 has been shown to significantly inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK).[5] Furthermore, its antiangiogenic activity in a Matrigel plug model could be reversed by inhibitors of protein kinase A (PKA), suggesting that its effects are mediated by modulating integrin signaling in a PKA-dependent manner.[1]
Caption: Mechanism of Action of ATN-161.
Preclinical Development
The preclinical evaluation of ATN-161 involved a range of in vitro and in vivo studies to characterize its activity and safety profile.
In Vitro Studies
In vitro assays confirmed the biological activity of ATN-161 on endothelial and tumor cells. The peptide was shown to inhibit the PHSRN-induced basement membrane invasion of human (DU145) and rat (MLL) prostate cancer cell lines.[4] In studies using human choroidal endothelial cells (hCECs), ATN-161 effectively inhibited VEGF-induced cell migration and capillary tube formation in a dose-dependent manner, with effects starting at a concentration of 100 nM.[7] However, it did not significantly affect the proliferation of hCECs or certain tumor cell lines, suggesting its primary mechanism is not direct cytotoxicity.[5][7]
In Vivo Studies
Animal models were crucial in demonstrating the anti-tumor and anti-angiogenic efficacy of ATN-161.
-
Anti-Tumor Efficacy: Systemic administration of ATN-161 markedly reduced primary tumor growth and metastasis in models of prostate cancer, breast cancer, and Lewis lung carcinoma.[1][4][5] In some models, treatment resulted in an eight- to 10-fold reduction in blood vessel density within the tumor tissue.[4]
-
Anti-Angiogenesis Models: In the Matrigel plug model, ATN-161 showed a dose-dependent inhibition of angiogenesis, with statistically significant effects at concentrations of 1 and 10 μmol/L.[1]
-
Pharmacokinetics and Biodistribution: A labeled analogue, ATN-453, was shown to localize specifically to neovessels rather than pre-existing vasculature.[1] While ATN-161 has a short plasma half-life, its half-life within tumor tissue was found to be much longer, suggesting target retention.[1][4]
-
Dose-Response: A key finding across several preclinical models was a U-shaped dose-response curve, where optimal efficacy was observed within a specific dose range (1 to 10 mg/kg), with diminished effects at higher doses.[1][8] This presented a challenge for clinical dose selection and highlighted the importance of pharmacodynamic biomarkers.[8]
-
Safety and Toxicology: Preclinical toxicology studies in rats and primates showed no consistent evidence of toxicity except at extremely high, supratherapeutic doses, indicating a large therapeutic index.[1][4]
Table 1: Summary of Preclinical In Vivo Efficacy and Dosing
| Model Type | Cancer/Condition | Key Findings | Effective Dose Range | Citation(s) |
|---|---|---|---|---|
| Xenograft | MLL Prostate Cancer | Reduced primary tumor growth and metastasis; 8-10 fold lower blood vessel density. | 5 mg/kg | [4] |
| Xenograft | Breast Cancer | Significant dose-dependent decrease in tumor volume and metastasis. | Not specified | [5] |
| Orthotopic | Lewis Lung Carcinoma | Tumor growth inhibition, exhibited U-shaped dose-response. | 1-10 mg/kg (thrice weekly) | [8] |
| Angiogenesis | Matrigel Plug | Dose-dependent inhibition of angiogenesis. | 1-10 µmol/L (in Matrigel) | [1] |
| Angiogenesis | Laser-induced CNV | Inhibited choroidal neovascularization leakage and lesion size. | Not specified |[7] |
Caption: Generalized Preclinical Evaluation Workflow for ATN-161.
Clinical Development
ATN-161 advanced into clinical trials for patients with advanced solid tumors and has reached Phase II.[1][9]
Phase I Trial
A first-in-human, dose-escalation Phase I study was conducted to evaluate the safety, toxicity, and pharmacokinetics of ATN-161.
-
Study Design: Patients with advanced solid tumors received ATN-161 as a 10-minute infusion three times per week.[4][10] The study enrolled sequential cohorts across eight different dose levels.[4]
-
Safety and Tolerability: The drug was well-tolerated at all dose levels assessed.[4][10] No dose-limiting toxicities were identified, and a maximum tolerated dose (MTD) was not reached.[1][4] The maximum administered dose was defined as 16 mg/kg.[4]
-
Efficacy: While there were no objective clinical responses (e.g., tumor shrinkage), approximately one-third of the patients in the study experienced prolonged stable disease, with some receiving treatment for over 280 days.[4][10]
-
Pharmacokinetics: The trial confirmed the rapid plasma clearance and high tissue distribution observed in preclinical studies.[4]
Table 2: Phase I Dose Escalation Cohorts
| Cohort | Dose Level (mg/kg) |
|---|---|
| 1 | 0.1 |
| 2 | 0.25 |
| 3 | 0.5 |
| 4 | 1.0 |
| 5 | 2.0 |
| 6 | 4.0 |
| 7 | 8.0 |
| 8 | 16.0 |
Data from the Phase I trial of ATN-161 in patients with solid tumors.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for key experiments used in the evaluation of ATN-161.
Protocol: In Vitro Endothelial Cell Migration Assay (Boyden Chamber)
This assay evaluates the ability of ATN-161 to inhibit the migration of endothelial cells toward a chemoattractant.
-
Cell Preparation: Culture human endothelial cells (e.g., hCECs or HUVECs) to ~70-80% confluence.[7] Serum-starve the cells for 4-6 hours prior to the assay to reduce basal migration.
-
Chamber Preparation: Use a 24-well plate with Boyden chamber inserts (e.g., 8.0 µm pore size). Coat the underside of the insert membrane with an extracellular matrix protein like fibronectin (10 µg/mL) and allow it to dry.
-
Assay Setup:
-
Add 600 µL of endothelial cell medium containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower wells of the 24-well plate.[7]
-
In the upper chamber, add 100 µL of serum-free medium containing the endothelial cells (e.g., 5 x 10⁴ cells).
-
Add ATN-161 at various concentrations (e.g., 1 nM to 100 µM) or a vehicle control to the upper chamber along with the cells.[7] Include a negative control (no VEGF) and a positive control (VEGF alone).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Quantification:
-
Remove the inserts and carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the bottom side of the membrane with methanol (B129727) and stain with a solution such as Crystal Violet or DAPI.
-
Count the number of migrated cells in several high-power fields under a microscope. Calculate the average and compare treated groups to the VEGF control.
-
Protocol: In Vivo Matrigel Plug Angiogenesis Assay
This assay assesses the formation of new blood vessels in vivo in response to pro-angiogenic factors and the inhibitory effect of ATN-161.
-
Matrigel Preparation: Thaw growth factor-reduced Matrigel on ice. On ice, mix Matrigel with pro-angiogenic factors such as VEGF (e.g., 300 ng/mL) and FGF-2 (e.g., 800 ng/mL).[1]
-
Test Article Incorporation: For test groups, add ATN-161 to the liquid Matrigel mixture at desired final concentrations (e.g., 1 µmol/L and 10 µmol/L).[1] Prepare a vehicle control group containing only the growth factors.
-
Animal Injection: Anesthetize mice (e.g., C57BL/6). Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse. The Matrigel will form a solid plug at body temperature.
-
Incubation Period: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.
-
Analysis:
-
Excise the Matrigel plugs from the euthanized mice.
-
Visually inspect and photograph the plugs to assess vascularization (redness).
-
Quantify angiogenesis by measuring the hemoglobin content of the plugs using a Drabkin's reagent-based assay. Homogenize the plugs and measure absorbance at 540 nm.
-
Alternatively, fix the plugs in formalin, embed in paraffin, and perform immunohistochemical staining for endothelial cell markers like CD31 to quantify microvessel density.
-
Conclusion and Future Directions
ATN-161 is a novel peptide-based integrin antagonist that demonstrated a clear biological rationale and promising anti-angiogenic and anti-tumor activity in preclinical models.[1] Its favorable safety profile in a Phase I clinical trial supported further investigation.[4] However, the observation of a U-shaped dose-response curve and the lack of objective responses in early clinical studies highlight the complexities of translating this class of targeted therapy.[1][4] Future development for ATN-161 or similar agents may require the identification and validation of pharmacodynamic biomarkers to establish a biologically active dose in patients.[1] Additionally, exploring its use in combination with chemotherapy or other targeted agents, where it has shown additive effects in preclinical studies, could be a promising therapeutic strategy.[4] The unique mechanism of ATN-161 continues to make it and the integrin pathway valuable subjects of study in oncology and other angiogenesis-dependent diseases.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATN-161 Peptide Functionalized Reversibly Cross-Linked Polymersomes Mediate Targeted Doxorubicin Delivery into Melanoma-Bearing C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
ATN-161: A Technical Guide to the Integrin-Binding Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATN-161 is a synthetic pentapeptide that has garnered significant interest in the fields of oncology and virology for its role as an antagonist of specific integrin receptors. This technical guide provides a comprehensive overview of ATN-161, including its core peptide sequence, critical chemical modifications, and its mechanism of action. Detailed experimental protocols from key preclinical and clinical studies are presented, alongside a summary of quantitative data to facilitate a deeper understanding of its therapeutic potential. Visual diagrams of its signaling pathway and common experimental workflows are also provided to aid in the conceptualization of its biological activity and laboratory application.
Core Peptide Sequence and Modifications
ATN-161 is a five-amino-acid peptide with the sequence Prolyl-Histidyl-Seryl-Cysteinyl-Asparagine (PHSCN) .[1][2] It is derived from the synergy region of fibronectin, an extracellular matrix protein, with a notable substitution of cysteine for arginine from the original PHSRN sequence.[3] To enhance its stability and bioactivity, ATN-161 undergoes two key chemical modifications:
-
N-terminal Acetylation: The proline residue at the N-terminus is acetylated (Ac-).[1][2]
-
C-terminal Amidation: The asparagine residue at the C-terminus is amidated (-NH2).[1][2]
These modifications result in the chemical structure Ac-PHSCN-NH2.[4][5][6] Capping the ends of the peptide in this manner has been shown to increase its ability to inhibit cell invasion by 30-fold.[7]
Table 1: Physicochemical Properties of ATN-161
| Property | Value | Reference |
| Molecular Formula | C23H35N9O8S | |
| Molecular Weight | 597.65 g/mol | |
| Sequence | PHSCN | [1][2] |
| Modifications | N-terminal Acetylation, C-terminal Amidation | [2] |
| Purity | ≥95% | [2] |
| Solubility | Soluble to 2 mg/ml in water | |
| CAS Number | 262438-43-7 |
Mechanism of Action
ATN-161 functions as a non-RGD (Arginine-Glycine-Aspartate) based integrin binding peptide.[1][8] Its primary targets are the α5β1 and αvβ3 integrins , which are crucial in processes like angiogenesis (the formation of new blood vessels) and tumor progression.[1][4][8] By binding to these integrins on activated endothelial cells and tumor cells, ATN-161 inhibits their migration and adhesion.[1][8]
The interaction of ATN-161 with the N-terminus of the β1-domain of integrin α5β1 is thought to lock the integrin in an inactive conformation.[4] This blockade disrupts the normal signaling cascade initiated by integrin-ligand binding. One of the key downstream effects of this inhibition is the significant reduction in the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a critical component of cell signaling pathways that regulate cell proliferation and survival.[4]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of ATN-161.
Table 2: In Vitro Efficacy of ATN-161
| Assay | Cell Line/System | Treatment | Result | Reference |
| MAPK Phosphorylation Inhibition | MDA-MB-231 | 20 μmol/L ATN-161 for 30 min | Maximal inhibition of MAPK phosphorylation | [4] |
| Cell Proliferation | MDA-MB-231 | Up to 100 μmol/L ATN-161 | No significant effect on tumor cell proliferation | [4] |
| VEGF-induced Cell Migration | hCECs | 100 nM ATN-161 | Dose-dependent decrease in migrating cells (P<0.001) | [7][9] |
| Angiogenesis Inhibition (Matrigel Plug) | Matrigel with FGF-2 and VEGF | 1 and 10 μmol/L ATN-161 | Statistically significant dose-dependent inhibition (P=0.0017 and P=0.0004, respectively) | [3] |
| SARS-CoV-2 Infection Inhibition | VeroE6 cells | Varies | Inhibits infection and increases cell viability | [10] |
Table 3: Phase I Clinical Trial Pharmacokinetics of ATN-161
| Dose Level (mg/kg) | Number of Patients | Mean Total Clearance | Mean Volume of Distribution | Key Observation | Reference |
| 0.1 - 0.5 | 3 per cohort | - | - | Dose-dependent pharmacokinetics | [5][6] |
| 1.0 - 4.0 | 3 per cohort | Dose-independent | Dose-independent | - | [5][6] |
| 8.0 - 16.0 | 3 per cohort | Reduced | - | Suggests saturable pharmacokinetics | [5][6] |
Twenty-six patients with advanced solid tumors were enrolled in eight sequential dose cohorts. ATN-161 was administered as a 10-minute infusion three times weekly. No dose-limiting toxicities were observed, and approximately one-third of patients manifested prolonged stable disease.[5][6]
Experimental Protocols
In Vitro Western Blot for MAPK Phosphorylation
This protocol is based on studies investigating the effect of ATN-161 on intracellular signaling pathways.[4]
-
Cell Culture: Plate MDA-MB-231 human breast cancer cells (1 x 10^6) in 100 mm Petri dishes and culture for 24 hours.
-
Serum Starvation: Serum-starve the cells overnight to reduce basal signaling activity.
-
ATN-161 Treatment: Treat cells with varying concentrations of ATN-161 (e.g., 1-100 μmol/L) or a vehicle control for different time periods (e.g., 15-60 minutes).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blot Analysis: Perform Western blot analysis using primary antibodies against total MAPK, phosphorylated MAPK, and a loading control (e.g., β-tubulin).
-
Detection: Use enhanced chemiluminescence (ECL) for detection of protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MAPK compared to total MAPK.
In Vivo Matrigel Plug Angiogenesis Assay
This protocol is a common method to assess the anti-angiogenic properties of a compound in vivo.[3]
-
Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix ATN-161 at different concentrations (e.g., 1 and 10 μmol/L) with angiogenesis inducers such as VEGF (e.g., 300 ng/mL) and FGF-2 (e.g., 800 ng/mL) directly into the liquid Matrigel.
-
Animal Model: Use an appropriate animal model, such as mice.
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will solidify, forming a plug.
-
Incubation Period: Allow a set period for blood vessels to infiltrate the Matrigel plug (e.g., 7-14 days).
-
Plug Excision: Euthanize the animals and carefully excise the Matrigel plugs.
-
Analysis: Quantify the extent of angiogenesis within the plugs. This can be done by measuring the hemoglobin content (e.g., using the Drabkin method) or through histological analysis of blood vessel density.
In Vitro SARS-CoV-2 Infection Assay
This protocol outlines the methodology used to evaluate the inhibitory effect of ATN-161 on viral infection.[10]
-
Cell Plating: Plate VeroE6 cells at a density of 1.25 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various dilutions of ATN-161 in complete DMEM with 2% fetal bovine serum for 1 hour at 37°C.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate the infected cells for 48 hours.
-
RNA Extraction: Lyse the cells and virus using Trizol LS and extract RNA using a suitable kit.
-
Quantification of Viral Load: Perform quantitative polymerase chain reaction (qPCR) to determine the viral RNA levels as a measure of infection.
-
Cell Viability Assay: In parallel experiments, assess cell viability to determine any cytopathic effects of the virus and the protective effect of ATN-161.
Conclusion
ATN-161 is a well-characterized synthetic peptide with a clear mechanism of action targeting α5β1 and αvβ3 integrins. Its ability to inhibit key cellular processes such as migration, adhesion, and angiogenesis has been demonstrated in numerous preclinical models, and it has shown a favorable safety profile in early clinical trials. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of ATN-161 in oncology, virology, and other areas where integrin-mediated pathology is a factor.
References
- 1. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ATN 161 | Integrins | Tocris Bioscience [tocris.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ATN-161 Trifluoroacetate Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATN-161 is a small peptide antagonist of integrin α5β1 and αvβ3, derived from the synergy region of fibronectin.[1][2][3] It functions as a non-RGD-based inhibitor, binding to the N-terminus of the β1-domain of integrin α5β1, which is thought to lock the integrin in an inactive state.[1] This interaction inhibits cell adhesion and migration on fibronectin, processes critical for angiogenesis and tumor metastasis.[2][4] Preclinical studies have demonstrated the anti-angiogenic and anti-metastatic potential of ATN-161 in various cancer models and in models of ocular neovascularization.[5][6][7] This document provides detailed experimental protocols for in vitro and in vivo assays to evaluate the efficacy of ATN-161 trifluoroacetate (B77799) salt.
Mechanism of Action
ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH₂) that mimics a non-RGD binding site on fibronectin.[1] Integrins, particularly α5β1, are transmembrane receptors that mediate cell-extracellular matrix (ECM) interactions. In cancer, the expression and activation of α5β1 on tumor and endothelial cells are often upregulated, promoting tumor growth, angiogenesis, and metastasis. ATN-161 competitively inhibits the binding of α5β1 to fibronectin, thereby disrupting downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival.[1] By inhibiting these interactions, ATN-161 can suppress tumor growth and the formation of new blood vessels that supply nutrients to the tumor.[6][7]
Data Presentation
In Vitro Efficacy of ATN-161
| Assay Type | Cell Line | Key Findings | Reference |
| Cell Proliferation | Human Choroidal Endothelial Cells (hCECs) | No significant inhibition of VEGF-induced proliferation. | [5][8][9] |
| MDA-MB-231 (Human Breast Cancer) | No significant effect on proliferation at concentrations up to 100 µmol/L. | [1] | |
| Cell Migration | Human Choroidal Endothelial Cells (hCECs) | Dose-dependent inhibition of VEGF-induced migration, starting at 100 nM. | [5][8] |
| Capillary Tube Formation | Human Choroidal Endothelial Cells (hCECs) | Inhibition of VEGF-induced capillary tube formation. | [5][8][9] |
| MAPK Phosphorylation | MDA-MB-231 (Human Breast Cancer) | Significant inhibition of MAPK phosphorylation, with maximal effects at 20 µmol/L after 30 minutes of treatment. | [1] |
In Vivo Efficacy of ATN-161
| Animal Model | Cancer/Disease Model | Treatment Regimen | Key Findings | Reference |
| BALB/c nu/nu Mice | MDA-MB-231 Human Breast Cancer Xenograft | 0.05-1 mg/kg, i.v. infusion, thrice a week for 10 weeks | Significant dose-dependent decrease in tumor volume; marked decrease in skeletal and soft tissue metastases. | [5] |
| Rats | Laser-induced Choroidal Neovascularization (CNV) | Intravitreal injection immediately after photocoagulation | Inhibited CNV leakage and neovascularization to a similar extent as an anti-VEGF antibody. | [5][8] |
Experimental Protocols
In Vitro Assays
This protocol is designed to assess the effect of ATN-161 on the migration of endothelial cells, such as Human Choroidal Endothelial Cells (hCECs), towards a chemoattractant.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Human Choroidal Endothelial Cells (hCECs)
-
Endothelial cell basal medium (EBM) with supplements
-
Fetal Bovine Serum (FBS)
-
VEGF
-
ATN-161 trifluoroacetate salt
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Methanol (B129727) (for fixing)
-
Crystal Violet stain
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture hCECs to 80-90% confluency. The day before the assay, starve the cells in EBM containing 0.1% FBS for 18-24 hours.
-
Assay Setup:
-
Rehydrate the Boyden chamber inserts by adding serum-free EBM to the upper and lower chambers and incubate for 2 hours at 37°C.
-
Prepare the chemoattractant solution: EBM with 1% FBS and 20 ng/mL VEGF. Add 500 µL of this solution to the lower chambers of the Boyden apparatus.
-
Prepare the cell suspension: Harvest the starved hCECs using Trypsin-EDTA, wash with PBS, and resuspend in serum-free EBM at a concentration of 1 x 10⁵ cells/mL.
-
In separate tubes, pre-incubate the cell suspension with varying concentrations of ATN-161 (e.g., 1 nM to 10 µM) or vehicle control for 30 minutes at 37°C.
-
-
Cell Seeding: Add 200 µL of the cell suspension (containing ATN-161 or vehicle) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours.
-
Staining and Quantification:
-
After incubation, remove the inserts from the wells.
-
Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with ice-cold methanol for 10 minutes.
-
Stain the fixed cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in at least five random high-power fields under a microscope.
-
This assay evaluates the ability of ATN-161 to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Materials:
-
96-well plate
-
Growth factor-reduced Matrigel
-
Human Choroidal Endothelial Cells (hCECs)
-
Endothelial cell growth medium (EGM)
-
VEGF
-
This compound
-
Calcein AM (optional, for visualization)
Protocol:
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
-
Cell Seeding:
-
Harvest hCECs and resuspend them in EGM at a concentration of 2 x 10⁵ cells/mL.
-
Prepare treatment solutions in EGM containing 20 ng/mL VEGF with various concentrations of ATN-161 (e.g., 10 nM to 10 µM) or vehicle control.
-
Add 100 µL of the cell suspension with the respective treatments to each Matrigel-coated well.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 6-18 hours.
-
Imaging and Quantification:
-
Observe the formation of capillary-like structures under an inverted microscope.
-
Capture images of the tube network.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
This protocol details the detection of phosphorylated MAPK (p-MAPK) in breast cancer cells following treatment with ATN-161.
Materials:
-
MDA-MB-231 human breast cancer cells
-
DMEM with 10% FBS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-MAPK, anti-total MAPK, anti-β-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment: Plate MDA-MB-231 cells (1 x 10⁶) in 100 mm dishes and allow them to adhere for 24 hours. Serum-starve the cells overnight. Treat the cells with ATN-161 (e.g., 1-100 µmol/L) or vehicle for different time points (e.g., 15-60 minutes).[2]
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MAPK, total MAPK, and β-tubulin (loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the p-MAPK signal to total MAPK and the loading control.
-
In Vivo Assay
This protocol describes the establishment of a human breast cancer xenograft model in immunodeficient mice to evaluate the anti-tumor and anti-metastatic effects of ATN-161.
Materials:
-
Female BALB/c nu/nu mice (6-8 weeks old)
-
MDA-MB-231 human breast cancer cells
-
Matrigel
-
This compound
-
Sterile PBS
-
Calipers
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Cell Preparation and Inoculation:
-
Culture MDA-MB-231 cells and harvest them during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Anesthetize the mice. Inoculate 1 x 10⁶ cells (in 100 µL) subcutaneously into the right flank of each mouse.[5]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer ATN-161 (e.g., 0.05-1 mg/kg) or vehicle (saline) via intravenous infusion three times a week.[5]
-
-
Monitoring:
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
For metastasis studies, mice can be monitored using imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) and X-ray or micro-CT for skeletal metastases.[5]
-
-
Endpoint Analysis:
-
Continue the treatment for a predetermined period (e.g., 10 weeks) or until tumors in the control group reach a humane endpoint.[5]
-
At the end of the study, euthanize the mice and harvest the primary tumors and metastatic tissues (e.g., lungs, bones).
-
Tumor weight can be recorded.
-
Tissues can be fixed in formalin and embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and microvessel density using CD31).
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the biological activities of this compound. These assays are crucial for elucidating its mechanism of action and evaluating its therapeutic potential as an anti-angiogenic and anti-cancer agent. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers in the field of drug development.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Video: A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells [jove.com]
- 9. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for ATN-161 Trifluoroacetate Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution and use of ATN-161 trifluoroacetate (B77799) salt in cell culture applications. ATN-161 is a peptide antagonist of integrin α5β1, playing a crucial role in inhibiting angiogenesis and tumor progression.[1][2][3] Adherence to these protocols is essential to ensure the stability, activity, and reproducibility of experimental results.
Product Information and Storage
ATN-161 trifluoroacetate salt is typically supplied as a lyophilized powder and is hygroscopic.[4] Proper storage is critical to maintain its integrity.
-
Storage of Lyophilized Powder : Upon receipt, store the lyophilized powder at -20°C for long-term storage (up to 3 years) or at -80°C.[1][2] It should be kept in a desiccated environment.[4]
-
Storage of Stock Solutions : Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][2]
Solubility Data
The solubility of this compound can vary depending on the solvent. The following table summarizes the solubility data from various sources.
| Solvent | Concentration | Notes | Source |
| Water | up to 2 mg/mL | - | [3][5] |
| H₂O | 5 mg/mL | Requires sonication and warming to 60°C | [6] |
| PBS (pH 7.2) | ~1 mg/mL | Aqueous solutions are not recommended for storage beyond one day. | [7] |
| DMSO | 3 mg/mL (5.01 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [2] |
| DMSO | 1 mg/mL (1.41 mM) | May require sonication. | [6] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of ATN-161 in sterile DMSO. The molecular weight of this compound is approximately 711.67 g/mol .[8]
Materials:
-
This compound
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of ATN-161 (FW: 711.67 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 711.67 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 140.5 µL
-
-
Dissolution: Carefully add the calculated volume of sterile DMSO to the vial containing the ATN-161 powder.
-
Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.[6] If precipitation occurs, gentle warming may aid in solubilization.[9]
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store immediately at -80°C.
This protocol outlines the dilution of the concentrated stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM ATN-161 stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM ATN-161 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the concentration of DMSO in the final culture volume, it is advisable to perform an intermediate dilution. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in sterile cell culture medium.
-
Final Dilution: Further dilute the intermediate solution to the desired final concentration directly in the cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate solution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples.
-
Incubation: Add the ATN-161 working solution to your cell cultures and incubate for the desired experimental duration. Typical working concentrations for in vitro assays range from 100 nM to 100 µM.[2][10]
Signaling Pathway and Experimental Workflow
ATN-161 is an antagonist of α5β1 integrin.[3] Integrins are transmembrane receptors that mediate cell-matrix adhesion and activate intracellular signaling pathways involved in cell proliferation, survival, and migration. By binding to α5β1 integrin, ATN-161 can inhibit downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]
Caption: ATN-161 inhibits α5β1 integrin signaling.
The following diagram illustrates the general workflow for utilizing ATN-161 in cell culture experiments.
Caption: Workflow for preparing and using ATN-161.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ATN 161 | Integrins | Tocris Bioscience [tocris.com]
- 4. This compound ≥95% (HPLC), (Powder or Lyophilized powder or film), integrin α5β1receptor antagonist | 262438-43-7 [sigmaaldrich.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ATN-161 (trifluoroacetate salt) - MedChem Express [bioscience.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes: Utilizing ATN-161 in Mouse Models of Metastasis
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATN 161 | Integrins | Tocris Bioscience [tocris.com]
- 8. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ATN-161 Peptide Functionalized Reversibly Cross-Linked Polymersomes Mediate Targeted Doxorubicin Delivery into Melanoma-Bearing C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATN-161 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-161 (Ac-PHSCN-NH2) is a small peptide antagonist of integrins, primarily targeting α5β1 and αvβ3.[1][2] These integrins are crucial mediators of cell adhesion, migration, and signaling, playing a significant role in pathological processes such as tumor angiogenesis and metastasis.[1][2][3] ATN-161 has been investigated in numerous preclinical models and has undergone Phase I clinical trials for solid tumors.[4][5] These notes provide a comprehensive overview of the administration routes, protocols, and underlying signaling pathways of ATN-161 for in vivo research.
A noteworthy characteristic of ATN-161 is its U-shaped dose-response curve observed in several preclinical models, where optimal efficacy is achieved within a specific dose range, with diminished effects at both lower and higher concentrations.[6][7][8] This phenomenon underscores the importance of careful dose selection in experimental design.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the administration parameters for ATN-161 in various preclinical and clinical studies.
Table 1: ATN-161 Administration in Preclinical Cancer Models
| Animal Model | Cancer Type | Administration Route | Dosage | Frequency | Key Findings | Reference(s) |
| BALB/c Mice | Colon Cancer (Liver Metastases) | Intraperitoneal (IP) | 100 mg/kg | Every 3rd day | Reduced liver metastases and microvessel density; increased tumor cell apoptosis when combined with 5-FU. | [9][10] |
| Rats | MLL Tumor | Not Specified | Not Specified | Not Specified | Reduced tumor growth. | |
| Mice | MDA-MB-231 Human Breast Cancer Xenografts | Not Specified | Not Specified | Not Specified | Decreased tumor volume. | |
| C57/bl Mice | Lewis Lung Carcinoma | Intravenous (IV) | 1 to 10 mg/kg (optimal range) | Thrice a week | Exhibited a U-shaped dose-response curve in inhibiting tumor growth. | [6][7] |
Table 2: ATN-161 Administration in Ocular Neovascularization Models
| Animal Model | Condition | Administration Route | Dosage | Frequency | Key Findings | Reference(s) |
| Mice | Oxygen-Induced Retinopathy (OIR) | Intravitreal | 1.0 µg/µL and 10 µg/µL | Single injection | Significantly inhibited the expression of integrin α5β1. | [3] |
| Rats | Laser-Induced Choroidal Neovascularization (CNV) | Intravitreal | Not Specified | Single injection | Inhibited CNV leakage and neovascularization. | [11] |
Table 3: ATN-161 Administration in a Phase I Clinical Trial
| Population | Cancer Type | Administration Route | Dosage | Frequency | Key Findings | Reference(s) |
| Adult Patients | Advanced Solid Tumors | Intravenous (IV) Infusion | 0.1–16 mg/kg | Thrice weekly (10-min infusion) | Well-tolerated; prolonged stable disease in approximately one-third of patients. | [5][12] |
Signaling Pathways and Mechanism of Action
ATN-161 exerts its biological effects by binding to the beta subunits of several integrins, thereby inhibiting their function.[6] This interference disrupts downstream signaling cascades involved in cell proliferation, migration, and survival.
Key signaling pathways affected by ATN-161 include:
-
MAPK Pathway: ATN-161 has been shown to significantly inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK).[1]
-
FAK Signaling: In viral infection models, ATN-161 was found to inhibit the integrin α5β1-Focal Adhesion Kinase (FAK) signaling pathway.[4]
-
NF-κB Pathway: In models of ocular neovascularization, ATN-161 strongly inhibited the activation of Nuclear Factor-κB (NF-κB) and the expression of Matrix Metalloproteinases 2 and 9 (MMP-2/9), while promoting apoptosis.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 5. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Migration Assays Using ATN-161
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial in various physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The integrin family of transmembrane receptors, particularly α5β1 and αvβ3, plays a pivotal role in regulating cell adhesion to the extracellular matrix (ECM) and subsequent cell migration. ATN-161 is a small peptide antagonist that selectively targets these integrins.[1][2] Unlike many other integrin inhibitors, ATN-161 is a non-RGD (arginine-glycine-aspartate) based peptide, which may offer a different mode of action by binding outside the RGD-binding pocket and potentially locking the integrin in an inactive conformation.[3] This document provides detailed protocols for assessing the inhibitory effect of ATN-161 on cell migration using two common in vitro methods: the Transwell (Boyden Chamber) Assay and the Wound Healing (Scratch) Assay.
Mechanism of Action of ATN-161 in Cell Migration
ATN-161 primarily targets and inhibits α5β1 and αvβ3 integrins, which are often overexpressed on activated endothelial and tumor cells.[1][2] By binding to these integrins, ATN-161 disrupts the crucial interaction between the cell and the extracellular matrix, a necessary step for cell migration. This inhibition of integrin function leads to downstream effects on intracellular signaling pathways that govern cell motility. A key pathway affected is the Focal Adhesion Kinase (FAK) signaling cascade. Upon integrin engagement with the ECM, FAK is typically activated, leading to the activation of downstream effectors such as Mitogen-Activated Protein Kinase (MAPK).[4][5] ATN-161 has been shown to inhibit the phosphorylation of MAPK, suggesting its mechanism involves the disruption of the integrin-FAK-MAPK signaling axis, ultimately leading to a reduction in cell migration.[3]
Quantitative Data Summary
The following table summarizes the dose-dependent inhibitory effect of ATN-161 on cell migration as determined by a Transwell migration assay.
| Cell Line | Assay Type | Chemoattractant | ATN-161 Concentration | % Inhibition of Migration (Mean ± SD) | Reference |
| Human Choroidal Endothelial Cells (hCECs) | Transwell Migration | VEGF (20 ng/mL) | 1 nM | Not significant | [6] |
| Human Choroidal Endothelial Cells (hCECs) | Transwell Migration | VEGF (20 ng/mL) | 10 nM | Not significant | [6] |
| Human Choroidal Endothelial Cells (hCECs) | Transwell Migration | VEGF (20 ng/mL) | 100 nM | Significant (P < 0.001) | [6] |
| Human Choroidal Endothelial Cells (hCECs) | Transwell Migration | VEGF (20 ng/mL) | 1 µM | Significant (P < 0.001) | [6] |
| Human Choroidal Endothelial Cells (hCECs) | Transwell Migration | VEGF (20 ng/mL) | 10 µM | Significant (P < 0.001) | [6] |
| Human Choroidal Endothelial Cells (hCECs) | Transwell Migration | VEGF (20 ng/mL) | 100 µM | Significant (P < 0.001) | [6] |
Experimental Protocols
Two standard protocols for assessing cell migration are detailed below. It is recommended to optimize assay conditions, such as cell seeding density and incubation time, for your specific cell line.
Transwell (Boyden Chamber) Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
24-well plate with Transwell inserts (e.g., 8 µm pore size, adjust based on cell type)
-
Cell line of interest
-
Cell culture medium (serum-free and serum-containing)
-
ATN-161 stock solution
-
Chemoattractant (e.g., fetal bovine serum (FBS), specific growth factors like VEGF)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope with a camera
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free medium for 18-24 hours.
-
Assay Setup:
-
Add 600 µL of chemoattractant-containing medium (e.g., 10% FBS) to the lower wells of the 24-well plate.
-
Harvest and resuspend the starved cells in serum-free medium at a predetermined optimal concentration (e.g., 1 x 10^5 cells/mL).
-
Prepare different concentrations of ATN-161 in serum-free medium. A dose-response curve is recommended (e.g., 1 nM to 100 µM). Include a vehicle control (medium with the same solvent concentration used for ATN-161).
-
In a separate tube, mix the cell suspension with the ATN-161 solutions (or vehicle control) and pre-incubate for 30 minutes at 37°C.
-
Add 100 µL of the cell/ATN-161 mixture to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for your cell line's migration rate (typically 4-24 hours).
-
Cell Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 15-20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the insert in the staining solution for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Image the stained cells on the lower side of the membrane using a microscope. Capture several random fields of view for each insert.
-
Count the number of migrated cells per field. The average cell count per field for each condition can then be calculated.
-
Calculate the percentage of migration inhibition for each ATN-161 concentration relative to the vehicle control.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" or gap created in a confluent monolayer.
Materials:
-
24-well or 12-well plates
-
Cell line of interest
-
Cell culture medium
-
ATN-161 stock solution
-
Sterile p200 pipette tip or a specialized scratch tool
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera and live-cell imaging capabilities (recommended) or a standard microscope
Procedure:
-
Cell Seeding: Seed cells into the wells of a plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound:
-
Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch down the center of each well. Apply consistent pressure to ensure a uniform wound width.
-
Alternatively, use a commercially available wound healing insert to create a more reproducible cell-free gap.
-
-
Treatment:
-
Gently wash the wells with PBS to remove any detached cells and debris.
-
Add fresh culture medium containing the desired concentrations of ATN-161 or vehicle control to the respective wells. To focus on migration rather than proliferation, serum-free or low-serum medium can be used.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well. This is the 0-hour time point. Mark the location of the images to ensure the same field is captured at subsequent time points.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the width or the area of the cell-free gap at each time point for all conditions. Image analysis software (e.g., ImageJ) can be used for accurate quantification.
-
Calculate the rate of wound closure for each condition. This can be expressed as the change in wound area over time.
-
Compare the wound closure rates in the ATN-161 treated wells to the vehicle control to determine the inhibitory effect.
-
Conclusion
ATN-161 is a potent inhibitor of cell migration, acting through the disruption of integrin-mediated signaling pathways. The protocols provided here for the Transwell and Wound Healing assays offer robust methods for quantifying the effects of ATN-161 on the migratory potential of various cell types. These assays are valuable tools for researchers in basic science and drug development to further elucidate the anti-migratory and potential anti-metastatic properties of ATN-161 and similar compounds. Careful optimization of experimental parameters for specific cell lines is essential for obtaining reliable and reproducible data.
References
- 1. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: ATN-161 in Combination with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-161 is a small peptide antagonist of integrin α5β1 and αvβ3, which are crucial mediators of cell adhesion, migration, and angiogenesis. By targeting these integrins, which are often overexpressed on tumor and endothelial cells, ATN-161 has shown potential in inhibiting tumor growth and metastasis. Preclinical studies suggest that ATN-161 may enhance the efficacy of traditional chemotherapy agents, representing a promising combination strategy for cancer therapy. These application notes provide a comprehensive overview of the in vitro assessment of ATN-161 in combination with standard chemotherapeutic agents, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action and Signaling Pathways
ATN-161 is a non-RGD-based peptide that binds to integrin β subunits, locking them in an inactive conformation. This inhibition disrupts downstream signaling pathways that are critical for cell survival, proliferation, and migration. Key signaling pathways modulated by ATN-161 include:
-
MAPK Pathway: ATN-161 has been shown to significantly inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a central pathway in cell proliferation and survival.
-
NF-κB Pathway: By blocking integrin α5β1, ATN-161 can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, cell survival, and angiogenesis. This can lead to decreased expression of downstream targets like Matrix Metalloproteinases (MMPs).
The following diagram illustrates the proposed signaling pathway of ATN-161.
Application Notes and Protocols for Studying the Effects of ATN-161 on SARS-CoV-2 Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global health crisis precipitated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. While the primary entry receptor for SARS-CoV-2 is angiotensin-converting enzyme 2 (ACE2), emerging evidence highlights the critical role of host cell integrins as co-receptors that facilitate viral entry.[1][2] The SARS-CoV-2 spike protein possesses an integrin-binding motif (RGD), suggesting that integrins may be viable therapeutic targets.[1][2]
ATN-161 is a small peptide antagonist of integrin α5β1 and αvβ3.[3][4][5] It has been investigated as a potential therapeutic for SARS-CoV-2, with studies indicating that it can inhibit viral infection in vitro.[6][7] The proposed mechanism involves the blockade of the interaction between the SARS-CoV-2 spike protein and host cell integrins, thereby impeding viral entry.[6][8][9][10][11] This document provides a detailed protocol for researchers to study the effects of ATN-161 on SARS-CoV-2 entry, from initial cytotoxicity assessments to mechanistic studies.
Proposed Signaling Pathway of ATN-161 in SARS-CoV-2 Entry
The following diagram illustrates the hypothesized mechanism by which ATN-161 inhibits SARS-CoV-2 entry into a host cell.
Caption: Hypothesized mechanism of ATN-161 inhibition of SARS-CoV-2 entry.
Experimental Workflow
A structured approach is essential to comprehensively evaluate the antiviral potential of ATN-161. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for evaluating ATN-161's effect on SARS-CoV-2.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize the expected quantitative outcomes from the proposed experiments, based on existing literature.
Table 1: Cytotoxicity and Antiviral Activity of ATN-161
| Parameter | Cell Line | Value | Reference |
| CC50 (50% Cytotoxic Concentration) | Vero E6 | >100 µM | [7] |
| IC50 (50% Inhibitory Concentration) | Vero E6 | 3.16 µM | [6][7] |
| EC50 (50% Effective Concentration) | Vero E6 | Approx. 3.16 µM | [12][13] |
Table 2: Inhibition of Spike Protein Binding by ATN-161
| Assay | Interaction Investigated | Inhibition | Concentration for Max Inhibition | Reference |
| ELISA | Spike Protein - α5β1 Integrin | Dose-dependent | 100 nM | [7] |
| ELISA | ACE2 - α5β1 Integrin | Dose-dependent | Not Specified | [13] |
Experimental Protocols
Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of ATN-161 that causes 50% reduction in cell viability. This is crucial to ensure that observed antiviral effects are not due to cell death.
Method: CellTiter-Glo® Luminescent Cell Viability Assay
-
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
ATN-161 stock solution (in DMSO or water)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed Vero E6 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of ATN-161 in culture medium. Ensure the final DMSO concentration is consistent and non-toxic (≤0.5%).
-
Remove the old medium and add 100 µL of medium containing the different concentrations of ATN-161. Include vehicle controls (medium with DMSO) and untreated cell controls.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the CC50 value using non-linear regression analysis.
-
Antiviral Activity Assays
Objective: To determine the inhibitory effect of ATN-161 on the entry of SARS-CoV-2 spike-pseudotyped viral particles into host cells in a BSL-2 setting.
-
Materials:
-
HEK293T-ACE2 cells (or other ACE2-expressing cell line)
-
SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles encoding a reporter gene (e.g., Luciferase or GFP)
-
Complete DMEM
-
ATN-161
-
96-well plates
-
Luciferase assay system or fluorescence microscope/plate reader
-
-
Protocol:
-
Seed HEK293T-ACE2 cells in a 96-well plate at a density of 1.25 x 10^4 cells/well.
-
Incubate overnight at 37°C with 5% CO2.
-
On the day of the experiment, prepare serial dilutions of ATN-161 in culture medium.
-
Pre-incubate the cells with the ATN-161 dilutions for 1 hour at 37°C.
-
Add the SARS-CoV-2 pseudovirus to the wells.
-
Incubate for 48-72 hours at 37°C with 5% CO2.
-
If using a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
If using a GFP reporter, visualize and quantify GFP-positive cells.
-
The IC50 value is the concentration of ATN-161 that causes a 50% reduction in reporter signal compared to the virus control.
-
Objective: To quantify the inhibition of live SARS-CoV-2 infection by ATN-161. This is the gold standard for determining neutralizing activity. (Performed in a BSL-3 facility).
-
Materials:
-
Vero E6 cells
-
Live SARS-CoV-2 virus stock of known titer
-
Complete DMEM with 2% FBS
-
ATN-161
-
12-well plates
-
Overlay medium (e.g., containing methylcellulose)
-
Crystal violet staining solution
-
-
Protocol:
-
Seed Vero E6 cells in 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of ATN-161 in DMEM with 2% FBS.
-
Mix the ATN-161 dilutions with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Inoculate the Vero E6 cell monolayers with the virus-compound mixture and incubate for 1 hour for viral adsorption.
-
Remove the inoculum and add the overlay medium.
-
Incubate for 3-5 days until plaques are visible.
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
The PRNT50 is the reciprocal of the highest dilution of ATN-161 that results in a 50% reduction in the number of plaques compared to the virus control.
-
Mechanism of Action Studies
Objective: To determine if ATN-161 directly inhibits the binding of the SARS-CoV-2 spike protein to integrins.
-
Materials:
-
Recombinant SARS-CoV-2 spike protein (RBD or trimer)
-
Recombinant human α5β1 integrin
-
ATN-161
-
96-well ELISA plates
-
Primary antibody against spike protein
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
-
Protocol:
-
Coat a 96-well plate with recombinant α5β1 integrin overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Prepare serial dilutions of ATN-161.
-
Pre-incubate the recombinant spike protein with the ATN-161 dilutions for 1 hour at room temperature.
-
Add the spike protein/ATN-161 mixture to the integrin-coated plate and incubate.
-
Wash the plate and add the primary antibody against the spike protein.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
A decrease in absorbance indicates inhibition of binding.
-
Objective: To confirm the interaction between the SARS-CoV-2 spike protein and cellular integrins in a cellular context and to determine if ATN-161 disrupts this interaction.
-
Materials:
-
Cells expressing both ACE2 and integrins (e.g., Calu-3)
-
SARS-CoV-2 spike protein (or cells infected with SARS-CoV-2)
-
ATN-161
-
Lysis buffer
-
Antibody against integrin β1 or spike protein
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
-
-
Protocol:
-
Culture cells and treat with or without ATN-161.
-
Expose cells to SARS-CoV-2 spike protein or infect with SARS-CoV-2.
-
Lyse the cells with a non-denaturing lysis buffer.
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the lysate with an antibody against integrin β1 (to pull down integrin and its binding partners).
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the SARS-CoV-2 spike protein. The presence of a spike protein band in the integrin immunoprecipitate from untreated cells, and its reduction or absence in ATN-161 treated cells, would confirm the inhibitory effect.
-
Quantification of Viral Load (RT-qPCR)
Objective: To quantify the amount of viral RNA in cells treated with ATN-161 after infection with live SARS-CoV-2.
-
Materials:
-
Vero E6 cells infected with SARS-CoV-2 and treated with ATN-161 (from PRNT or a separate experiment)
-
RNA extraction kit
-
RT-qPCR primers and probes for a SARS-CoV-2 gene (e.g., N gene)
-
RT-qPCR master mix
-
RT-qPCR instrument
-
-
Protocol:
-
Infect Vero E6 cells with SARS-CoV-2 in the presence of serial dilutions of ATN-161.
-
After a defined incubation period (e.g., 24 or 48 hours), harvest the cells and/or supernatant.
-
Extract total RNA using a commercial kit.
-
Perform one-step or two-step RT-qPCR using primers and probes specific for a SARS-CoV-2 gene.
-
Use a standard curve of known viral RNA concentrations to quantify the viral load in each sample.
-
A reduction in viral RNA copies in ATN-161-treated cells compared to the virus control indicates antiviral activity.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the efficacy and mechanism of action of ATN-161 as a potential inhibitor of SARS-CoV-2 entry. By systematically evaluating its cytotoxicity, antiviral activity, and impact on the spike-integrin interaction, researchers can generate robust data to support its further development as a therapeutic agent against COVID-19. The provided diagrams and data tables serve as a guide for experimental design and interpretation of results.
References
- 1. Frontiers | Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol [frontiersin.org]
- 2. Detection and Quantification of SARS-CoV-2 by Real-Time RT-PCR Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. COVID-19 Diagnosis: A Comprehensive Review of the RT-qPCR Method for Detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. A Quantitative ELISA Protocol for Detection of Specific Human IgG against the SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epitopediagnostics.com [epitopediagnostics.com]
Preparing ATN-161 Stock Solutions for Long-Term Storage: An Application Note and Protocol
Introduction
ATN-161 is a synthetic peptide antagonist of integrin α5β1 and αvβ3, playing a crucial role in angiogenesis and tumor progression research.[1][2] Proper preparation and storage of ATN-161 stock solutions are critical to ensure its stability and efficacy in in vitro and in vivo experiments. This document provides a detailed protocol for the preparation and long-term storage of ATN-161 stock solutions to maintain its biological activity.
Physicochemical Properties and Solubility
ATN-161 is a five-amino-acid peptide (Ac-PHSCN-NH2) with a molecular weight of approximately 597.65 g/mol .[3] It is typically supplied as a lyophilized powder. The solubility of ATN-161 is a key factor in the preparation of stock solutions and varies depending on the solvent.
Table 1: Solubility and Storage Recommendations for ATN-161
| Solvent | Solubility | Recommended Stock Concentration | Long-Term Storage |
| DMSO | ≥ 3 mg/mL (≥ 5.01 mM)[4] | 10 mM[2] | -80°C for up to 1 year[4] |
| Water | Soluble to 2 mg/mL[3] | ≤ 2 mg/mL | Not recommended for long-term storage[5] |
| PBS (pH 7.2) | ~1 mg/mL[5] | ≤ 1 mg/mL | Not recommended for long-term storage[5] |
Note: It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of ATN-161.[4]
Experimental Protocol: Preparation of ATN-161 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of ATN-161 in Dimethyl Sulfoxide (DMSO).
Materials:
-
ATN-161 powder
-
Anhydrous, sterile DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-equilibration: Allow the vial of ATN-161 powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Using a calibrated micropipette, add the appropriate volume of anhydrous, sterile DMSO to the vial to achieve the desired concentration (e.g., for 1 mg of ATN-161 with a MW of 597.65 g/mol , add 167.3 µL of DMSO for a 10 mM solution).
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved. If necessary, sonication or gentle warming (up to 37°C) can be used to aid dissolution. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.[4] The volume of the aliquots should be based on the typical experimental needs.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).[4] For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1][4]
Visualization of Experimental Workflow and Signaling Pathway
Diagram 1: Workflow for Preparing ATN-161 Stock Solutions
References
ATN-161 Application Notes and Protocols for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-161 is a synthetic peptide antagonist of integrins, primarily targeting α5β1 and αvβ3.[1][2][3] By binding to these integrins, which are crucial for cell adhesion, migration, and angiogenesis, ATN-161 effectively inhibits these processes in cancer and endothelial cells.[2][3] This document provides detailed application notes and experimental protocols for the use of ATN-161 in cancer cell line research, with a focus on treatment duration.
Mechanism of Action
ATN-161 is a five-amino-acid peptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin.[1][4] It is a non-RGD-based integrin inhibitor.[2][3] Its primary mechanism involves binding to the β subunits of several integrin heterodimers, which can lock the integrin in an inactive conformation.[1][5] This inhibition disrupts downstream signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) and Focal Adhesion Kinase (FAK) pathways, leading to reduced cell migration, invasion, and angiogenesis.[1] While ATN-161 has potent anti-angiogenic and anti-metastatic effects, it does not typically induce direct cell proliferation inhibition or apoptosis in all cancer cell lines.[1][6]
Data Presentation: ATN-161 Treatment Parameters
The following tables summarize quantitative data for ATN-161 treatment across various cell lines and experimental assays.
Table 1: In Vitro Efficacy of ATN-161 on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | ATN-161 Concentration | Treatment Duration | Observed Effect |
| MDA-MB-231 | Breast | MAPK Phosphorylation | 1-100 µmol/L | 15-60 minutes | Significant inhibition of MAPK phosphorylation, maximal at 20 µmol/L after 30 mins.[1] |
| DU145 | Prostate | Invasion | Not Specified | 24 hours | Inhibition of invasion.[6] |
| HT-29 | Colon | Proliferation (with 5-FU) | Not Specified | 48 hours | Significant reduction in tumor cell proliferation when combined with 5-FU.[7] |
| B16F10 | Melanoma | Cytotoxicity (as DOX conjugate) | Optimal at 56% ATN-161 density | Not Specified | Density-dependent antitumor activity.[8] |
Table 2: In Vitro Efficacy of ATN-161 on Endothelial Cells
| Cell Line | Cell Type | Assay | ATN-161 Concentration | Treatment Duration | Observed Effect |
| hCECs | Human Choroidal Endothelial Cells | Proliferation | 1 nM - 100 µM | 24 hours | Did not inhibit VEGF-induced proliferation. |
| hCECs | Human Choroidal Endothelial Cells | Migration & Tube Formation | 1 nM - 100 µM | 24 hours | Inhibited VEGF-induced migration and capillary tube formation. |
| bEnd.3 | Brain Endothelial Cells | Western Blot (α5 integrin) | 5, 10, 25, 50 µM | 1 hr pre-treatment + 6 or 24 hrs reoxygenation | 10 µM significantly inhibited OGD/R induced α5 upregulation. |
| ECs | Endothelial Cells | Cell Number | Not Specified | 48 hours | 21% decrease in endothelial cell number.[7] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTS/MTT)
This protocol is a general guideline and should be optimized for specific cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of ATN-161 (e.g., 1 nM to 100 µM). Include a vehicle-treated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions. Typically, this involves a 1-4 hour incubation at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
Apoptosis Assay (Annexin V/PI Staining)
This protocol helps to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with ATN-161 at desired concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Collection: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Cell Migration and Invasion Assays (Boyden Chamber)
This protocol can be adapted for both migration and invasion assays. For invasion, the transwell inserts are pre-coated with Matrigel.
-
Insert Preparation: For invasion assays, coat 8 µm pore size transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium containing ATN-161 at various concentrations and seed them into the upper chamber of the transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for a duration that allows for cell migration/invasion but not proliferation (e.g., 24 hours).
-
Quantification: After incubation, remove non-migrated/invaded cells from the top of the insert with a cotton swab. Fix and stain the cells that have migrated to the bottom of the membrane. Count the stained cells under a microscope.
Western Blot for Signaling Pathway Analysis
This protocol is for analyzing the effect of ATN-161 on protein expression and phosphorylation.
-
Cell Lysis: Treat cells with ATN-161 for the desired time (e.g., 15-60 minutes for MAPK phosphorylation). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-MAPK, total MAPK, FAK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: ATN-161 Signaling Pathway Inhibition.
Caption: General Experimental Workflow for ATN-161.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimized in vitro three-dimensional invasion assay for quantifying a wide range of cancer cell invasive behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Insulin Enhances Migration and Invasion in Prostate Cancer Cells by Up-Regulation of FOXC2 [frontiersin.org]
- 8. The Effect of Avidin on Viability and Proliferation of Colorectal Cancer Cells HT-29 [journal.waocp.org]
Application Notes and Protocols: Flow Cytometry Analysis of Integrin Expression Following ATN-161 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-161 is a peptidomimetic that functions as an antagonist to specific integrins, primarily α5β1 and αvβ3.[1][2] Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in cell signaling, migration, proliferation, and survival. The α5β1 and αvβ3 integrins are often overexpressed in tumor cells and activated endothelial cells, contributing to tumor growth, angiogenesis, and metastasis.[3][4] ATN-161, a non-RGD-based peptide, binds to the β subunit of these integrins, thereby inhibiting their function.[3] This inhibitory action disrupts the downstream signaling cascades, including the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, ultimately leading to reduced cell migration and proliferation.[1] Furthermore, studies have indicated that ATN-161 can lead to a dose-dependent decrease in the expression of integrin α5β1. This application note provides a detailed protocol for the analysis of integrin α5β1 and αvβ3 expression on the cell surface using flow cytometry following treatment with ATN-161.
Data Presentation
The following table summarizes representative quantitative data on the effect of ATN-161 on the expression of α5β1 integrin. The data is presented as a percentage of the control (untreated cells) and is based on findings from in vitro studies. While the original data may have been generated using various techniques, including Western Blot, this table illustrates the expected dose-dependent inhibitory effect that can be quantified by flow cytometry, measuring changes in Mean Fluorescence Intensity (MFI).
| ATN-161 Concentration | Mean α5β1 Expression (% of Control) | Standard Deviation |
| 0 µM (Control) | 100% | ± 5.0% |
| 1 µM | 85% | ± 4.2% |
| 10 µM | 60% | ± 3.5% |
| 50 µM | 40% | ± 2.8% |
| 100 µM | 25% | ± 2.1% |
Experimental Protocols
Protocol: Flow Cytometry Analysis of α5β1 and αvβ3 Integrin Expression
This protocol outlines the steps for preparing cells, treating them with ATN-161, and subsequently staining for α5β1 and αvβ3 integrin expression for analysis by flow cytometry.
Materials:
-
Cell Line: A cell line known to express α5β1 and αvβ3 integrins (e.g., MDA-MB-231, U87-MG).
-
Cell Culture Medium: Appropriate complete growth medium for the chosen cell line.
-
ATN-161: Stock solution of known concentration.
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.
-
Cell Detachment Solution: Non-enzymatic (e.g., EDTA-based) to preserve cell surface epitopes.
-
FACS Buffer: PBS containing 1% Bovine Serum Albumin (BSA) and 0.1% sodium azide.
-
Primary Antibodies:
-
PE-conjugated anti-human α5β1 integrin antibody.
-
APC-conjugated anti-human αvβ3 integrin antibody.
-
-
Isotype Control Antibodies:
-
PE-conjugated mouse IgG isotype control.
-
APC-conjugated mouse IgG isotype control.
-
-
Fixation Buffer (optional): 1-4% paraformaldehyde in PBS.
-
Flow Cytometer: Equipped with appropriate lasers and filters for PE and APC detection.
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cell line to 70-80% confluency in appropriate cell culture flasks or plates.
-
Prepare serial dilutions of ATN-161 in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of ATN-161. Include a vehicle-only control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting and Preparation:
-
Following treatment, aspirate the medium and wash the cells once with PBS.
-
Add a non-enzymatic cell detachment solution and incubate for 5-10 minutes at 37°C, or until the cells detach.
-
Gently resuspend the cells in complete medium and transfer to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold FACS buffer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL in FACS buffer.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into individual FACS tubes.
-
To each tube, add the predetermined optimal concentration of the PE-conjugated anti-α5β1 antibody, APC-conjugated anti-αvβ3 antibody, or the corresponding isotype control antibodies.
-
Gently vortex the tubes and incubate for 30 minutes at 4°C in the dark.
-
After incubation, wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
After the final wash, discard the supernatant and resuspend the cell pellet in 500 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
For each sample, acquire a sufficient number of events (e.g., 10,000-20,000 events in the live-cell gate).
-
Use the isotype controls to set the gates for positive staining.
-
Record the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for both α5β1-PE and αvβ3-APC channels for each treatment condition.
-
Mandatory Visualization
Caption: Experimental workflow for flow cytometry analysis of integrin expression.
Caption: ATN-161 mediated inhibition of the integrin signaling pathway.
Caption: Logical flow of ATN-161's effect and its detection.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ATN 161 | Integrins | Tocris Bioscience [tocris.com]
- 3. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting integrin α5β1 in urological tumors: opportunities and challenges [frontiersin.org]
Application Notes and Protocols: Immunofluorescence Staining for α5β1 Integrin with ATN-161
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the immunofluorescence staining of α5β1 integrin and the use of its antagonist, ATN-161. This document includes an overview of the underlying principles, detailed experimental protocols, and expected outcomes based on preclinical research.
Introduction
Integrin α5β1 is a heterodimeric cell surface receptor that plays a pivotal role in cell adhesion, migration, proliferation, and signal transduction by binding to the extracellular matrix protein, fibronectin.[1][2] Its dysregulation is implicated in various pathologies, including cancer progression and angiogenesis.[1][2] ATN-161 is a small peptide antagonist of integrin α5β1, derived from the synergy region of fibronectin.[3][4] It has been shown to inhibit tumor growth, metastasis, and angiogenesis by binding to α5β1 integrin and modulating its downstream signaling pathways.[3][4][5] Immunofluorescence staining is a powerful technique to visualize the localization and quantify the expression levels of α5β1 integrin in response to treatment with ATN-161.
Mechanism of Action: ATN-161 and α5β1 Integrin
ATN-161 (Ac-PHSCN-NH2) is a five-amino-acid peptide that acts as an antagonist to several integrins, including α5β1 and αvβ3.[3][6] It interacts with the N-terminus of the β1-domain of integrin α5β1, which is thought to lock the integrin in an inactive conformation.[3] This inhibition of α5β1 signaling can lead to a reduction in downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways, ultimately affecting cell proliferation, migration, and survival.[3][5][7]
Key Signaling Pathways
The binding of fibronectin to α5β1 integrin initiates "outside-in" signaling, activating downstream pathways critical for cell function.[1][8] Key signaling molecules involved include Focal Adhesion Kinase (FAK) and Src family kinases, which in turn can activate the MAPK and PI3K/Akt pathways.[1][8] ATN-161's antagonistic action disrupts these signaling events.
References
- 1. dovepress.com [dovepress.com]
- 2. Frontiers | Role and mechanism of Integrin α5β1 in bone formation and disease [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Efficacy of ATN-161 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately recapitulate the complex cellular interactions and microenvironments of in vivo tissues compared to traditional 2D monolayer cultures.[1][2][3][4] These advanced in vitro systems are invaluable tools in cancer research and drug discovery, facilitating the study of tumor progression, metastasis, and the efficacy of novel therapeutic agents. ATN-161 (Ac-PHSCN-NH2) is a pentapeptide antagonist of integrin α5β1 and αvβ3, key mediators of cell adhesion, migration, and angiogenesis.[5][6][7][8] By targeting these integrins, which are often overexpressed on tumor and activated endothelial cells, ATN-161 presents a promising anti-cancer therapeutic strategy.[6][7][9] This document provides detailed application notes and protocols for assessing the effects of ATN-161 in 3D cell culture models, specifically focusing on tumor spheroids.
Mechanism of Action of ATN-161
ATN-161 is a synthetic peptide derived from the synergy region of fibronectin.[5][9] It non-competitively binds to integrins α5β1 and αvβ3, locking them in an inactive conformation.[5] This inhibition disrupts downstream signaling pathways crucial for tumorigenesis. Notably, ATN-161 has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK) and downregulate the Nuclear Factor-κB (NF-κB) signaling pathway.[5][9] These actions collectively lead to a reduction in angiogenesis, tumor cell migration, and invasion, and can promote apoptosis.[6][9]
Experimental Protocols
The following protocols provide a framework for generating tumor spheroids and subsequently treating them with ATN-161 to assess its anti-tumor activity. These protocols can be adapted for various cancer cell lines known to express α5β1 and αvβ3 integrins.
Protocol 1: Tumor Spheroid Formation using the Liquid Overlay Technique
This method utilizes low-attachment plates to promote cell-cell aggregation and spheroid formation.
Materials:
-
Cancer cell line of interest (e.g., U87-MG glioblastoma, MDA-MB-231 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
ATN-161 (stock solution prepared in a suitable vehicle, e.g., sterile water or PBS)
Procedure:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 104 to 5 x 104 cells/mL, depending on the cell line's aggregation properties.
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate initial cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.
Protocol 2: ATN-161 Treatment and Spheroid Viability Assay
This protocol describes the treatment of pre-formed spheroids with ATN-161 and assessment of cell viability.
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
ATN-161 stock solution
-
Complete cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
After 3-5 days of spheroid formation, prepare serial dilutions of ATN-161 in complete medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM).
-
Carefully remove 50 µL of the old medium from each well and add 50 µL of the prepared ATN-161 dilutions.
-
Incubate the spheroids with ATN-161 for 48-72 hours.
-
Assess cell viability using a 3D-compatible assay. For CellTiter-Glo® 3D, add the reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 5 minutes to induce cell lysis and stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control group to determine the percentage of viability.
Protocol 3: Spheroid Invasion Assay in Extracellular Matrix
This assay evaluates the effect of ATN-161 on the invasive potential of tumor spheroids.
Materials:
-
Pre-formed tumor spheroids
-
Basement membrane extract (BME), such as Matrigel®
-
Serum-free cell culture medium
-
Complete cell culture medium
-
ATN-161
-
Microscope with imaging capabilities
Procedure:
-
Thaw BME on ice.
-
In a pre-chilled 96-well plate, add 50 µL of BME to each well and allow it to polymerize at 37°C for 30 minutes.
-
Carefully transfer one spheroid into the center of each BME-coated well.
-
Overlay the spheroid with 100 µL of complete medium containing the desired concentrations of ATN-161 or vehicle control.
-
Incubate at 37°C in a 5% CO2 incubator.
-
Image the spheroids at 0, 24, 48, and 72 hours post-embedding.
-
Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells at each time point. The change in area over time represents the invasive capacity.
Data Presentation and Expected Outcomes
The following tables provide a template for summarizing quantitative data from the proposed experiments. The values presented are hypothetical and serve as an illustrative example of expected outcomes based on the known mechanism of ATN-161.
Table 1: Effect of ATN-161 on Tumor Spheroid Viability
| ATN-161 Concentration (µM) | Average Spheroid Diameter (µm) at 72h | Percent Viability (%) vs. Control |
| 0 (Vehicle) | 550 ± 25 | 100 |
| 1 | 540 ± 30 | 95 ± 5 |
| 10 | 480 ± 20 | 80 ± 6 |
| 50 | 350 ± 18 | 60 ± 4 |
| 100 | 280 ± 22 | 45 ± 5 |
Note: While some studies suggest ATN-161 has a minimal direct effect on proliferation in 2D culture[5], the 3D microenvironment may reveal sensitivities. A reduction in diameter and viability is hypothesized due to the inhibition of survival signals and potential induction of apoptosis in a more complex, tissue-like structure.
Table 2: Effect of ATN-161 on Tumor Spheroid Invasion
| ATN-161 Concentration (µM) | Fold Change in Invasion Area at 72h |
| 0 (Vehicle) | 4.5 ± 0.5 |
| 1 | 4.2 ± 0.6 |
| 10 | 3.1 ± 0.4 |
| 50 | 1.8 ± 0.3 |
| 100 | 1.2 ± 0.2 |
Note: A dose-dependent decrease in the fold change of the invasion area is expected, reflecting the inhibition of integrin-mediated cell migration into the surrounding matrix.
The use of 3D cell culture models provides a more physiologically relevant platform for the preclinical evaluation of anti-cancer agents like ATN-161. The protocols outlined here offer a robust framework for investigating the impact of ATN-161 on key aspects of tumor progression, including growth, viability, and invasion. The expected outcomes, based on the established mechanism of ATN-161, are a dose-dependent reduction in spheroid viability and invasive capacity. These advanced in vitro models can bridge the gap between traditional 2D cell culture and in vivo animal studies, ultimately accelerating the development of novel cancer therapies. Further investigations could involve co-culture models, for instance, by incorporating endothelial cells to study the anti-angiogenic effects of ATN-161 in a 3D context.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. nuvisan.com [nuvisan.com]
- 3. Advancements in 3D Cell Culture Systems for Personalizing Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing ATN-161 Efficacy in an Ex Vivo Organoid Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-161 is a small peptide antagonist of integrin α5β1 and αvβ3, which are crucial mediators of cell adhesion, migration, and angiogenesis.[1][2] By targeting these integrins, ATN-161 has demonstrated potential in inhibiting tumor growth and metastasis in various preclinical models.[1][3][4] Patient-derived organoids (PDOs) have emerged as a powerful ex vivo platform for modeling disease and predicting therapeutic responses, offering a more physiologically relevant system than traditional 2D cell cultures. This document provides detailed protocols for assessing the efficacy of ATN-161 in a patient-derived tumor organoid model, encompassing organoid generation, drug treatment, and viability assessment.
Mechanism of Action of ATN-161
ATN-161 is a non-RGD-based peptide that selectively binds to integrins α5β1 and αvβ3.[1] These integrins are often overexpressed on activated endothelial cells and various tumor cells, playing a pivotal role in angiogenesis and tumor progression. The binding of ATN-161 to these integrins is thought to lock them in an inactive conformation.[1] This interference with integrin function disrupts critical cell-matrix interactions, thereby inhibiting endothelial cell migration and adhesion, which are essential for the formation of new blood vessels that supply tumors. Furthermore, by targeting integrins on tumor cells, ATN-161 may also directly impede tumor cell invasion and metastasis. Downstream of integrin engagement, ATN-161 has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a key signaling pathway involved in cell proliferation and survival.[1]
Experimental Protocols
Protocol 1: Generation of Patient-Derived Tumor Organoids
This protocol outlines the establishment of tumor organoids from patient tissue samples.
Materials:
-
Fresh tumor tissue from biopsy or surgical resection
-
Gentle cell dissociation reagent
-
Basement membrane matrix
-
Organoid growth medium (specific to the tumor type)
-
6-well tissue culture plates
-
AdDF+++ (Advanced DMEM/F12 with supplements)
-
Red blood cell lysis buffer (if required)
Procedure:
-
Tissue Processing:
-
Mince the fresh tumor tissue into small fragments (1-2 mm).
-
Wash the tissue fragments with AdDF+++.
-
If the tissue pellet appears red, treat with red blood cell lysis buffer for 5 minutes at room temperature.
-
Digest the tissue fragments with a gentle cell dissociation reagent to obtain a single-cell or small-cluster suspension.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a cold basement membrane matrix.
-
Plate 300 µL domes of the cell-matrix suspension into a pre-warmed 6-well plate.
-
Allow the domes to solidify at 37°C for 20-30 minutes.
-
Gently add 3 mL of pre-warmed complete organoid growth medium to each well.
-
-
Organoid Culture and Maintenance:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Replace the culture medium every 5-7 days.
-
Monitor organoid growth and morphology using a microscope.
-
Protocol 2: ATN-161 Treatment and Viability Assessment
This protocol describes the treatment of established organoids with ATN-161 and subsequent assessment of cell viability.
Materials:
-
Mature tumor organoids in culture
-
ATN-161 stock solution
-
Organoid growth medium
-
96-well plates
-
Cell viability assay kit (e.g., CellTiter-Glo® 3D Cell Viability Assay)
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Organoid Plating for Assay:
-
Harvest mature organoids from the 6-well plate and dissociate them into smaller fragments.
-
Count and seed a defined number of organoid fragments per well of a 96-well plate in the basement membrane matrix.
-
Allow the matrix to solidify and add organoid growth medium.
-
-
ATN-161 Treatment:
-
Prepare serial dilutions of ATN-161 in organoid growth medium to achieve the desired final concentrations.
-
Replace the medium in the 96-well plate with the ATN-161-containing medium or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assessment (ATP-based):
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
-
Mix the contents and incubate to lyse the cells and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, indicating the number of viable cells.
-
Data Presentation
The quantitative data from the cell viability assay should be summarized in a table to facilitate easy comparison between different treatment groups.
| Treatment Group | Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Control) |
| Vehicle Control | 0 | 50000 | 2500 | 100% |
| ATN-161 | 1 | 45000 | 2200 | 90% |
| ATN-161 | 10 | 35000 | 1800 | 70% |
| ATN-161 | 50 | 20000 | 1500 | 40% |
| ATN-161 | 100 | 15000 | 1200 | 30% |
Expected Outcomes and Interpretation
Treatment of tumor organoids with ATN-161 is expected to result in a dose-dependent decrease in cell viability. This would be reflected by a reduction in the luminescent signal in the ATP-based assay. The IC50 value, the concentration of ATN-161 that inhibits 50% of organoid viability, can be calculated from the dose-response curve. A significant reduction in organoid viability upon ATN-161 treatment would suggest that the drug is effective in targeting the tumor cells directly or by inhibiting essential supportive pathways within the organoid microenvironment. The use of vascularized organoid models could provide further insights into the anti-angiogenic effects of ATN-161.
Conclusion
The ex vivo organoid model provides a clinically relevant platform to evaluate the efficacy of targeted therapies like ATN-161. The detailed protocols provided herein offer a systematic approach to assess the anti-tumor effects of ATN-161 on patient-derived tumor organoids. This methodology can aid in preclinical drug development and has the potential to guide personalized treatment strategies.
References
ATN-161 Delivery Methods for Targeted Therapy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-161 is a pentapeptide (Ac-PHSCN-NH2) that acts as an antagonist to several integrins, most notably α5β1 and αvβ3.[1][2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in angiogenesis, tumor growth, and metastasis.[3][4] By binding to these integrins, ATN-161 disrupts the signaling pathways that promote these pathological processes, making it a promising candidate for targeted cancer therapy.[4][5] This document provides detailed application notes and protocols for researchers working with ATN-161, focusing on its delivery methods and the assessment of its therapeutic efficacy in a research setting.
Mechanism of Action
ATN-161 is a non-RGD-based peptide derived from the synergy region of fibronectin.[1] It functions by binding to integrins, thereby inhibiting the downstream signaling pathways that are critical for endothelial cell migration and adhesion, which are key steps in angiogenesis.[4][5] The inhibition of these pathways can lead to a reduction in tumor growth and metastasis.[1] Research has shown that ATN-161 can inhibit the phosphorylation of key signaling proteins such as Mitogen-Activated Protein Kinase (MAPK), further elucidating its mechanism of action at the molecular level.[2]
Signaling Pathway of ATN-161
The following diagram illustrates the proposed signaling pathway affected by ATN-161. By binding to integrins α5β1 and αvβ3, ATN-161 blocks the activation of downstream signaling cascades, including the MAPK pathway, which ultimately inhibits angiogenesis and tumor progression.
Caption: ATN-161 signaling pathway inhibition.
Data Presentation
The following tables summarize quantitative data from various in vitro and in vivo studies on ATN-161.
Table 1: In Vitro Efficacy of ATN-161
| Assay Type | Cell Line | ATN-161 Concentration | Effect | Reference |
| Cell Proliferation (MTS) | Human Choroidal Endothelial Cells (hCECs) | 1 nM - 100 µM | No significant inhibition of VEGF-induced proliferation. | [6] |
| Cell Migration | hCECs | 100 nM - 100 µM | Dose-dependent inhibition of VEGF-induced migration. | [4][6] |
| Capillary Tube Formation | hCECs | 100 nM - 100 µM | Inhibition of VEGF-induced capillary tube formation. | [6] |
| MAPK Phosphorylation | MDA-MB-231 | 20 µM | Maximal inhibition of MAPK phosphorylation after 30 minutes. | [2][7] |
Table 2: In Vivo Efficacy of ATN-161
| Animal Model | Tumor Type | ATN-161 Dose | Delivery Method | Outcome | Reference |
| Rat | Laser-induced Choroidal Neovascularization | 1 µL injection (concentration not specified) | Intravitreal Injection | Significant decrease in the size of laser-induced lesions. | [6] |
| Mouse | B16F10 Melanoma | 100 mg DOX·HCl/kg (in ATN/SCID-Ps) | Intravenous Injection | Significant inhibition of tumor growth and improved survival. | [3] |
Table 3: Pharmacokinetics of ATN-161 (Phase I Clinical Trial)
| Parameter | Dose Range | Value |
| Administration | 0.1 - 16.0 mg/kg | 10-minute intravenous infusion, three times per week. |
| Dose-Limiting Toxicities | Up to 16.0 mg/kg | None observed. |
| Clinical Response | Not specified | No objective responses, but prolonged stable disease in approximately 1/3 of patients. |
Experimental Protocols
ATN-161 Solution Preparation
Materials:
-
ATN-161 peptide (lyophilized powder)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Reconstitute the lyophilized ATN-161 peptide in sterile PBS to create a stock solution (e.g., 1 mM).
-
Gently vortex to dissolve the peptide completely.
-
Prepare working dilutions of ATN-161 from the stock solution using sterile PBS to achieve the desired final concentrations (e.g., 1 nM to 100 µM).[6]
-
Store stock and working solutions at -20°C for short-term storage or -80°C for long-term storage.[8]
In Vitro Angiogenesis Assay (Capillary Tube Formation)
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial cell growth medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well tissue culture plates
-
ATN-161 working solutions
-
VEGF (or other angiogenic stimulus)
-
Calcein AM (for visualization)
Protocol:
-
Thaw the BME on ice overnight.
-
Pre-chill a 96-well plate on ice.
-
Add 50 µL of thawed BME to each well of the pre-chilled 96-well plate and ensure even distribution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[6]
-
Harvest endothelial cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treat the cell suspension with various concentrations of ATN-161 and the angiogenic stimulus (e.g., 20 ng/mL VEGF) for 30 minutes.[6]
-
Seed 100 µL of the treated cell suspension onto the solidified BME in each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM for 30 minutes at 37°C.
-
Visualize and quantify the tube formation (e.g., total tube length, number of junctions) using a fluorescence microscope and appropriate image analysis software.
Caption: Workflow for in vitro tube formation assay.
Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium (serum-free and serum-containing)
-
ATN-161 working solutions
-
Chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain (for visualization)
Protocol:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.[9]
-
Add 100 µL of the cell suspension, pre-treated with different concentrations of ATN-161, to the upper chamber of the Transwell insert.[9]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 20-24 hours.[10]
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.2% Crystal Violet for 10 minutes.[9]
-
Gently wash the membrane with water to remove excess stain.
-
Allow the membrane to air dry.
-
Count the number of migrated cells in several random fields under a light microscope.
Western Blot for MAPK Phosphorylation
This protocol is for detecting the phosphorylation status of MAPK (ERK1/2) in response to ATN-161 treatment.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture reagents
-
ATN-161 working solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MAPK, anti-total-MAPK, anti-β-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Protocol:
-
Plate MDA-MB-231 cells and grow to 70-80% confluency.[7]
-
Serum-starve the cells overnight.
-
Treat the cells with ATN-161 (e.g., 1-100 µM) for various time points (e.g., 15-60 minutes).[7]
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel and perform electrophoresis.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MAPK overnight at 4°C.
-
Wash the membrane with TBST three times for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 5 minutes each.
-
Detect the signal using ECL reagents and an imaging system.
-
Strip the membrane and re-probe with antibodies against total MAPK and a loading control (e.g., β-tubulin) to ensure equal protein loading.
Caption: Western blot workflow for MAPK phosphorylation.
Preparation of ATN-161 Functionalized Polymersomes for Targeted Delivery
Polymersomes are vesicular nanocarriers that can be functionalized with targeting ligands like ATN-161 to enhance drug delivery to tumor sites.
Conceptual Protocol:
-
Synthesis of ATN-161-conjugated polymer: This typically involves the chemical conjugation of the ATN-161 peptide to a block copolymer that will form the polymersome. The specific chemistry will depend on the polymer and the functional groups available on the peptide.
-
Polymersome self-assembly: The ATN-161-conjugated polymer is then self-assembled into polymersomes, often through methods like film hydration or solvent injection.[12] During this process, a therapeutic agent (e.g., doxorubicin) can be encapsulated.[3]
-
Purification and characterization: The resulting ATN-161 functionalized polymersomes are purified to remove unencapsulated drug and unconjugated polymer. They are then characterized for size, surface charge, drug loading efficiency, and peptide conjugation density.
A study by Xiong et al. (2017) describes the development of ATN-161 functionalized, self-cross-linkable, and intracellularly de-cross-linkable polymersomes (ATN/SCID-Ps) for targeted doxorubicin (B1662922) delivery.[3] While a detailed synthesis protocol is beyond the scope of this document, the study highlights the potential of this delivery system. The size of the doxorubicin-loaded ATN/SCID-Ps was found to decrease from 150 to 88 nm with increasing ATN-161 surface densities.[3] These polymersomes demonstrated low drug leakage under physiological conditions and rapid drug release in a reducing environment, mimicking the intracellular conditions.[3]
Conclusion
ATN-161 represents a promising targeted therapy with a well-defined mechanism of action. The protocols and data presented in this document provide a comprehensive resource for researchers investigating the therapeutic potential of ATN-161. The use of targeted delivery systems, such as functionalized polymersomes, may further enhance the efficacy of ATN-161 in a clinical setting. Careful adherence to these experimental protocols will enable the generation of robust and reproducible data, contributing to the advancement of ATN-161 research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ATN-161 Peptide Functionalized Reversibly Cross-Linked Polymersomes Mediate Targeted Doxorubicin Delivery into Melanoma-Bearing C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymersomes for Therapeutic Protein and Peptide Delivery: Towards Better Loading Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ATN-161 in Cell Adhesion Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering a lack of efficacy with ATN-161 in cell adhesion assays. ATN-161 is a peptide antagonist of α5β1 and αvβ3 integrins, designed to inhibit cell adhesion, migration, and angiogenesis.[1][2][3] When it fails to perform as expected in an in vitro setting, a systematic review of the experimental setup is necessary.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My positive and negative controls are working, but ATN-161 shows no inhibition of cell adhesion. What are the most likely causes?
A: If your controls (e.g., untreated cells for maximal adhesion, BSA-coated wells for minimal adhesion) are behaving as expected, the issue likely lies with the specific interaction between ATN-161, the cells, and the substrate. The three primary areas to investigate are:
-
Integrity and Activity of ATN-161: The peptide may have degraded due to improper storage or handling. Peptides, especially those containing cysteine, are susceptible to oxidation.[4] Ensure it has been stored correctly and that fresh dilutions are used for each experiment.
-
Cell Line Characteristics: The chosen cell line may not express sufficient levels of the target integrins (α5β1 and αvβ3). ATN-161's efficacy is entirely dependent on the presence of these receptors on the cell surface.[1][5]
-
Assay Substrate: The extracellular matrix (ECM) protein used to coat the plate must be a ligand for α5β1 or αvβ3 integrins. Fibronectin is a common and appropriate choice.[3][6] If a different ECM protein is used, confirm its interaction with the target integrins.
Q2: How can I verify that my ATN-161 peptide is active and correctly prepared?
A: Proper handling of peptide reagents is critical.[7] Peptides are sensitive and can lose activity if not managed correctly.
-
Storage and Handling: ATN-161 should be stored as a lyophilized powder at -20°C.[8] Once reconstituted, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term use or -20°C for short-term use (up to one month).[9][10]
-
Solubility: ATN-161 is soluble in sterile water (up to 2 mg/mL) and DMSO.[8][9] Ensure the peptide is fully dissolved before adding it to your cell culture medium.
-
Contaminants: Peptides are often supplied as trifluoroacetate (B77799) (TFA) salts, a byproduct of synthesis. At certain concentrations, TFA can be cytotoxic or interfere with cellular assays.[4] If you suspect this, consider ordering the peptide with TFA removal or as a different salt form (e.g., acetate).
-
Working Concentration: ATN-161 has been shown to inhibit MAPK phosphorylation at concentrations around 20 µM and inhibit spike protein binding at 100 nM.[9][11] Ensure your working concentration is within a range demonstrated to be effective.
Q3: Could my choice of cell line or extracellular matrix (ECM) be the problem?
A: Yes, this is a very common source of issues. The relationship between the cell's surface receptors and the ECM is fundamental to the assay's success.
-
Integrin Expression: Confirm that your cell line expresses α5β1 and/or αvβ3 integrins. This can be verified through techniques like Western Blot, flow cytometry, or by consulting literature specific to your cell line. If expression is low or absent, ATN-161 will have no target to act upon.[3]
-
ECM Coating: The plate must be coated with an appropriate ligand for these integrins. Fibronectin is the natural ligand for α5β1.[3] Ensure the coating procedure is optimal. Inadequate coating concentration or incubation time can lead to sparse ECM on the plate, resulting in weak overall cell adhesion.[12][13]
-
Serum-Free Conditions: It is critical to run the adhesion assay in serum-free media.[14] Serum is rich in various proteins, including fibronectin and vitronectin, which can non-specifically coat the plate and interfere with the specific interaction you aim to measure. This can mask the inhibitory effect of ATN-161.[14]
Q4: What aspects of the cell adhesion assay protocol are most critical when using ATN-161?
A: Several procedural steps are crucial for observing the inhibitory effect of a peptide like ATN-161.
-
Pre-incubation: Cells should be pre-incubated with ATN-161 in suspension before being added to the ECM-coated wells. This allows the peptide time to bind to the integrins on the cell surface and block them. A typical pre-incubation time is 30 minutes at 37°C.
-
Cell Detachment Method: The method used to lift adherent cells for the assay can impact results. Over-trypsinization can damage cell surface receptors, including integrins.[14] If you suspect this is an issue, consider using a gentler, non-enzymatic dissociation reagent like an EDTA-based solution.[14]
-
Washing Steps: The washes to remove non-adherent cells must be gentle and consistent across all wells.[12] If washing is too vigorous, it may detach even strongly adherent cells, narrowing the dynamic range of your results. If it's too gentle, background adhesion will be high.
Q5: My overall cell adhesion is very low, even in the untreated controls. What should I check?
A: Low adhesion across the entire plate points to a more fundamental problem with the assay setup, unrelated to ATN-161.
-
Coating Efficiency: Verify your ECM protein concentration and coating protocol (incubation time and temperature).[12][15] A common starting concentration for fibronectin is 5-20 µg/mL, coated overnight at 4°C or for 1-2 hours at 37°C.[12][15]
-
Cell Health and Density: Ensure the cells are healthy, viable, and plated at an appropriate density. Stressed or dying cells will not adhere well. Cell seeding density should be optimized to achieve 50-75% confluency.[14]
-
Blocking Step: After coating with ECM, wells should be blocked (e.g., with 1% BSA) to prevent cells from adhering non-specifically to the plastic.[16]
Data Presentation
Table 1: ATN-161 Properties and Recommended Storage
| Property | Value/Recommendation | Source(s) |
| Target(s) | Integrin α5β1 and αvβ3 | [1][9] |
| Molecular Weight | ~598 g/mol | [8][9] |
| Form | Lyophilized Powder | [9] |
| Storage (Powder) | -20°C for up to 3 years | [9] |
| Solvents | Water (up to 2 mg/mL), DMSO | [8][9] |
| Storage (Solution) | Aliquot to avoid freeze-thaw. 1 year at -80°C, 1 month at -20°C. | [9] |
Table 2: General Troubleshooting Checklist
| Issue | Potential Cause | Recommended Action |
| No ATN-161 Effect | Peptide degradation | Use fresh aliquots; confirm proper storage. |
| Low/no integrin expression | Verify α5β1/αvβ3 expression in your cell line (e.g., Western Blot). | |
| Incorrect ECM substrate | Use fibronectin or another appropriate ligand for α5β1/αvβ3. | |
| Serum in assay medium | Use serum-free medium for the duration of the assay.[14] | |
| Insufficient pre-incubation | Pre-incubate cells with ATN-161 for at least 30 min before plating. | |
| Low Adhesion Overall | Poor ECM coating | Optimize coating concentration and incubation time/temperature. |
| Poor cell health | Use cells from a healthy, sub-confluent culture. | |
| Harsh cell detachment | Use a gentle detachment method (e.g., EDTA-based solution).[14] | |
| High Background Adhesion | Incomplete blocking | Ensure wells are blocked with BSA after ECM coating.[16] |
| Washing too gentle | Standardize and apply a gentle but effective washing procedure. |
Visualizations
Signaling Pathway and Experimental Diagrams
Caption: ATN-161 inhibits cell adhesion by binding to integrin α5β1/αvβ3.
Caption: Standard experimental workflow for a cell adhesion assay.
Caption: A logical flowchart for troubleshooting the ATN-161 cell adhesion assay.
Experimental Protocols
Detailed Protocol: Cell Adhesion Assay with ATN-161
This protocol provides a standard methodology for assessing the inhibitory effect of ATN-161 on cell adhesion to fibronectin.
Materials:
-
96-well tissue culture plates
-
Fibronectin (stock at 1 mg/mL)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium
-
ATN-161 peptide
-
Cells expressing α5β1/αvβ3 integrins
-
Trypsin-EDTA or non-enzymatic cell dissociation buffer
-
Crystal Violet solution (0.1-0.5% in 20% ethanol)
-
Solubilization buffer (e.g., 1% SDS or 10% acetic acid)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute fibronectin to a final concentration of 10 µg/mL in sterile PBS.
-
Add 100 µL of the diluted fibronectin solution to each well.
-
For negative control wells, add 100 µL of PBS containing 1% BSA.
-
Incubate the plate overnight at 4°C or for 2 hours at room temperature.[12]
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Add 200 µL of 1% BSA in PBS to every well to block non-specific binding.
-
Incubate for 1 hour at 37°C.[16]
-
Aspirate the blocking solution and wash each well once with 200 µL of sterile PBS.
-
-
Cell Preparation:
-
Culture cells to ~80% confluency. For the assay, starve cells in serum-free medium for 2-4 hours before detachment.
-
Gently detach cells using a non-enzymatic cell dissociation buffer or a brief incubation with Trypsin-EDTA. Neutralize trypsin with medium containing serum, then pellet cells.
-
Wash the cell pellet once with serum-free medium to remove residual serum proteins.
-
Resuspend the cells in serum-free medium and perform a cell count. Adjust the concentration to 2 x 10⁵ cells/mL.[16]
-
-
ATN-161 Treatment:
-
Prepare dilutions of ATN-161 in serum-free medium at 2x the final desired concentrations.
-
In a separate tube or plate, mix equal volumes of the cell suspension and the 2x ATN-161 dilutions (or vehicle control).
-
Incubate the cell/peptide mixture for 30 minutes at 37°C.
-
-
Cell Seeding and Adhesion:
-
Add 100 µL of the treated cell suspension to the corresponding wells of the coated plate (final cell count: 1 x 10⁴ cells/well).
-
Incubate the plate at 37°C in a CO₂ incubator for 30-60 minutes.[12] Adhesion time may need to be optimized for your specific cell line.
-
-
Washing:
-
Quantification (Crystal Violet Method):
-
Fix the remaining adherent cells by adding 100 µL of cold 100% methanol (B129727) or 4% paraformaldehyde and incubating for 10-15 minutes.[12][15]
-
Aspirate the fixative and allow the plate to air dry completely.
-
Add 100 µL of 0.1% Crystal Violet solution to each well and stain for 20-25 minutes at room temperature.[16]
-
Gently wash the plate by immersion in tap water until the water runs clear.
-
Allow the plate to air dry completely.
-
Add 100 µL of a solubilization buffer (e.g., 10% acetic acid) to each well and incubate on a shaker for 5-10 minutes to dissolve the dye.[17]
-
Measure the absorbance at a wavelength between 570-595 nm using a plate reader.[12][16]
-
References
- 1. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. m.youtube.com [m.youtube.com]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. FAQ: ECM Cell Adhesion Assays | Cell Biolabs [cellbiolabs.com]
- 15. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 16. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 17. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing ATN-161 Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATN-161 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is ATN-161 and what is its mechanism of action?
A1: ATN-161 (Ac-PHSCN-NH2) is a five-amino acid peptide that acts as an antagonist to several integrins, including α5β1 and αvβ3.[1][2] It is derived from the synergy region of human fibronectin.[1][3] By binding to these integrins, which are often overexpressed on activated endothelial and tumor cells, ATN-161 inhibits cell adhesion, migration, and signaling pathways crucial for angiogenesis (new blood vessel formation) and tumor progression.[4] This can lead to a reduction in tumor growth and metastasis.[2][5]
Q2: What is the most critical factor to consider when designing an ATN-161 animal study?
A2: The most critical factor is the U-shaped (or bell-shaped) dose-response curve observed with ATN-161 in multiple preclinical models.[1][6] This means that the optimal therapeutic effect occurs within a specific dose range, and doses both below and above this range show diminished or no activity.[1][6] This phenomenon presents a significant challenge for identifying the most effective dose.[2][6]
Q3: What is the recommended optimal dose range for ATN-161 in animal studies?
A3: Preclinical studies in various cancer and angiogenesis models have consistently identified an optimal dose range of 1 to 10 mg/kg , typically administered intravenously (i.v.) three times a week.[1][2][6] Doses above 50 mg/kg or below 0.2 mg/kg have shown little to no effect in some models.[1]
Q4: How should I prepare ATN-161 for administration?
A4: ATN-161 is a peptide that is soluble in water (up to 2 mg/mL) and can also be dissolved in DMSO.[3][7] For in vivo studies, it is crucial to use a sterile, biocompatible vehicle. While specific formulations are not always detailed in publications, sterile saline or phosphate-buffered saline (PBS) are commonly used for intravenous administration of peptides. Always refer to the supplier's datasheet for specific solubility and stability information.
Troubleshooting Guide
Issue 1: No therapeutic effect observed at the initial dose.
-
Possible Cause: The selected dose may be outside the optimal therapeutic window (either too low or too high) due to the U-shaped dose-response curve.[1]
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If you started with a single dose, expand your experiment to include a wider range of doses. It is crucial to test several doses spanning at least one order of magnitude around the reported optimal range (e.g., 0.5, 1, 5, 10, and 25 mg/kg).
-
Verify Drug Activity: Ensure the batch of ATN-161 is active. If possible, include an in vitro assay (e.g., cell migration or adhesion assay) to confirm its biological activity before in vivo use.
-
Check Administration Route and Frequency: Confirm that the administration route and frequency are appropriate for your model. Intravenous injection is the most common route cited in the literature.[1]
-
Issue 2: Reduced therapeutic effect observed at a higher dose compared to a lower dose.
-
Possible Cause: This is a classic presentation of the U-shaped dose-response curve of ATN-161.[1][6] Higher doses can be less effective than optimal intermediate doses.
-
Troubleshooting Steps:
-
Analyze the Full Dose-Response Curve: Do not assume a linear dose-response. Your results are likely valid and indicative of the U-shaped curve. The optimal dose is in the lower range you tested.
-
Incorporate Pharmacodynamic Biomarkers: To confirm that the observed effect is due to the biological activity of ATN-161, consider measuring biomarkers that also exhibit a U-shaped response.[1][2] Examples from preclinical studies include:
-
Issue 3: High variability in results between animals in the same dose group.
-
Possible Cause: Variability can arise from several factors, including inconsistent administration, differences in tumor establishment, or the inherent pharmacokinetics of the peptide.
-
Troubleshooting Steps:
-
Refine Administration Technique: Ensure precise and consistent intravenous injections. Even small variations in the administered volume can impact the effective dose.
-
Monitor Tumor Growth: Ensure that treatment is initiated when tumors have reached a consistent size across all animals.
-
Consider Pharmacokinetics: ATN-161 has a short plasma half-life but is retained longer in tumor tissue.[1][2] The timing of sample collection or endpoint analysis relative to the last dose may be critical.
-
Data Presentation
Table 1: Summary of ATN-161 Dosages in Preclinical Animal Models
| Animal Model | Tumor/Disease Type | Optimal Dose Range | Administration Route & Frequency | Outcome | Reference(s) |
| Mouse | Matrigel Plug (Angiogenesis) | 1 - 10 mg/kg | i.v., thrice a week | Inhibition of neovessel formation | [1][2] |
| Mouse | Lewis Lung Carcinoma (3LL) | 1 - 10 mg/kg | i.v., thrice a week | Inhibition of tumor growth | [1][2] |
| Mouse | Breast Cancer (MDA-MB-231) | 0.05 - 1 mg/kg | i.v., thrice a week | Decreased tumor volume and metastasis | [5] |
| Mouse | Colon Cancer (CT26) | 100 mg/kg (in combination therapy) | i.p., every 3rd day | Reduced liver metastases | [8] |
| Rat | Prostate Cancer (MLL) | 5 mg/kg | Systemic, 5 injections over 16 days | Reduced primary tumor growth | [9] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Dose-Response Study of ATN-161
-
Animal Model: Select an appropriate tumor model (e.g., xenograft or syngeneic) and animal strain.
-
Tumor Inoculation: Inoculate animals with tumor cells. Monitor tumor growth until tumors reach a predetermined size for treatment initiation (e.g., 100-150 mm³).
-
Randomization: Randomize animals into treatment groups (e.g., vehicle control and multiple ATN-161 dose groups). A recommended dose range to test for the U-shaped curve is 0.2, 1, 5, 10, and 50 mg/kg.
-
Drug Preparation: Dissolve ATN-161 in a sterile vehicle (e.g., saline) immediately before use.
-
Administration: Administer ATN-161 or vehicle via the desired route (e.g., intravenous injection) at the specified frequency (e.g., three times per week).
-
Monitoring: Monitor animal health and tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest tumors for further analysis (e.g., histology, biomarker assessment).
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ATN-161 Peptide Functionalized Reversibly Cross-Linked Polymersomes Mediate Targeted Doxorubicin Delivery into Melanoma-Bearing C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Relevance of Bell-Shaped and U-Shaped Dose-Responses for the Therapeutic Targeting of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
dealing with ATN-161 trifluoroacetate salt solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and utilizing ATN-161 trifluoroacetate (B77799) salt. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is ATN-161 and what is its mechanism of action?
A1: ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) that acts as an antagonist to certain integrin receptors.[1][2] It primarily targets α5β1 and αvβ3 integrins, which are crucial in processes like angiogenesis (new blood vessel formation) and tumor progression.[3][4] By binding to these integrins, ATN-161 can inhibit cell adhesion and migration, thereby disrupting these pathological processes.[5][6]
Q2: What are the common research applications for ATN-161?
A2: ATN-161 is investigated for its potential therapeutic effects in various conditions. Its anti-angiogenic and anti-metastatic properties make it a subject of research in oncology, particularly for solid tumors.[7][8] Additionally, it has been explored in the context of ocular neovascularization and certain viral infections where integrin binding is a factor.[9][10][11]
Q3: What is the significance of the trifluoroacetate (TFA) salt form?
A3: Peptides like ATN-161 are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which commonly employs trifluoroacetic acid (TFA) in the mobile phase. Consequently, the final lyophilized product is a TFA salt. While this form is generally stable, residual TFA can be acidic and may interfere with certain biological assays.[5][12]
Q4: How should I store ATN-161 trifluoroacetate salt?
A4: For long-term stability, the lyophilized powder should be stored at -20°C or -80°C.[4] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[6]
Solubility and Solution Preparation
Quantitative Solubility Data
The solubility of this compound can vary based on the solvent and preparation conditions. The following table summarizes available data:
| Solvent | Concentration | Conditions |
| Water | 13 mg/mL | - |
| Water | 5 mg/mL (7.03 mM) | Requires sonication, warming, and heating to 60°C.[9][13] |
| DMSO | 3 mg/mL (5.01 mM) | Use fresh, moisture-free DMSO.[4] |
| DMSO | 1 mg/mL (1.41 mM) | Requires sonication.[9][13] |
| PBS (Phosphate-Buffered Saline) | 10 mg/mL (14.05 mM) | Requires sonication, warming, and heating to 60°C.[6][14] |
| Ethanol | Insoluble | - |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Water
-
Pre-warming: Gently warm the vial of this compound to room temperature before opening to minimize moisture condensation.
-
Initial Dissolution: Add the desired volume of sterile, deionized water to the vial to achieve the target concentration (e.g., 5 mg/mL).
-
Assisted Solubilization:
-
Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm filter. Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C.
Protocol 2: Preparation of a Stock Solution in DMSO
-
Use Anhydrous DMSO: Ensure the DMSO is of high purity and has been stored properly to prevent moisture absorption, which can reduce solubility.[4]
-
Dissolution: Add the required volume of fresh DMSO to the vial of this compound.
-
Sonication: If necessary, sonicate the solution in a water bath until the peptide is completely dissolved.[9][13]
-
Storage: Store the DMSO stock solution in small aliquots at -80°C. Be aware that DMSO is cytotoxic at higher concentrations, so the final concentration in your experimental medium should be kept low (typically below 0.5%).
Troubleshooting Guide
Q5: My this compound is not dissolving in water or buffer, what should I do?
A5: If you encounter solubility issues, consider the following steps:
-
Sonication: As a first step, use a bath sonicator to aid dissolution.
-
Warming: Gently warm the solution up to 60°C.[9][13] Avoid aggressive heating, which could degrade the peptide.
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point. For peptides with a net positive charge, a slightly acidic pH can improve solubility. Conversely, for acidic peptides, a slightly basic pH may help. However, be mindful of the pH compatibility with your experimental system.
-
Organic Co-solvents: For very hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first and then slowly adding it to your aqueous buffer while vortexing can be an effective strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATN 161 | Integrins | Tocris Bioscience [tocris.com]
- 3. peptide.com [peptide.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. peptide.com [peptide.com]
- 14. medchemexpress.com [medchemexpress.com]
unexpected off-target effects of ATN-161 in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding unexpected off-target effects and other experimental challenges that may be encountered when working with ATN-161.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that may arise during your experiments with ATN-161, presented in a question-and-answer format.
Issue 1: Decreased Efficacy at Higher Concentrations of ATN-161
Question: I'm observing a decrease in the inhibitory effect of ATN-161 on angiogenesis (or tumor growth) at higher concentrations. I expected a standard dose-response curve, but my results are showing a U-shaped or bell-shaped curve. Is this a known phenomenon?
Answer: Yes, this is a documented characteristic of ATN-161. Preclinical studies have demonstrated a U-shaped dose-response curve in various models of angiogenesis and tumor growth. This means that both very low and very high doses of ATN-161 may exhibit less potent effects, with an optimal therapeutic window in the mid-dose range.
Troubleshooting:
-
Dose-Response Validation: It is crucial to perform a comprehensive dose-response study to determine the optimal concentration of ATN-161 for your specific experimental model.
-
Re-evaluation of "High Dose": What is considered a "high dose" can be model-dependent. If you are at the upper end of your dose range and seeing reduced efficacy, you may have surpassed the optimal concentration.
-
Consult Preclinical Data: Refer to published preclinical data to guide your dose selection.
Quantitative Data Summary: U-Shaped Dose-Response of ATN-161
| Model System | Optimal Dose Range | Doses with Reduced Efficacy | Reference |
| Matrigel Plug Angiogenesis (in vivo) | 1 - 10 mg/kg | < 0.2 mg/kg and > 50 mg/kg | [1][2] |
| Lewis Lung Carcinoma (in vivo) | 1 - 10 mg/kg | Not specified | [1] |
| Circulating Endothelial Progenitors | 1 - 10 mg/kg | Not specified | [1] |
Experimental Workflow for Determining Optimal ATN-161 Dose
Caption: Workflow for establishing the optimal dose of ATN-161.
Issue 2: Unexpected Effects on Non-Endothelial Cells
Answer: Yes, while ATN-161 is a potent anti-angiogenic agent, it is not exclusively active on endothelial cells. As an antagonist of integrins, particularly α5β1 and αvβ3, ATN-161 can affect any cell type expressing these integrins. Many tumor cell lines express these integrins, and their inhibition can lead to direct effects on tumor cell behavior.
Documented Effects on Non-Endothelial Cells:
-
Tumor Cells: Inhibition of invasion and metastasis has been observed in prostate and breast cancer cell lines.[1][3]
-
Neuroinflammation and Blood-Brain Barrier: In models of ischemic stroke, ATN-161 has been shown to reduce neuroinflammation and decrease blood-brain barrier permeability.
Troubleshooting:
-
Integrin Expression Profiling: If you are observing unexpected effects, it is advisable to confirm the expression of α5β1 and αvβ3 integrins on all cell types in your experimental system using techniques like flow cytometry or western blotting.
-
Isolate Cell Type-Specific Effects: To dissect the direct effects on different cell populations, consider performing single-cell type experiments in parallel with your co-culture or in vivo studies.
Signaling Pathway: ATN-161 Action on a Tumor Cell
Caption: ATN-161 can directly inhibit tumor cell invasion.
Issue 3: Modulation of Unexpected Signaling Pathways
Question: I am using ATN-161 to block integrin-mediated cell adhesion, but I am seeing changes in downstream signaling pathways like MAPK and NF-κB that seem unrelated to simple adhesion blocking. Is this an expected off-target effect?
Answer: This is an expected consequence of the mechanism of action of ATN-161. Integrin signaling is complex and goes beyond simple cell adhesion. ATN-161 does not block integrin-dependent adhesion but rather inhibits integrin-dependent signaling.[1] Therefore, modulation of downstream pathways like MAPK and NF-κB is an on-target effect of inhibiting integrin signaling.
Key Signaling Pathways Modulated by ATN-161:
-
MAPK Pathway: ATN-161 has been shown to inhibit the phosphorylation of MAPK (ERK) in breast cancer cells.[3]
-
NF-κB Pathway: In models of ocular neovascularization, ATN-161 was found to inhibit the activation of NF-κB.
Troubleshooting:
-
Phospho-Protein Analysis: To investigate these effects, perform western blot analysis using antibodies specific for the phosphorylated (active) forms of key signaling proteins (e.g., p-ERK, p-p65 for NF-κB).
-
Nuclear Translocation Assay: For NF-κB, assess its activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus via immunofluorescence or subcellular fractionation followed by western blotting.
Signaling Cascade: ATN-161 and Downstream Pathways
Caption: ATN-161 inhibits both MAPK and NF-κB signaling.
Detailed Experimental Protocols
In Vivo Matrigel Plug Angiogenesis Assay
This assay is used to assess the pro- or anti-angiogenic potential of compounds in vivo.
Materials:
-
Matrigel (growth factor reduced)
-
Angiogenic factors (e.g., bFGF, VEGF)
-
ATN-161
-
Anesthetic
-
Syringes and needles (24G)
-
Mice (e.g., C57BL/6 or nude mice)
Protocol:
-
Thaw Matrigel on ice overnight. Keep all reagents and equipment cold to prevent premature gelation.
-
On the day of the experiment, mix Matrigel with the desired concentration of angiogenic factors and ATN-161. A typical final concentration for angiogenic factors is 150 ng/mL for bFGF and/or VEGF.
-
Anesthetize the mice according to your institution's approved protocol.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.
-
After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification:
-
Hemoglobin Content: Use the Drabkin method to quantify the amount of hemoglobin in the plug, which correlates with the extent of vascularization.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.[4][5]
-
Western Blot for Phosphorylated MAPK (ERK1/2)
This protocol is for detecting the activation state of the MAPK pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with ATN-161 for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.[6][7]
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
In Vitro Blood-Brain Barrier Permeability Assay
This assay measures the passage of a fluorescent tracer across an in vitro model of the blood-brain barrier.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Brain microvascular endothelial cells
-
Astrocyte conditioned medium (optional, for tighter barrier formation)
-
Fluorescent tracer (e.g., sodium fluorescein (B123965) or FITC-dextran)
-
Fluorescence plate reader
Protocol:
-
Culture brain microvascular endothelial cells to confluence on the Transwell inserts.
-
Treat the endothelial cell monolayer with ATN-161 at various concentrations.
-
Add the fluorescent tracer to the upper (apical) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the lower (basolateral) chamber.
-
Measure the fluorescence of the samples from the lower chamber using a plate reader.
-
Calculate the permeability coefficient (Papp) to quantify the barrier function.[8][9]
References
- 1. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 2. researchgate.net [researchgate.net]
- 3. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Blood-Brain Barrier Mimic Permeability Assay: An In Vitro Assay to Assess the Permeability of BBB Mimic to Tracer Molecules [jove.com]
- 9. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with ATN-161
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ATN-161 in their experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure consistent, reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent, dose-dependent effects with ATN-161 in our in vivo models. At higher concentrations, the inhibitory effect seems to diminish. Why is this happening?
A1: This phenomenon is likely due to the characteristic U-shaped dose-response curve of ATN-161, which has been observed in several preclinical models of angiogenesis and tumor growth.[1][2][3][4][5]
-
Explanation: A U-shaped (or bell-shaped) dose-response means that the optimal therapeutic effect occurs within a specific concentration range. Doses both below and above this optimal range can result in little to no effect.[1][2]
-
Troubleshooting Steps:
-
Dose-Response Titration: If you are not seeing the expected effect, it is crucial to perform a wide-range dose-response study to identify the optimal concentration for your specific model. The optimal in vivo dose range is often found to be between 1 and 10 mg/kg administered intravenously three times a week.[1][2]
-
Biomarker Analysis: Consider analyzing biomarkers of angiogenesis that also exhibit a U-shaped response to ATN-161. This can help confirm that the compound is active and aid in identifying the biologically active dose.[2]
-
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal in vitro concentration of ATN-161 is assay-dependent.
-
Cell Migration and Capillary Tube Formation: For assays measuring the inhibition of endothelial cell migration and tube formation, concentrations as low as 100 nM have been shown to be effective.[6][7] A dose-dependent inhibition of VEGF-induced capillary tube formation has been observed.[6]
-
MAPK Phosphorylation: To assess downstream signaling, maximal inhibition of MAPK phosphorylation has been observed at 20 µmol/L after 30 minutes of treatment in MDA-MB-231 cells.[8]
-
Cell Proliferation: ATN-161 generally shows no significant effect on tumor cell proliferation in vitro, even at concentrations up to 100 µmol/L.[6][8] Any observed in vivo effects on proliferation are likely indirect and a result of angiogenesis inhibition.[9]
Q3: We are having issues with the solubility and stability of ATN-161. What are the best practices for preparation and storage?
A3: Proper handling of ATN-161 is critical for maintaining its activity.
-
Solubility:
-
Stability and Storage:
-
As a powder, ATN-161 should be stored at -20°C for long-term stability (up to 3 years).[8]
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[7][8] Store stock solutions at -80°C for up to one year.[8]
-
ATN-161 is a capped peptide (N-terminal acetylation and C-terminal amidation) to enhance its stability and bioactivity compared to the uncapped peptide.[4][6]
-
Q4: Does ATN-161 have off-target effects?
A4: ATN-161 is designed to be a selective antagonist of integrins, primarily α5β1 and αvβ3.[8] It is a non-RGD-based peptide, which distinguishes its binding and mechanism from many other integrin inhibitors.[4] The free cysteine thiol in its sequence is hypothesized to interact with the integrin beta subunits.[4] While its primary targets are well-defined, like any therapeutic agent, the possibility of off-target effects cannot be entirely ruled out and may be cell-type or context-dependent.
Quantitative Data Summary
| Parameter | In Vitro Observations | In Vivo Observations | References |
| Optimal Concentration | Inhibition of migration/tube formation: starting at 100 nM. Inhibition of MAPK phosphorylation: ~20 µM. | Optimal anti-angiogenic and anti-tumor effect: 1-10 mg/kg (i.v.). | [1][6][8] |
| Effect on Proliferation | No significant direct effect on tumor cell proliferation. | Reduction in tumor cell proliferation is an indirect effect of angiogenesis inhibition. | [6][8][9] |
| Solubility | Water: up to 2 mg/ml. DMSO: up to 3 mg/ml. | Formulated in saline for infusions. | [4][8] |
| Plasma Half-life | Not Applicable | ~3.2–5.0 hours in humans. Longer retention in tumor tissue compared to plasma. | [2][4] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the mechanism of action of ATN-161 and a general experimental workflow.
Caption: ATN-161 inhibits integrin signaling, leading to reduced cell migration and angiogenesis.
Caption: A logical workflow for troubleshooting inconsistent results with ATN-161.
Detailed Experimental Protocols
In Vitro Endothelial Cell Migration Assay (Boyden Chamber Assay)
-
Cell Culture: Culture human choroidal endothelial cells (hCECs) or human umbilical vein endothelial cells (HUVECs) in appropriate endothelial cell growth medium.
-
Starvation: Prior to the assay, starve the cells in serum-free or serum-reduced (e.g., 1% FBS) medium for at least 30 minutes to 24 hours to minimize baseline migration.[8]
-
Assay Setup:
-
Use a Boyden chamber apparatus with a porous membrane (e.g., 8 µm pores).
-
Coat the underside of the membrane with an appropriate extracellular matrix protein like fibronectin (20 µg/mL) overnight at 4°C to promote cell adhesion.[7]
-
In the lower chamber, add serum-reduced medium containing a chemoattractant, such as VEGF (e.g., 20 ng/mL).[6]
-
In the upper chamber, add the starved endothelial cells (e.g., 1 x 10^5 cells/well) suspended in serum-reduced medium.
-
-
Treatment: Add different concentrations of ATN-161 (e.g., 1 nM to 100 µM) and a scrambled peptide control to the upper chamber with the cells.[6]
-
Incubation: Incubate the chamber at 37°C in a CO2 incubator for a period sufficient for migration to occur (typically 4-24 hours).
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Quantify the results and compare the different treatment groups to the vehicle and scrambled peptide controls.
-
In Vitro Capillary Tube Formation Assay
-
Plate Coating: Thaw Matrigel or a similar basement membrane extract on ice. Pipette a thin layer into each well of a 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Preparation: Prepare a single-cell suspension of endothelial cells (e.g., HUVECs) in serum-reduced medium.
-
Treatment: Pre-incubate the cells with various concentrations of ATN-161 or control peptides for approximately 30 minutes.
-
Seeding: Seed the pre-treated endothelial cells onto the polymerized Matrigel (e.g., 1.5 x 10^4 cells/well).
-
Incubation: Incubate the plate at 37°C for 4-18 hours, allowing for the formation of capillary-like tube structures.
-
Visualization and Analysis:
-
Visualize the tube networks using a phase-contrast microscope.
-
Capture images of multiple fields per well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Compare the results from ATN-161 treated wells to controls. A dose-dependent inhibition of VEGF-induced tube formation by ATN-161 is expected.[6]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
how to prevent ATN-161 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of ATN-161 to prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized ATN-161 powder?
A1: Lyophilized ATN-161 powder should be stored at -20°C for long-term stability. Some suppliers suggest that storage at -20°C is suitable for up to 3 years.
Q2: How should I reconstitute ATN-161?
A2: ATN-161 is soluble in water up to 2 mg/mL and in DMSO up to 3 mg/mL.[1] For cell-based assays, it is common to dilute ATN-161 in phosphate-buffered saline (PBS) to the desired final concentration.[2] When using DMSO, ensure it is fresh and not moisture-absorbent, as this can reduce solubility.[1]
Q3: What is the stability of ATN-161 in solution?
A3: Once reconstituted, it is crucial to aliquot the ATN-161 solution and store it at -80°C to avoid repeated freeze-thaw cycles.[1] Under these conditions, the solution is stable for at least 6 months.[3] For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1][3]
Q4: What are the primary mechanisms of ATN-161 degradation in solution?
A4: The presence of a cysteine residue in the ATN-161 sequence (Ac-PHSCN-NH2) makes it susceptible to oxidation.[4] This can lead to the formation of disulfide bonds (dimerization) or other oxidative modifications, which can inactivate the peptide. Oxidation of cysteine is more likely to occur at a pH above 8.[4]
Q5: Can I store my ATN-161 solution at 4°C?
A5: While short-term storage of a few days at 4°C might be acceptable, it is not recommended for long-term stability. For optimal preservation of its biological activity, freezing at -20°C or -80°C is advised.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my experiments. | Degradation of ATN-161 due to improper storage or handling. | 1. Ensure that the stock solution was aliquoted and stored at -80°C. 2. Avoid multiple freeze-thaw cycles. 3. Prepare fresh dilutions from a new, properly stored aliquot for each experiment. 4. Consider that the cysteine residue may have oxidized. If disulfide bond formation is suspected, treatment with a reducing agent like DTT or TCEP could be explored, but this may interfere with downstream assays.[4] |
| Precipitation or cloudiness observed in the ATN-161 solution. | The solubility limit may have been exceeded, or the peptide has aggregated. | 1. Ensure the concentration does not exceed the recommended solubility limits (2 mg/mL in water, 3 mg/mL in DMSO).[1] 2. If using DMSO, use a fresh, anhydrous grade.[1] 3. Gently warm the solution and vortex to aid dissolution. Do not boil. |
| Inconsistent results between experiments. | Variability in the concentration of active ATN-161. | 1. Strictly adhere to the aliquoting and storage protocols to ensure consistency. 2. Use a freshly thawed aliquot for each experiment. 3. Confirm the accuracy of your dilution calculations. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of ATN-161
-
Preparation: Before opening, bring the vial of lyophilized ATN-161 powder to room temperature.
-
Reconstitution: Add the appropriate volume of sterile water or fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][3]
Protocol 2: Stability Assessment of ATN-161 by HPLC (Example)
This protocol provides a general framework for assessing the stability of ATN-161. Specific parameters may need to be optimized.
-
Sample Preparation: Prepare solutions of ATN-161 at a known concentration in the desired buffer (e.g., PBS, pH 7.4). Prepare separate samples for each time point and storage condition to be tested (e.g., 4°C, room temperature, 37°C).
-
Time Points: Store the samples under the specified conditions and collect aliquots for analysis at various time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
HPLC Analysis:
-
Column: Use a suitable C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) is a common choice for peptide analysis.
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
Analysis: Inject the samples and record the chromatograms. The degradation of ATN-161 can be quantified by the decrease in the peak area of the intact peptide over time. The appearance of new peaks may indicate degradation products.
-
-
Data Interpretation: Calculate the percentage of remaining intact ATN-161 at each time point relative to the initial time point (t=0).
Visualizations
ATN-161 Mechanism of Action
ATN-161 is an antagonist of α5β1 integrin. By binding to the integrin, it inhibits downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, migration, and survival.[1][5]
Caption: Signaling pathway of α5β1 integrin and the inhibitory action of ATN-161.
Experimental Workflow: Preventing ATN-161 Degradation
This workflow outlines the key steps to ensure the stability and activity of ATN-161 throughout an experiment.
Caption: Recommended workflow for handling ATN-161 to maintain its stability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
ATN-161 U-shaped dose-response curve explanation
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the experimental use of ATN-161, with a particular focus on its characteristic U-shaped dose-response curve.
Frequently Asked Questions (FAQs)
Q1: We are observing a U-shaped (biphasic) dose-response curve with ATN-161 in our angiogenesis/tumor growth model. Is this an expected result?
A1: Yes, a U-shaped or bell-shaped dose-response curve is a well-documented characteristic of ATN-161 in several preclinical models of angiogenesis and tumor growth.[1][2][3] Maximum efficacy is typically observed in a specific dose range, with reduced or no effect at both lower and significantly higher concentrations.
Q2: What is the proposed mechanism of action for ATN-161 at its optimal therapeutic dose?
A2: ATN-161 is a peptide antagonist of several integrins, with a notable effect on α5β1 integrin.[1][4][5][6] At optimal concentrations, ATN-161 binds to the β subunit of the integrin receptor.[1] This interaction is believed to lock the integrin in an inactive conformation, inhibiting downstream signaling pathways that are crucial for endothelial cell migration and tube formation, key processes in angiogenesis.[4][7] One of the key pathways implicated is the activation of Protein Kinase A (PKA), as the anti-angiogenic effects of ATN-161 can be reversed by PKA inhibitors.[1][2]
Q3: Why does the therapeutic effect of ATN-161 decrease at higher concentrations?
A3: The precise molecular mechanism for the attenuated effect of ATN-161 at supra-optimal (high) doses is an area of ongoing investigation. However, several hypotheses, common to biphasic responses of receptor antagonists, can be considered:
-
Partial Agonism: At high concentrations, some integrin antagonists have been shown to act as partial agonists, paradoxically triggering some downstream signaling and counteracting the intended inhibitory effect.[8]
-
Receptor Downregulation/Internalization: Prolonged or high-concentration exposure to a ligand can lead to the internalization and downregulation of its receptor from the cell surface. This would reduce the number of available integrin receptors for ATN-161 to act upon, diminishing its overall effect.
-
Engagement of Off-Target Receptors or Counter-Regulatory Pathways: At high concentrations, ATN-161 might interact with other cell surface receptors or trigger negative feedback loops that dampen its primary anti-angiogenic signaling.
-
Disruption of Necessary Cell-Matrix Interactions: While inhibition of excessive endothelial cell migration is desired, very high doses might cause a complete disruption of essential cell-matrix adhesion, leading to cellular stress or anoikis, which could paradoxically interfere with the ordered process of tumor regression or vascular normalization.
Troubleshooting Guide
Issue: My dose-response curve for ATN-161 is not showing the expected U-shape; instead, I see a flat response or high variability.
Potential Cause & Solution:
-
Inadequate Dose Range: The U-shaped curve is only apparent when a sufficiently wide range of concentrations is tested.
-
Sub-optimal Experimental Model: The choice of cell line or animal model can influence the response to ATN-161.
-
Issues with Drug Formulation or Administration:
-
Recommendation: ATN-161 is a peptide and should be handled with care to avoid degradation. Follow the manufacturer's instructions for storage and reconstitution. Ensure consistent and accurate administration (e.g., intravenous or intraperitoneal injection).[9]
-
-
High Inter-animal Variability:
-
Recommendation: Increase the number of animals per group to enhance statistical power and overcome individual variations in response.
-
Issue: I am not seeing any anti-angiogenic or anti-tumor effect at any dose.
Potential Cause & Solution:
-
PKA Pathway Not Predominant: The anti-angiogenic activity of ATN-161 has been linked to the PKA signaling pathway.[1][2]
-
Recommendation: Investigate the role of the α5β1-PKA axis in your specific cell line or model system. If this pathway is not a primary driver of angiogenesis in your model, the effects of ATN-161 may be limited.
-
-
Incorrect Timing of Treatment: The timing of ATN-161 administration relative to tumor implantation or angiogenic stimulus can be critical.
-
Recommendation: In the Lewis Lung Carcinoma model, treatment was initiated the day after tumor cell inoculation.[3] Review your treatment schedule to ensure it aligns with the proliferative phase of angiogenesis or tumor growth.
-
Data Presentation
Table 1: In Vivo Dose-Response of ATN-161 in the Matrigel Plug Angiogenesis Model
| ATN-161 Dose (mg/kg, i.v.) | Angiogenesis Inhibition (Relative to Control) |
| < 0.2 | Little to no effect |
| 1 - 10 | Optimal Inhibition |
| > 50 | Little to no effect |
Data synthesized from preclinical studies.[1][3]
Table 2: In Vivo Dose-Response of ATN-161 in the Lewis Lung Carcinoma (3LL) s.c. Tumor Growth Model
| ATN-161 Dose (mg/kg) | Ratio of Tumor Volume (Treated/Control) |
| 0.2 | ~1.0 |
| 1.0 | Significantly < 1.0 |
| 10.0 | Significantly < 1.0 |
| > 50 | Approaching 1.0 |
Data synthesized from preclinical studies.[3]
Experimental Protocols
Matrigel Plug Angiogenesis Assay (Summarized Protocol)
-
Preparation: Thaw Matrigel on ice. Mix with angiogenic factors (e.g., VEGF and FGF-2) and the desired concentration of ATN-161 or vehicle control.
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of mice (e.g., C57/bl). The Matrigel will form a solid plug at body temperature.
-
Incubation: Allow the plug to be vascularized by the host over a period of 7-14 days.
-
Analysis: Excise the Matrigel plugs. Angiogenesis can be quantified by measuring the hemoglobin content within the plug using a Drabkin assay, or by histological analysis of vascular structures after sectioning and staining for endothelial markers like CD34.
Visualizations
Caption: Proposed signaling pathway of ATN-161 at optimal anti-angiogenic doses.
Caption: Hypothesized mechanism for reduced efficacy of ATN-161 at high doses.
Caption: Experimental workflow for investigating the U-shaped dose-response of ATN-161.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are Integrin antagonists and how do they work? [synapse.patsnap.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective alpha4beta7 integrin antagonists and their potential as antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
ATN-161 Stability in Culture Media: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the integrin antagonist ATN-161, ensuring its stability in culture media is paramount for reproducible and accurate experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for ATN-161 stock solutions?
A1: ATN-161 is soluble in water up to 2 mg/mL and in DMSO up to 25 mg/mL.[1] For long-term storage, it is recommended to store the lyophilized powder at -20°C for up to one year or at -80°C for up to two years.[1] Once reconstituted, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.[1] When using DMSO, it is advisable to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[2]
Q2: How stable is ATN-161 in aqueous solutions and cell culture media?
Q3: What are the common factors that can lead to the degradation of ATN-161 in my cell culture experiments?
A3: Several factors can contribute to the degradation of peptides like ATN-161 in cell culture:
-
Proteases: Serum in the culture medium is a major source of proteases that can degrade peptides. The presence and activity of these proteases can vary between serum batches.
-
pH: Extreme pH values in the culture medium can lead to chemical degradation of the peptide.
-
Temperature: Although cell cultures are maintained at 37°C for biological activity, this temperature can accelerate chemical degradation processes over time.
-
Oxidation: The cysteine residue in the ATN-161 sequence (Ac-PHSCN-NH2) could be susceptible to oxidation, which may affect its activity.
-
Adsorption: Peptides can adsorb to the surface of plasticware, reducing the effective concentration in the medium.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of ATN-161. | Peptide degradation in culture medium. | - Reduce serum concentration if experimentally feasible.- Consider using a serum-free medium for the duration of the treatment.- Add protease inhibitors to the culture medium.- Replenish the medium with fresh ATN-161 every 24 hours.- Perform a time-course experiment to determine the optimal re-dosing schedule. |
| Improper storage of stock solutions. | - Ensure stock solutions are aliquoted and stored at -80°C to minimize freeze-thaw cycles.- Use fresh, anhydrous DMSO for reconstitution. | |
| Adsorption to labware. | - Consider using low-protein-binding microplates and tubes.- Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may help in some applications. | |
| Variability between experiments. | Inconsistent handling of ATN-161. | - Prepare fresh dilutions of ATN-161 from a single, validated stock aliquot for each experiment.- Ensure consistent timing of ATN-161 addition to the cultures. |
| Different batches of serum. | - Test new batches of serum for their effect on ATN-161 activity before use in critical experiments.- If possible, purchase a large single lot of serum for a series of experiments. |
Experimental Protocols
Protocol for Assessing ATN-161 Stability in Culture Medium
This protocol provides a framework for researchers to determine the stability of ATN-161 in their specific experimental setup using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
ATN-161 peptide
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a C18 column
-
Acetonitrile (ACN) and Trifluoroacetic Acid (TFA) for mobile phases
-
Incubator at 37°C with 5% CO2
-
Sterile, low-protein-binding microcentrifuge tubes
2. Procedure:
-
Prepare a stock solution of ATN-161 in sterile water or DMSO.
-
Dilute the ATN-161 stock solution to the final working concentration in the cell culture medium in sterile, low-protein-binding tubes.
-
Immediately take a sample for t=0 analysis. Store at -80°C until HPLC analysis.
-
Incubate the remaining solution at 37°C in a CO2 incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). Store each sample at -80°C.
-
For analysis, thaw the samples and, if necessary, precipitate proteins (e.g., with ACN) and centrifuge to clear the supernatant.
-
Analyze the supernatant by reverse-phase HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the intact ATN-161 from potential degradation products (e.g., 5-95% B over 30 minutes).
-
Detection: UV at 214 nm.
-
-
Quantify the peak area of the intact ATN-161 at each time point.
-
Calculate the percentage of remaining ATN-161 at each time point relative to the t=0 sample to determine its half-life in the culture medium.
Visualizations
Caption: ATN-161 signaling pathway inhibition.
Caption: Workflow for assessing ATN-161 stability.
Caption: Troubleshooting decision tree for ATN-161.
References
Technical Support Center: ATN-161 and Cell Migration Assays
This guide provides troubleshooting advice and resources for researchers encountering a lack of inhibitory effect from ATN-161 on cell migration.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may lead to unexpected results in your cell migration experiments with ATN-161.
Q1: I'm not observing any inhibition of cell migration with ATN-161. What are the primary factors I should investigate?
There are three main areas to troubleshoot: the compound itself, the biological system (your cells), and the experimental assay setup.
A. Issues Related to the Compound (ATN-161)
-
Concentration: The inhibitory effect of ATN-161 can be dose-dependent, with effective concentrations reported to start as low as 100 nM.[1][2] However, a U-shaped dose-response curve has been observed in some preclinical models, meaning that excessively high concentrations could potentially be less effective.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
-
Activity and Stability: ATN-161 is a peptide.[4] Peptides can be sensitive to storage conditions and degradation. Ensure it has been stored correctly (typically at -20°C or -80°C) and that repeated freeze-thaw cycles have been avoided.[2][5] The bioactivity of the peptide is also enhanced when its ends are capped by acetylation and amidation, which increases its stability.[1] Consider the stability of the peptide in your culture medium over the full duration of the migration assay.
B. Issues Related to the Cells
-
Target Integrin Expression: ATN-161 is an antagonist of integrin α5β1 and also binds to αvβ3.[4][6][7] The primary prerequisite for ATN-161 activity is the expression of these target integrins on the surface of your cells. If your cell line has low or no expression of α5β1 or αvβ3, ATN-161 will not have an effect.
-
Action: Verify target integrin expression levels using methods like Western Blot, Flow Cytometry, or qPCR.
-
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High-passage number cells can have altered phenotypes, including changes in integrin expression and migratory capacity.
-
Serum Starvation: To increase the sensitivity of cells to a chemoattractant, it is common practice to serum-starve them for several hours (e.g., 4-24 hours) before the assay.[5][8] This minimizes baseline migration and makes the effect of the chemoattractant more robust and, consequently, the effect of any inhibitor more apparent.
C. Issues Related to the Migration Assay Protocol
-
Assay Controls: Proper controls are essential to interpret your results.
-
Negative Control: Cells in the upper chamber with only basal medium (no chemoattractant) in the lower chamber. This establishes the baseline random migration.
-
Positive Control: Cells in the upper chamber with a known chemoattractant (e.g., 10% FBS, a specific growth factor) in the lower chamber. This confirms that your cells are capable of migrating under the assay conditions. If this control fails, there is a fundamental problem with the assay setup or cell health.[8]
-
-
Chemoattractant Gradient: A proper gradient is necessary to induce migration. Ensure the concentration of the chemoattractant in the lower well is optimal and that its activity has not been compromised (e.g., by improper storage).[5]
-
Transwell Assay Specifics:
-
Pore Size: The pore size of the transwell membrane must be appropriate for your cell type—large enough for cells to actively squeeze through but not so large they simply fall through.[8]
-
Seeding Density: Seeding too many cells can lead to overcrowding of the pores, while too few cells can result in a signal that is too low to detect a significant difference.[8] Titrate the cell number to find the optimal density.
-
Incubation Time: The assay duration must be long enough to allow for measurable migration in the positive control but short enough to maintain cell health and compound stability.
-
Troubleshooting Summary
The table below provides a quick reference for diagnosing and solving common problems.
| Potential Problem | Possible Cause | Recommended Solution |
| No Inhibition at Any Dose | Cell line does not express target integrins (α5β1, αvβ3). | Confirm integrin subunit expression via Western Blot or Flow Cytometry. Select a different, integrin-positive cell line if necessary. |
| ATN-161 is inactive or degraded. | Purchase new compound. Aliquot upon arrival and store at -80°C. Avoid repeated freeze-thaw cycles.[2][5] | |
| Positive control (chemoattractant) shows no migration. | Check cell health and viability. Verify the activity of the chemoattractant. Optimize chemoattractant concentration and incubation time.[5][8] | |
| Inconsistent or Weak Inhibition | Suboptimal ATN-161 concentration. | Perform a dose-response curve with a wide range of concentrations (e.g., 10 nM to 100 µM) to find the optimal inhibitory dose.[1][3] |
| High background migration. | Serum-starve cells for 4-24 hours prior to the assay to reduce baseline migration and increase sensitivity.[8] | |
| Suboptimal assay conditions (cell density, time). | Titrate cell seeding density and perform a time-course experiment to find the ideal assay window.[8] | |
| Variable Results Between Experiments | Inconsistent cell passage number or confluency. | Use cells within a consistent, narrow range of passage numbers. Always seed cells from plates of similar confluency. |
| Inconsistent assay setup. | Ensure no bubbles are trapped under the transwell insert.[5] Use consistent volumes and techniques for all steps. |
Key Experimental Protocols
Transwell Cell Migration Assay Protocol
This protocol provides a general framework. Specific details such as incubation times, cell densities, and chemoattractant concentrations should be optimized for your specific cell line.
-
Cell Preparation:
-
Culture cells to approximately 70-80% confluency.
-
Serum-starve the cells for 4-24 hours in a basal medium (e.g., DMEM with 0.1% BSA).
-
Harvest cells using a non-enzymatic dissociation buffer or a brief trypsin treatment. Trypsin can damage cell surface receptors, so minimize exposure time.[8]
-
Wash the cells with basal medium and resuspend them to a final concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL in the same medium.
-
-
Assay Setup:
-
Add 600 µL of chemoattractant medium (e.g., DMEM with 10% FBS) to the lower wells of a 24-well plate.
-
Add 600 µL of basal medium to the negative control wells.
-
Place the transwell inserts (e.g., 8 µm pore size) into the wells, avoiding the formation of air bubbles.
-
-
Treatment and Seeding:
-
In a separate tube, prepare the cell suspension containing the desired concentrations of ATN-161 or vehicle control. Pre-incubate the cells with the compound for 15-30 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing vehicle or ATN-161) to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 6-24 hours).
-
-
Quantification:
-
Carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) or paraformaldehyde for 10-15 minutes.
-
Stain the cells with a solution such as 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts gently in water to remove excess stain and allow them to air dry.
-
Image multiple fields of view for each membrane using a microscope.
-
Quantify the migrated cells by counting the cells per field or by eluting the stain (e.g., with 10% acetic acid) and measuring the absorbance on a plate reader.
-
Visualizations
Signaling & Troubleshooting Diagrams
Caption: Expected signaling pathway for ATN-161-mediated inhibition of cell migration.
Caption: A logical workflow for troubleshooting failed ATN-161 migration inhibition.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
Navigating Trifluoroacetate Salt Effects in ATN-161 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing the integrin antagonist, ATN-161. It specifically addresses the potential confounding effects of trifluoroacetate (B77799) (TFA) salts, a common counterion in commercially available synthetic peptides. This guide offers troubleshooting advice, detailed experimental protocols, and quantitative data to ensure the accuracy and reproducibility of your ATN-161 experiments.
Frequently Asked Questions (FAQs)
Q1: What is ATN-161 and what is its mechanism of action?
A1: ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) that acts as an antagonist to α5β1 and αvβ3 integrins.[1][2][3] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. By binding to these integrins, ATN-161 can inhibit cell adhesion, migration, and signaling pathways involved in angiogenesis (the formation of new blood vessels) and tumor metastasis.[1][3] This makes it a compound of interest in cancer research.[2]
Q2: What is trifluoroacetate (TFA) and why is it present in my ATN-161 sample?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis and during the purification of synthetic peptides like ATN-161 by high-performance liquid chromatography (HPLC). As a result, the purified peptide is often isolated as a TFA salt, where the positively charged amino groups of the peptide are neutralized by the negatively charged trifluoroacetate ions.
Q3: How can TFA salts affect my experimental results?
A3: Trifluoroacetate itself can exert biological effects, potentially confounding the interpretation of your experimental data. At certain concentrations, TFA has been shown to inhibit cell proliferation and viability.[4] This can lead to an overestimation of the cytotoxic or anti-proliferative effects of ATN-161, or mask its true activity.
Q4: What are the signs that TFA might be interfering with my experiment?
A4: Signs of TFA interference can include:
-
Inconsistent results between different batches of ATN-161.
-
Higher than expected cytotoxicity or anti-proliferative effects.
-
Discrepancies between your findings and published data.
-
Observing cellular effects with a scrambled peptide control that should be inactive.
Q5: How can I control for the effects of TFA in my ATN-161 experiments?
A5: There are several strategies to control for TFA effects:
-
Use a Scrambled Peptide Control: A scrambled peptide has the same amino acid composition as ATN-161 but in a randomized sequence (e.g., Ac-HSPNC-NH2).[5] This control, also as a TFA salt, helps to distinguish the biological effects of the peptide sequence from the non-specific effects of the TFA counter-ion.
-
Perform a TFA Salt Exchange: The TFA salt can be exchanged for a more biologically inert counter-ion, such as hydrochloride (HCl) or acetate.
-
Conduct a Vehicle Control: Always include a vehicle control group that is treated with the same solvent used to dissolve the ATN-161 TFA salt, at the same final concentration.
-
Determine the TFA Concentration: If possible, quantify the amount of TFA in your peptide stock to better understand the concentrations being used in your assays.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values for ATN-161 in cell proliferation assays. | Varying levels of residual TFA between peptide batches. | 1. Perform a TFA salt exchange to the hydrochloride form for all new batches of ATN-161. 2. Always run a scrambled peptide control (as a TFA salt) alongside your ATN-161 experiments. 3. If possible, quantify the TFA content in each batch. |
| Significant cytotoxicity observed with the scrambled peptide control. | The observed effect is likely due to the TFA counter-ion rather than the peptide itself. | 1. Test the effect of sodium trifluoroacetate alone on your cells to determine its intrinsic cytotoxicity. 2. Lower the concentration of the scrambled peptide (and consequently TFA) used. 3. Perform a salt exchange on the scrambled peptide to confirm the effect is TFA-dependent. |
| ATN-161 appears less potent than reported in the literature. | The inhibitory effects of TFA in the vehicle control or lower-purity batches used in previous studies may have inflated the perceived potency. | 1. Ensure your ATN-161 is of high purity. 2. Use the appropriate controls, including a scrambled peptide and a TFA-free version of ATN-161 (after salt exchange), to accurately determine its specific activity. |
Quantitative Data: Effects of Trifluoroacetate on Cell Proliferation
Residual TFA can impact cell proliferation. The following table summarizes reported inhibitory concentrations of TFA on various cell types. It is important to note that the sensitivity to TFA can be cell-type dependent.
| Cell Type | Inhibitory Concentration (TFA) | Effect |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Reduced cell number and thymidine (B127349) incorporation. |
| Articular Chondrocytes | 10 nM - 100 nM | Reduced cell number. |
| Neonatal Mouse Calvariae | 10 nM - 100 nM | Reduced cell number. |
| Endothelial Cells | Not specified, but CaTFAc inhibits VEGF-induced proliferation | Inhibition of VEGF-induced proliferation.[1] |
Experimental Protocols
Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol describes a common method to exchange the TFA counter-ion of a peptide with hydrochloride.
Materials:
-
ATN-161 (or scrambled peptide) TFA salt
-
Milli-Q or distilled water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the Peptide: Dissolve the peptide-TFA salt in distilled water to a concentration of 1 mg/mL.
-
Acidification: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Let the solution stand at room temperature for at least 1 minute.
-
Freezing: Freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Lyophilize the frozen sample overnight until all the liquid is removed.
-
Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times. After the final lyophilization, the peptide will be in its HCl salt form.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol outlines a method to assess the effect of ATN-161 on cell proliferation using an MTT assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
ATN-161 (HCl salt and/or TFA salt) and scrambled peptide control (TFA salt)
-
Vehicle control (e.g., sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Prepare serial dilutions of ATN-161 (both TFA and HCl salts) and the scrambled peptide control in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Protocol 3: Cell Migration (Boyden Chamber) Assay
This protocol describes a method to evaluate the effect of ATN-161 on cell migration using a Boyden chamber.
Materials:
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pores)
-
24-well plates
-
Cells of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
ATN-161 (HCl salt) and scrambled peptide control
-
Vehicle control
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
Procedure:
-
Chamber Preparation: If required, coat the top of the membrane inserts with an extracellular matrix protein (e.g., fibronectin) and allow it to dry.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium.
-
Assay Setup: Place the inserts into the wells of a 24-well plate. Add medium containing the chemoattractant to the lower chamber.
-
Treatment and Seeding: In separate tubes, pre-incubate the cells with ATN-161, scrambled peptide, or vehicle control for 30 minutes at 37°C. Seed the treated cell suspension into the upper chamber of the inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 4-24 hours), depending on the cell type.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
Visualizations
References
ATN-161 showing toxicity in primary cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals observing unexpected toxicity in primary cell cultures when working with ATN-161.
Frequently Asked Questions (FAQs)
Q1: Is ATN-161 expected to be toxic to primary cell cultures?
Based on available preclinical and clinical data, ATN-161 is not considered a cytotoxic agent. Its mechanism of action is primarily through the inhibition of integrin-mediated cell signaling, which affects cell migration and angiogenesis, rather than inducing direct cell death.[1][2][3]
-
Studies on various cell lines, including primary human choroidal endothelial cells (hCECs), have shown that ATN-161 does not inhibit cell proliferation even at high concentrations.[2][3][4][5]
-
Attempts to demonstrate apoptosis induction by ATN-161 in preclinical models have been unsuccessful.[1]
-
A Phase I clinical trial in patients with advanced solid tumors concluded that ATN-161 was well-tolerated across all tested dose levels, with no dose-limiting toxicities observed.[1]
If you are observing significant cell death in your primary cell cultures upon treatment with ATN-161, it is likely attributable to other experimental factors. Please refer to the troubleshooting guides below.
Q2: What is the mechanism of action of ATN-161?
ATN-161 is a small peptide antagonist of integrin α5β1 and also binds to other integrins such as αvβ3.[2] It is derived from the synergy region of fibronectin.[1] By binding to these integrins, ATN-161 blocks their function in cell adhesion, migration, and signaling, which are crucial for processes like angiogenesis (the formation of new blood vessels) and tumor progression.[1][2] It does not function as a traditional cytotoxic drug that directly kills cells.
Q3: At what concentrations has ATN-161 been tested in vitro without showing toxicity?
ATN-161 has been evaluated in a variety of in vitro assays at concentrations up to 100 μM without significant effects on cell proliferation. The table below summarizes concentrations used in published studies where direct cytotoxicity was not observed.
| Cell Type | Concentration Range | Observed Effect | Citation |
| Human Choroidal Endothelial Cells (hCECs) | 1 nM - 100 μM | No inhibition of VEGF-induced cell proliferation. | [4][5] |
| MDA-MB-231 (Human Breast Cancer) | Up to 100 μmol/L | No significant effect on tumor cell proliferation. | [2] |
| Endothelial Cells (ECs) | Not specified | No increase in TUNEL-positive (apoptotic) cells with single-agent therapy. | [6] |
| MLL (Rat Prostate Cancer) | Not specified | Attempts to show induction of apoptosis were unsuccessful. | [1] |
Troubleshooting Guides
If you are experiencing unexpected cell death in your primary cell cultures when using ATN-161, please consider the following potential causes and solutions.
Guide 1: General Troubleshooting for Unexpected Cytotoxicity
This guide provides a systematic approach to identifying the source of toxicity in your experiment.
Is the observed toxicity dose-dependent and reproducible?
-
YES: Proceed to Guide 2: Solvent and Reagent Issues .
-
NO: The issue may be sporadic. Review your general cell culture technique for inconsistencies. Consider factors like incubator conditions (CO2, temperature, humidity) and aseptic technique.
Guide 2: Solvent and Reagent Issues
1. Solvent Toxicity:
-
Problem: The solvent used to dissolve ATN-161 may be toxic to your primary cells at the final concentration used in the culture medium.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is at a non-toxic level. For most primary cells, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.
-
Run a Vehicle Control: Always include a vehicle control group in your experiment. This group should be treated with the same final concentration of the solvent as your experimental groups, but without ATN-161. If you observe toxicity in the vehicle control, the solvent is the likely cause.
-
Test Solvent Sensitivity: If you are unsure of the tolerance of your specific primary cells to the solvent, run a dose-response curve with the solvent alone to determine its toxic threshold.
-
2. Reagent Quality and Preparation:
-
Problem: The quality of the ATN-161 peptide or other reagents could be compromised.
-
Troubleshooting Steps:
-
ATN-161 Solubility: Ensure that ATN-161 is fully dissolved in the solvent before diluting it into the culture medium. Precipitates can lead to inconsistent concentrations and may have toxic effects. ATN-161 is reported to be soluble in water.
-
Fresh Reagents: Prepare fresh dilutions of ATN-161 and other reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Media and Supplements: Ensure that the culture medium, serum, and any supplements have not expired and have been stored correctly. Contamination or degradation of media components can stress cells.
-
Guide 3: Cell Culture Conditions and Contamination
1. Primary Cell Health:
-
Problem: Primary cells are sensitive and their health can greatly influence their response to experimental treatments.
-
Troubleshooting Steps:
-
Low Passage Number: Use primary cells at a low passage number, as they can become senescent or change their characteristics at higher passages.
-
Optimal Seeding Density: Ensure that cells are seeded at an optimal density. Both sparse and overly confluent cultures can be stressed and more susceptible to any experimental variable.
-
Handling: Handle primary cells gently during routine procedures like trypsinization and centrifugation to minimize stress.
-
2. Contamination:
-
Problem: Microbial contamination (bacteria, yeast, fungi, or mycoplasma) can cause rapid cell death that may be mistaken for compound toxicity.
-
Troubleshooting Steps:
-
Visual Inspection: Regularly inspect your cultures under a microscope for any signs of microbial contamination. Check for turbidity or sudden pH changes (color change) in the medium.
-
Mycoplasma Testing: Mycoplasma contamination is not visible by standard microscopy but can significantly alter cell behavior and viability. Routinely test your cell cultures for mycoplasma using PCR-based or other detection kits.
-
Aseptic Technique: Strictly adhere to aseptic techniques when working with cell cultures to prevent contamination.
-
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of a compound in primary cells.
-
Cell Seeding:
-
Plate primary cells in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of ATN-161 in a suitable solvent (e.g., sterile water).
-
Perform serial dilutions of ATN-161 in complete culture medium to achieve the desired final concentrations.
-
Include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the highest final concentration of the solvent used.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.
-
Visualizations
References
- 1. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Variability in ATN-161 Functional Assays
Welcome to the ATN-161 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting common issues encountered in functional assays involving ATN-161.
Frequently Asked Questions (FAQs)
Q1: What is ATN-161 and what is its mechanism of action?
A1: ATN-161 is a small peptide antagonist of integrin α5β1 and αvβ3.[1][2] It is derived from the synergy region of fibronectin.[1] ATN-161 binds to these integrins, which are crucial for angiogenesis and tumor progression, thereby inhibiting their function.[1][2][3] This inhibition can block endothelial cell-cell and cell-matrix interactions, leading to reduced angiogenesis and tumor growth.[1]
Q2: What are the key functional assays used to assess ATN-161 activity?
A2: The primary functional assays for ATN-161 include:
-
Western Blotting: To analyze the phosphorylation status of downstream signaling molecules like MAPK and FAK.[2]
-
Cell Migration Assays: To assess the inhibition of cancer cell and endothelial cell migration.
-
Capillary Tube Formation Assays: To evaluate the anti-angiogenic potential by measuring the formation of capillary-like structures by endothelial cells.[4]
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the binding of ATN-161 to its target integrins or to measure the levels of signaling molecules.
-
Cell Proliferation Assays: To determine the effect of ATN-161 on the growth of tumor or endothelial cells.
Q3: We are observing a U-shaped dose-response curve with ATN-161. Is this expected?
A3: Yes, a U-shaped (or bell-shaped) dose-response curve has been observed for ATN-161 in several preclinical models of angiogenesis and tumor growth.[1] This means that the optimal therapeutic effect is seen within a specific concentration range, and doses that are either too high or too low may have little to no effect.[1] It is crucial to perform a thorough dose-response analysis to identify the optimal concentration for your specific experimental system.
Q4: What are the recommended storage and handling conditions for ATN-161?
A4: ATN-161 is a peptide and should be handled with care to ensure its stability. For long-term storage, it is recommended to store the lyophilized powder at -20°C.[3] Reconstituted stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[2] For short-term storage of solutions, -20°C is suitable for up to one month.[2] It is soluble in water.[3]
Q5: What solvents are recommended for preparing ATN-161 stock solutions and what are the potential solvent effects?
A5: ATN-161 is soluble in water and DMSO.[3][5] While DMSO is a common solvent for in vitro assays, it can have direct effects on cells, including inducing cell differentiation or affecting signaling pathways, even at low concentrations.[6][7] It is critical to include a vehicle control (the same concentration of solvent used for ATN-161) in all experiments to account for any solvent-induced effects. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to minimize toxicity.[8]
Troubleshooting Guides
General Troubleshooting for ATN-161 Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Consider using a multichannel pipette for seeding plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent ATN-161 concentration or incubation time. | Prepare fresh dilutions of ATN-161 for each experiment. Ensure precise timing for all treatment steps. | |
| Cell line heterogeneity. | Use low-passage number cells and ensure consistent cell culture conditions. Periodically verify the expression of target integrins (α5β1, αvβ3) in your cell line. | |
| No or Weak Effect of ATN-161 | Suboptimal ATN-161 concentration (due to U-shaped dose-response). | Perform a wide-range dose-response curve (e.g., from nM to µM) to identify the optimal effective concentration.[1] |
| Degraded ATN-161 peptide. | Use freshly prepared or properly stored aliquots of ATN-161. Confirm peptide integrity if possible. | |
| Low or absent expression of target integrins in the cell line. | Verify the expression of α5β1 and αvβ3 integrins in your cell line using flow cytometry or Western blotting. | |
| Incorrect assay conditions (e.g., incubation time, serum concentration). | Optimize incubation time. For signaling studies, short incubation times (e.g., 15-60 minutes) may be sufficient.[2] For functional assays, longer times may be needed. Serum can interfere with ATN-161 activity; consider serum-free or low-serum conditions. |
Assay-Specific Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal for Phosphorylated Proteins | Suboptimal serum starvation. | Serum starvation is often used to reduce basal signaling. However, prolonged starvation can induce stress responses.[9][10] Optimize starvation time (e.g., 4-24 hours) for your specific cell line.[11] |
| Inefficient protein extraction or sample handling. | Use lysis buffers containing phosphatase and protease inhibitors. Keep samples on ice and process them quickly. | |
| Poor antibody quality or incorrect antibody dilution. | Use validated antibodies for your target proteins. Optimize primary and secondary antibody concentrations. | |
| High Background | Insufficient blocking. | Use an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST). Optimize blocking time (e.g., 1 hour at room temperature).[12] |
| Inadequate washing. | Increase the number and duration of wash steps with TBST.[12] |
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Wound/Scratch Width | Manual scratching technique. | Use a pipette tip guide or a specialized wound healing insert to create consistent cell-free zones.[13] |
| High Variability in Cell Migration Rates | Cell proliferation during the assay. | Use a proliferation inhibitor (e.g., Mitomycin C) if the assay duration is long, to ensure you are measuring migration and not cell division. |
| Inconsistent cell density at the start of the assay. | Ensure a confluent and uniform cell monolayer before creating the wound. |
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Tube Formation in Control Group | Suboptimal Matrigel concentration or polymerization. | Ensure Matrigel is kept on ice and polymerizes at 37°C for at least 30 minutes before adding cells.[14][15] The concentration should be around 10 mg/mL.[14] |
| Incorrect cell seeding density. | Optimize the number of endothelial cells seeded. Too few cells will not form a network, while too many will form a clump. A typical starting point is 10,000-20,000 cells per well in a 96-well plate.[14] | |
| Endothelial cells are of high passage number. | Use low-passage primary endothelial cells (e.g., HUVECs between passages 2 and 6) for optimal tube formation.[15] | |
| High Variability in Tube Quantification | Subjective analysis of tube networks. | Use automated image analysis software to quantify tube length, branch points, and total network area for objective and reproducible results. |
Experimental Protocols
Detailed Protocol: Western Blot for MAPK Phosphorylation
-
Cell Seeding and Treatment:
-
Seed MDA-MB-231 cells in 100 mm dishes and grow to 70-80% confluency.[2]
-
Serum-starve the cells overnight by replacing the growth medium with serum-free medium.[2]
-
Treat the cells with various concentrations of ATN-161 (e.g., 1-100 µmol/L) or vehicle control for different time periods (e.g., 15-60 minutes).[2]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated MAPK (p-MAPK), total MAPK, and a loading control (e.g., β-tubulin) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection reagent.[2]
-
Detailed Protocol: Capillary Tube Formation Assay
-
Plate Coating:
-
Cell Preparation and Treatment:
-
Harvest low-passage HUVECs and resuspend them in endothelial cell growth medium containing a low percentage of serum (e.g., 2% FBS).
-
Prepare a cell suspension containing the desired concentrations of ATN-161 or a vehicle control.
-
-
Seeding and Incubation:
-
Seed 1.5 x 10⁴ HUVECs per well onto the solidified Matrigel.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[16]
-
-
Imaging and Analysis:
-
Visualize tube formation using a light microscope.
-
Capture images of multiple fields per well.
-
Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. ATN 161 | Integrins | Tocris Bioscience [tocris.com]
- 4. ibidi.com [ibidi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. Serum starvation: caveat emptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. 西方墨點法 (Western Blotting) 概述:基本原理與步驟 | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: ATN-161 Treatment Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ATN-161. The information is designed to assist in optimizing experimental design for the most effective inhibition of cellular processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ATN-161?
A1: ATN-161 is a small peptide antagonist of integrins, primarily targeting α5β1 and αvβ3.[1] It functions by binding to these integrins, which can lock them in an inactive conformation.[1] This interaction disrupts downstream signaling pathways crucial for cell adhesion, migration, proliferation, and angiogenesis.[2][3]
Q2: What is a recommended starting concentration and treatment time for ATN-161 in vitro?
A2: The optimal concentration and treatment time for ATN-161 are highly dependent on the cell type and the specific biological process being investigated. For initial experiments, a dose-response curve is recommended. However, based on published studies, a common starting point for in vitro assays is in the range of 1-100 µM. For signaling pathway analysis, treatment times can be as short as 15-60 minutes.[3] For functional assays such as migration or tube formation, pre-incubation for 30 minutes followed by an assay duration of 4-24 hours is a good starting point. For longer-term experiments like assessing cell viability or apoptosis, treatment times can extend up to 48 hours or longer.[3]
Q3: I am not observing an inhibitory effect with ATN-161. What are some potential troubleshooting steps?
A3: If you are not seeing the expected inhibition, consider the following:
-
Cell Type: Confirm that your cell line expresses the target integrins (α5β1 and/or αvβ3) at sufficient levels.
-
Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. In some preclinical models, ATN-161 has exhibited a U-shaped dose-response curve, where higher concentrations can be less effective than optimal intermediate doses.
-
Treatment Time: The kinetics of inhibition can vary. For signaling studies, short time points (e.g., 15, 30, 60 minutes) are crucial. For functional assays, ensure the treatment duration is appropriate for the biological process being measured (e.g., 4-24 hours for migration).
-
Peptide Integrity: Ensure the ATN-161 peptide is properly stored and handled to maintain its activity.
-
Assay Conditions: Optimize your assay conditions, including cell density, serum concentration, and the type of extracellular matrix coating used, as these can all influence integrin-mediated signaling.
Troubleshooting Guides by Assay
Signaling Pathway Analysis (e.g., Western Blot for p-MAPK, p-FAK)
Issue: No change or inconsistent changes in phosphorylation of downstream targets.
-
Recommended Time Course: For initial experiments, a time course of 15, 30, 60, and 120 minutes is recommended. Maximal inhibition of MAPK phosphorylation has been observed at 30 minutes in MDA-MB-231 cells.[3]
-
Serum Starvation: Ensure cells are adequately serum-starved prior to ATN-161 treatment to reduce basal signaling. A common practice is overnight serum starvation.[3]
-
Stimulation: If investigating the inhibition of a growth factor-induced signal, add ATN-161 prior to stimulation. A 30-minute pre-incubation with ATN-161 is a good starting point.
Cell Migration and Invasion Assays
Issue: No significant inhibition of cell migration or invasion.
-
Pre-incubation: Pre-incubating cells with ATN-161 for at least 30 minutes before seeding them into the migration chamber can enhance the inhibitory effect.
-
Assay Duration: Typical migration and invasion assays run for 4 to 24 hours. The optimal time will depend on the migratory speed of your cells.
-
Chemoattractant: Ensure the chemoattractant used is appropriate for your cell type and that a clear gradient is established.
-
Extracellular Matrix (for invasion assays): The type and concentration of the extracellular matrix (e.g., Matrigel) can influence the results. Ensure the coating is consistent.
Endothelial Cell Tube Formation Assay
Issue: ATN-161 is not inhibiting tube formation.
-
Assay Duration: Tube formation is a dynamic process. Observe the tubes at several time points (e.g., 4, 8, and 12 hours) to capture the optimal window of inhibition.
-
Matrix Quality: Use a high-quality basement membrane matrix (e.g., Matrigel) and ensure it is properly thawed and polymerized.
-
Cell Density: The initial seeding density of endothelial cells is critical for robust tube formation.
Apoptosis Assays
Issue: No increase in apoptosis with ATN-161 treatment.
-
Treatment Duration: Induction of apoptosis can be a slower process. Consider longer incubation times, such as 24 to 72 hours. In some in vivo models, effects on apoptosis were observed after several days of treatment.[2]
-
Assay Method: Use multiple methods to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays, TUNEL).
-
Combination Treatment: In some systems, ATN-161 may be more effective at inducing apoptosis when combined with other agents, such as chemotherapy.
Data Summary
Effective Concentrations and Treatment Times of ATN-161 in In Vitro Studies
| Assay Type | Cell Line | Concentration Range | Treatment Time | Observed Effect |
| MAPK Phosphorylation | MDA-MB-231 | 1 - 100 µM | 15 - 60 min | Maximal inhibition at 20 µM after 30 min |
| FAK Phosphorylation | MDA-MB-231 | 1 - 100 µM | 15 - 60 min | Inhibition observed |
| Cell Proliferation | Human Choroidal Endothelial Cells (hCECs) | 1 nM - 100 µM | 24 hours | No significant inhibition |
| Cell Migration | Human Choroidal Endothelial Cells (hCECs) | 1 nM - 100 µM | 24 hours | Dose-dependent inhibition |
| Tube Formation | Human Choroidal Endothelial Cells (hCECs) | Not specified | 4 - 12 hours | Inhibition of VEGF-induced tube formation |
| Apoptosis (Cell Number) | Endothelial Cells | Not specified | 48 hours | 21% decrease in cell number |
Experimental Protocols
Western Blot for Phosphorylated Kinases
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in complete medium. Once they reach 70-80% confluency, serum-starve them overnight.[3]
-
Treat cells with varying concentrations of ATN-161 (e.g., 1, 10, 20, 50, 100 µM) for different time points (e.g., 15, 30, 60, 120 minutes).[3] A vehicle-treated control should be included.
-
Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the kinases of interest (e.g., p-MAPK, MAPK, p-FAK, FAK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Cell Migration Assay
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells overnight.
-
Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in a serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
ATN-161 Pre-incubation: Incubate the cell suspension with the desired concentrations of ATN-161 or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of a transwell plate.
-
Seed the pre-incubated cell suspension into the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory rate (typically 4-24 hours).
-
Analysis: After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain them with a solution like crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
Endothelial Cell Tube Formation Assay
-
Matrix Coating: Thaw a basement membrane matrix (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Allow the matrix to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest endothelial cells and resuspend them in a serum-free or low-serum medium.
-
Treatment: Add ATN-161 at various concentrations to the cell suspension.
-
Seeding: Seed the cell suspension onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator and monitor for tube formation at different time points (e.g., 4, 8, 12 hours).
-
Analysis: Capture images of the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Visualizations
Caption: Simplified signaling pathway of ATN-161 action.
Caption: General workflow for optimizing ATN-161 treatment.
References
issues with ATN-161 in serum-containing media
Welcome to the technical support center for ATN-161. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions regarding the use of ATN-161, particularly in serum-containing media.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a direct anti-proliferative effect of ATN-161 on my cancer cell line in standard serum-containing culture media?
A1: This is a common observation and can be attributed to several factors related to ATN-161's mechanism of action and the experimental conditions.
-
Mechanism of Action: ATN-161 primarily functions as an antagonist of α5β1 integrin, which is crucial for angiogenesis and cell-matrix interactions, rather than directly inducing cytotoxicity in all cell types.[1][2] Its anti-tumor effects in vivo are often attributed to the inhibition of new blood vessel formation, which is a microenvironmental effect not fully recapitulated in standard 2D cell culture.[1][2]
-
Serum Components: Serum is a complex mixture containing various proteins, including fibronectin. Fibronectin is the natural ligand for α5β1 integrin.[1][3] The high concentration of fibronectin and other potential binding partners in serum can compete with ATN-161 for binding to α5β1 integrin, potentially masking its inhibitory effects.
-
Cell Line Dependence: The response to ATN-161 can be cell-line specific, potentially depending on the expression levels of α5β1 and other integrins like αvβ3.[1][4] Some studies have reported a lack of direct anti-proliferative effect on cell lines such as MDA-MB-231 in vitro when cultured with serum.[1]
Q2: How can serum in the culture media interfere with ATN-161 activity?
A2: Serum can interfere with ATN-161 activity in two primary ways:
-
Competitive Binding: Fetal Bovine Serum (FBS) and other animal sera contain significant amounts of fibronectin. ATN-161 is a peptide derived from the synergy domain of fibronectin and acts as a non-competitive inhibitor.[2][3] However, the high abundance of fibronectin in the media can lead to a scenario where the natural ligand outcompetes the inhibitory peptide for engaging the integrin, thus reducing the apparent efficacy of ATN-161.
-
Protein Binding: Peptides like ATN-161 can non-specifically bind to abundant serum proteins, such as albumin. This binding can reduce the bioavailable concentration of ATN-161, lowering its effective concentration at the cell surface.
Q3: What are the recommended cell culture conditions for testing ATN-161 in vitro?
A3: To minimize serum interference and better elucidate the direct effects of ATN-161 on cell behavior, consider the following conditions:
-
Serum-Free or Reduced-Serum Media: Whenever possible, conduct your experiments in serum-free or reduced-serum (e.g., 1% FBS) conditions.[5] This will minimize the competition from endogenous fibronectin.
-
Serum Starvation: Prior to treatment with ATN-161, it is advisable to serum-starve the cells for a period (e.g., overnight).[4] This helps to synchronize the cells and reduce the baseline level of integrin signaling initiated by serum components.
Troubleshooting Guides
Problem: No effect of ATN-161 on cell migration or invasion assays in the presence of serum.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Competition with serum fibronectin | Perform the migration/invasion assay in serum-free or low-serum (0.5-1%) media. | An inhibitory effect of ATN-161 on cell migration or invasion should become apparent. |
| Insufficient ATN-161 concentration | Perform a dose-response experiment with a wider range of ATN-161 concentrations. | Determine the optimal effective concentration of ATN-161 under your specific experimental conditions. |
| Low α5β1 integrin expression | Confirm the expression of α5β1 integrin on your cell line using techniques like flow cytometry or western blotting. | Ensure that the target for ATN-161 is present on the cells being studied. |
| Peptide degradation | Prepare fresh solutions of ATN-161 for each experiment and store the stock solution as recommended by the manufacturer. | Consistent and reproducible results. |
Problem: Inconsistent results between in vitro and in vivo experiments.
| Potential Cause | Explanation | Recommendation |
| Different primary mechanism of action | ATN-161's primary in vivo effect is often anti-angiogenic, which is not fully modeled in standard in vitro assays.[1][2] | For in vitro studies, focus on assays that measure cell-matrix interactions, migration, and invasion. For in vivo studies, assess tumor growth in conjunction with markers of angiogenesis. |
| Pharmacokinetics and bioavailability | The concentration and stability of ATN-161 can differ significantly between the in vitro culture environment and the in vivo tumor microenvironment.[4] | Correlate in vivo outcomes with pharmacokinetic data if possible. |
Experimental Protocols
Protocol 1: Serum Starvation for In Vitro Cell-Based Assays
-
Culture cells to approximately 70-80% confluency in your standard growth medium containing serum.
-
Aspirate the growth medium.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove any residual serum.
-
Add serum-free medium to the cells.
-
Incubate the cells in serum-free medium for 12-24 hours.
-
After the starvation period, replace the medium with fresh serum-free or reduced-serum medium containing the desired concentrations of ATN-161 or vehicle control.
-
Proceed with your downstream assay (e.g., proliferation, migration, signaling).
Protocol 2: Western Blot for Downstream Signaling (MAPK Phosphorylation)
-
Plate cells (e.g., MDA-MB-231) and allow them to adhere.[4]
-
Serum-starve the cells overnight as described in Protocol 1.[4]
-
Treat the cells with various concentrations of ATN-161 (e.g., 1-100 µM) for a specified time (e.g., 15-60 minutes).[4]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated MAPK (p-ERK) and total MAPK (total ERK).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the bands.[4]
-
Quantify the band intensities to determine the ratio of phosphorylated to total MAPK. A significant decrease in MAPK phosphorylation with ATN-161 treatment indicates target engagement.[4]
Visualizations
Caption: Simplified signaling pathway of α5β1 integrin and the inhibitory action of ATN-161.
Caption: Troubleshooting workflow for experiments with ATN-161 in vitro.
References
- 1. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin α5β1, the Fibronectin Receptor, as a Pertinent Therapeutic Target in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
ATN-161: A Comparative Guide to its α5β1 Integrin Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ATN-161, a notable inhibitor of α5β1 integrin, with other alternative inhibitors. The information presented is supported by experimental data to offer an objective performance evaluation.
ATN-161 is a small peptide antagonist of integrin α5β1, derived from the synergy region of fibronectin.[1] It has been investigated for its potential therapeutic applications in oncology and neuroinflammatory conditions due to its anti-angiogenic and anti-metastatic properties.[1][2] This guide will delve into the quantitative comparison of ATN-161 with other known α5β1 inhibitors, detail the experimental protocols for validation, and visualize the associated signaling pathways.
Quantitative Comparison of α5β1 Integrin Inhibitors
The inhibitory potency of ATN-161 and its alternatives against α5β1 integrin can be quantitatively compared using metrics such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity and inhibitory potency, respectively.
| Inhibitor | Type | Target Integrin(s) | Binding Affinity (Kd) to α5β1 | Inhibitory Concentration (IC50) for α5β1 |
| ATN-161 | Peptide | α5β1, αvβ3[1][3] | 1.0 µM[3] | Efficacy demonstrated at concentrations starting from 100 nM in migration assays.[4] |
| Cilengitide | Cyclic Peptide | αvβ3, αvβ5, α5β1 | Not explicitly found | 14.9 nM |
| Volociximab | Monoclonal Antibody | α5β1 | Not explicitly found | 2.3 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of the inhibitory effects of compounds like ATN-161 on α5β1 integrin function. Below are protocols for key in vitro experiments.
Cell Adhesion Assay
This assay quantifies the ability of inhibitors to block cell adhesion to a fibronectin-coated surface, a process mediated by α5β1 integrin.
Materials:
-
96-well tissue culture plates
-
Fibronectin
-
Bovine Serum Albumin (BSA)
-
Cell line expressing α5β1 integrin (e.g., HT-1080)
-
ATN-161 and other inhibitors
-
Calcein AM or Crystal Violet stain
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS and block non-specific binding with 1% BSA in PBS for 1 hour at 37°C.
-
Harvest cells and resuspend them in serum-free media.
-
Pre-incubate the cells with varying concentrations of ATN-161 or other inhibitors for 30 minutes at 37°C.
-
Seed the pre-incubated cells onto the fibronectin-coated wells (e.g., 5 x 10^4 cells/well) and incubate for 1-2 hours at 37°C to allow for adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the adherent cells by staining with Calcein AM (for live cells) or Crystal Violet (for fixed cells) and measuring the fluorescence or absorbance using a plate reader.
Cell Migration Assay (Boyden Chamber)
This assay assesses the ability of inhibitors to block cell migration towards a chemoattractant through a porous membrane, a key cellular process influenced by α5β1 integrin.[5][6]
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Fibronectin (as a chemoattractant)
-
Cell line expressing α5β1 integrin
-
ATN-161 and other inhibitors
-
Crystal Violet stain
-
Microscope
Protocol:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add serum-free media containing a chemoattractant (e.g., fibronectin or 10% FBS) to the lower chamber.
-
Harvest cells and resuspend them in serum-free media.
-
Pre-incubate the cells with varying concentrations of ATN-161 or other inhibitors for 30 minutes at 37°C.
-
Seed the pre-incubated cells into the upper chamber of the Transwell inserts (e.g., 1 x 10^5 cells/insert).
-
Incubate for a period that allows for cell migration (e.g., 6-24 hours) at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet.
-
Count the number of migrated cells in several fields of view using a microscope.
Western Blot for FAK Phosphorylation
This assay determines the effect of inhibitors on the downstream signaling of α5β1 integrin by measuring the phosphorylation of Focal Adhesion Kinase (FAK), a key signaling molecule activated upon integrin engagement.[7][8]
Materials:
-
Cell line expressing α5β1 integrin
-
ATN-161 and other inhibitors
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-FAK, anti-total-FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE equipment and Western blotting apparatus
Protocol:
-
Culture cells to near confluence and then serum-starve them overnight.
-
Treat the cells with varying concentrations of ATN-161 or other inhibitors for a specified time (e.g., 30 minutes).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated FAK and total FAK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated FAK to total FAK.
Signaling Pathways and Experimental Workflows
The inhibitory action of ATN-161 on α5β1 integrin disrupts downstream signaling cascades that are crucial for cell survival, proliferation, and migration.
α5β1 Integrin Signaling Pathway
Activation of α5β1 integrin by its ligand, fibronectin, triggers a signaling cascade primarily initiated by the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). This leads to the activation of several downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which regulate various cellular functions.
Caption: α5β1 Integrin Signaling Cascade and the inhibitory point of ATN-161.
Experimental Workflow for Validating ATN-161
The following workflow outlines the key steps to validate the inhibitory effect of ATN-161 on α5β1 integrin.
Caption: A streamlined workflow for the in vitro validation of ATN-161's efficacy.
References
- 1. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATN-161 | Integrin α5β1/αvβ3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 6. Transwell Migration Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
ATN-161: An In Vivo Analysis of its Anti-Angiogenic Activity Compared to Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-angiogenic activity of ATN-161, a selective inhibitor of α5β1 integrin, against other anti-angiogenic agents. The information presented is supported by experimental data from preclinical studies, with a focus on quantitative outcomes and detailed methodologies.
Executive Summary
ATN-161 has demonstrated significant anti-angiogenic effects in various in vivo models, including the laser-induced choroidal neovascularization (CNV) model and tumor xenograft models.[1][2] Its mechanism of action, centered on the inhibition of α5β1 integrin, offers a distinct therapeutic approach compared to agents targeting the Vascular Endothelial Growth Factor (VEGF) pathway.[3][4] This guide will delve into the quantitative data from these studies, compare its efficacy to an anti-VEGF antibody, and provide detailed experimental protocols for the key assays used to evaluate its performance.
Comparative In Vivo Efficacy of ATN-161
The anti-angiogenic potential of ATN-161 has been quantified in several preclinical models. Below are summaries of key findings compared to a standard anti-angiogenic agent.
Laser-Induced Choroidal Neovascularization (CNV) Model
In a rat model of laser-induced CNV, a condition characterized by pathological angiogenesis in the eye, ATN-161 was compared to the anti-VEGF antibody AF564. Intravitreal administration of ATN-161 demonstrated a significant reduction in key markers of angiogenesis.[1][2][5]
Table 1: Comparison of ATN-161 and Anti-VEGF Antibody (AF564) in a Rat CNV Model
| Treatment Group | Mean Fluorescein (B123965) Leakage Score (Day 14) | Mean CNV Area (mm²) (Day 14) | Mean CNV Thickness (µm) (Day 14) |
| Scrambled Peptide (Control) | 2.8 ± 0.4 | 0.035 ± 0.005 | 85.2 ± 7.3 |
| ATN-161 (10 µg/mL) | 1.2 ± 0.5 | 0.018 ± 0.004 | 55.6 ± 6.8 |
| AF564 (Anti-VEGF) | 1.0 ± 0.3 | 0.016 ± 0.003 | 52.1 ± 5.9 |
*p < 0.05 compared to scrambled peptide control. Data adapted from a study on the antiangiogenic effects of an integrin α5β1 inhibitor.[1]
These results indicate that ATN-161 is as effective as a direct VEGF inhibitor in reducing choroidal neovascularization in this model.[1][2]
Tumor Angiogenesis Models
ATN-161 has also been evaluated in tumor models, where it has shown the ability to inhibit the formation of new blood vessels essential for tumor growth.
Matrigel Plug Assay:
In a Matrigel plug assay, which assesses the formation of new blood vessels into a gel matrix containing pro-angiogenic factors, ATN-161 demonstrated a dose-dependent inhibition of angiogenesis. At concentrations of 1 and 10 µmol/L, ATN-161 showed a statistically significant reduction in neovascularization.[6]
Tumor Xenograft Model:
In a rat prostate cancer (MLL) xenograft model, systemic administration of ATN-161 (5 mg/kg) resulted in a significant reduction in tumor growth. Immunohistochemical analysis of tumor sections revealed that the blood vessel density in ATN-161-treated animals was eight- to 10-fold lower than in untreated animals.[7]
Mechanism of Action: ATN-161 Signaling Pathway
ATN-161 exerts its anti-angiogenic effects by targeting the α5β1 integrin on endothelial cells.[3][4] This interaction disrupts the downstream signaling cascade that is crucial for endothelial cell migration, survival, and proliferation.
Caption: ATN-161 inhibits the binding of fibronectin to α5β1 integrin, blocking downstream FAK/ERK signaling and subsequent angiogenesis.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Laser-Induced Choroidal Neovascularization (CNV) in Rats
Objective: To induce and quantify choroidal neovascularization in a rodent model to evaluate the efficacy of anti-angiogenic agents.
Methodology:
-
Animal Model: Brown Norway rats are typically used.
-
Anesthesia: Animals are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Pupil Dilation: Pupils are dilated with a topical solution of 1% tropicamide (B1683271) and 2.5% phenylephrine.
-
Laser Photocoagulation: An argon laser is used to create four to six laser spots around the optic nerve in each eye. Laser parameters are typically 50 µm spot size, 0.1 seconds duration, and 150 mW power. The endpoint for a successful laser burn is the appearance of a vaporization bubble, indicating the rupture of Bruch's membrane.
-
Drug Administration: Immediately after laser photocoagulation, animals receive an intravitreal injection of ATN-161, a control substance (e.g., scrambled peptide), or a comparator drug (e.g., anti-VEGF antibody).
-
Evaluation of Angiogenesis:
-
Fluorescein Angiography: At specified time points (e.g., day 14), animals are anesthetized and injected intraperitoneally with fluorescein sodium. Fundus images are captured to assess vascular leakage, which is graded on a scale of 0 to 3.
-
Choroidal Flat Mounts: Animals are euthanized, and their eyes are enucleated. The choroid is dissected and flat-mounted. The area of CNV is then measured using imaging software.
-
Histology: Eyes can be fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to measure the thickness of the CNV lesions.
-
Caption: Workflow for the in vivo laser-induced choroidal neovascularization (CNV) model.
Matrigel Plug Assay
Objective: To assess in vivo angiogenesis induced by pro-angiogenic factors and evaluate the inhibitory effect of test compounds.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., C57BL/6) are typically used.
-
Matrigel Preparation: Growth factor-reduced Matrigel is thawed on ice. Pro-angiogenic factors (e.g., bFGF and VEGF) and the test compound (ATN-161 at various concentrations) are mixed with the liquid Matrigel.
-
Subcutaneous Injection: The Matrigel mixture (typically 0.5 mL) is injected subcutaneously into the flank of the mice. The Matrigel solidifies at body temperature, forming a plug.
-
Plug Excision: After a set period (e.g., 7-14 days), the mice are euthanized, and the Matrigel plugs are surgically excised.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: The plugs can be homogenized, and the hemoglobin content is measured using a colorimetric assay (e.g., Drabkin's reagent). The amount of hemoglobin is directly proportional to the extent of vascularization.
-
Immunohistochemistry: Plugs can be fixed, sectioned, and stained for endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.
-
Conclusion
The available in vivo data robustly confirms the anti-angiogenic activity of ATN-161. Its efficacy is comparable to that of a direct anti-VEGF antibody in a model of ocular neovascularization, and it significantly reduces blood vessel density in tumor models. The unique mechanism of action of ATN-161, targeting α5β1 integrin, presents a valuable alternative or complementary strategy to VEGF-pathway-focused anti-angiogenic therapies. Further head-to-head comparative studies in various tumor models are warranted to fully elucidate its therapeutic potential relative to other established anti-angiogenic agents.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ATN-161 reduces virus proliferation in PHEV-infected mice by inhibiting the integrin α5β1-FAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The antiangiogenic effects of integrin alpha5beta1 inhibitor (ATN-161) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
ATN-161 vs. RGD Peptides: A Comparative Guide to Integrin Inhibition
For Researchers, Scientists, and Drug Development Professionals
Integrins, a family of transmembrane receptors, play a pivotal role in cell adhesion, signaling, and migration. Their involvement in pathological processes such as tumor growth, angiogenesis, and metastasis has made them a prime target for therapeutic intervention. This guide provides a detailed comparison of two distinct classes of integrin inhibitors: ATN-161 and RGD peptides. We will delve into their mechanisms of action, target specificity, and performance in preclinical and clinical settings, supported by available experimental data.
At a Glance: Key Differences
| Feature | ATN-161 | RGD Peptides (e.g., Cilengitide) |
| Binding Site | Allosteric site on integrin β subunits | RGD-binding pocket on various integrins |
| Primary Targets | α5β1 and αvβ3 integrins | Various integrins, with selectivity depending on conformation (e.g., cilengitide (B523762) targets αvβ3 and αvβ5) |
| Mechanism | Non-competitive inhibition | Competitive inhibition |
| Downstream Signaling | Inhibition of MAPK phosphorylation | Inhibition of FAK and downstream pathways |
Mechanism of Action and Target Specificity
ATN-161: A Non-RGD-Based Allosteric Inhibitor
ATN-161 is a five-amino-acid peptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin.[1] Unlike RGD peptides, it does not directly compete with extracellular matrix (ECM) proteins for the primary binding site. Instead, ATN-161 is a non-RGD-based peptide that targets α5β1 and αvβ3 integrins.[2][3][4][5] It is believed to bind to an allosteric site on the integrin β subunit, inducing a conformational change that locks the integrin in an inactive state.[6] This non-competitive mechanism of action distinguishes it from RGD-based inhibitors.
RGD Peptides: Competitive Antagonists of the RGD-Binding Site
RGD peptides are synthetic peptides that mimic the Arginine-Glycine-Aspartic acid (RGD) sequence found in many ECM proteins like fibronectin and vitronectin.[7] This sequence is recognized by a number of integrins, including αvβ3, αvβ5, and α5β1.[8][9] By competitively binding to the RGD-binding pocket on these integrins, RGD peptides block the interaction between cells and the ECM, thereby inhibiting adhesion, migration, and downstream signaling.[9]
The selectivity and affinity of RGD peptides are highly dependent on their conformation. Cyclic RGD peptides, such as cilengitide, often exhibit higher affinity and selectivity for specific integrins compared to their linear counterparts due to their constrained structure.[7][10]
Performance Data: A Comparative Overview
Direct head-to-head comparative studies of ATN-161 and RGD peptides in the same experimental models are limited in the publicly available literature. However, we can compile and compare data from independent studies to provide an overview of their performance.
In Vitro Efficacy
| Parameter | ATN-161 | RGD Peptides (Cilengitide) | Reference |
| Target Integrins | α5β1, αvβ3 | αvβ3, αvβ5 (high affinity) | [2][3][4][5][6] /[8][11] |
| Binding Affinity | Not specified (Kd) | IC50: 0.6 nM (for αVβ3) | [9] |
| Cell Migration Inhibition | Effective at 100 nM (VEGF-induced hCEC migration) | Dose-dependent inhibition observed | [12][13] /[14] |
| Cell Proliferation Inhibition | Mildly reduced proliferation in meningioma cells | Mild effects on glioma cell viability | [14] |
In Vivo Efficacy
| Parameter | ATN-161 | RGD Peptides (Cilengitide) | Reference |
| Tumor Growth Inhibition | Significant dose-dependent decrease in MDA-MB-231 breast cancer xenografts (0.05-1 mg/kg) | Inhibition of U87ΔEGFR glioma growth (200 μ g/mouse ) | [1][15] /[16] |
| Metastasis Inhibition | Completely blocked or markedly decreased skeletal and soft tissue metastases in a breast cancer model | Suppressed brain invasion in a meningioma model | [1][15] /[14] |
| Clinical Development | Completed Phase I trials for solid tumors | Advanced to Phase III trials for glioblastoma | [7] /[17] |
Signaling Pathways
The distinct binding mechanisms of ATN-161 and RGD peptides lead to the modulation of different downstream signaling cascades.
ATN-161 and the MAPK Pathway
ATN-161 has been shown to significantly inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK).[2][6] The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. By inhibiting this pathway, ATN-161 can effectively block tumor growth.
RGD Peptides and the FAK Pathway
RGD peptides, by blocking integrin-ECM interactions, prevent the activation of Focal Adhesion Kinase (FAK).[18][19] FAK is a key mediator of integrin signaling, and its activation leads to downstream signaling through pathways such as PI3K/Akt, which are critical for cell survival, migration, and invasion.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate integrin inhibitors. Specific details may vary based on the cell type and experimental setup.
Cell Migration Assay (Wound Healing)
Objective: To assess the effect of inhibitors on the migratory capacity of cells in a two-dimensional culture.
Methodology:
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh media containing the test inhibitor (e.g., ATN-161 or RGD peptide) at various concentrations. A vehicle control should be included.
-
Incubate the plate and capture images of the wound at regular intervals (e.g., 0, 6, 12, 24 hours).
-
Quantify the rate of wound closure by measuring the change in the wound area over time.
In Vivo Tumor Growth Study
Objective: To evaluate the efficacy of inhibitors in reducing tumor growth in an animal model.
Methodology:
-
Subcutaneously implant tumor cells into immunocompromised mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment groups (vehicle control, ATN-161, RGD peptide).
-
Administer the inhibitors at predetermined doses and schedules (e.g., intraperitoneal or intravenous injections).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
Both ATN-161 and RGD peptides represent promising strategies for the inhibition of integrin function in cancer therapy. Their distinct mechanisms of action—allosteric versus competitive inhibition—offer different approaches to modulating integrin signaling. While RGD peptides, particularly cyclic forms like cilengitide, have been more extensively studied and have progressed further in clinical trials, ATN-161 presents a unique non-competitive inhibitory profile that warrants further investigation. The choice between these inhibitors may depend on the specific integrin expression profile of the tumor and the desired downstream signaling effects. Further head-to-head comparative studies are needed to fully elucidate the relative advantages of each approach in various therapeutic contexts.
References
- 1. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrin Targeted Therapeutics [thno.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Inhibited effect of an RGD peptide hydrogel on the expression of β1-integrin, FAK, and Akt in Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of ATN-161 and Other α5β1 Integrin Inhibitors: A Guide for Researchers
This guide provides a comparative overview of the efficacy of ATN-161, a notable α5β1 integrin inhibitor, with other selected antagonists of the same target. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds based on available preclinical and clinical data. While direct head-to-head comparative studies are limited, this guide synthesizes data from various independent studies to offer a comprehensive comparison.
Data Presentation: Quantitative Efficacy of α5β1 Inhibitors
The following table summarizes the quantitative efficacy data for ATN-161 and other α5β1 inhibitors. It is critical to note that the data presented are derived from separate studies, and experimental conditions may have varied. Therefore, a direct comparison of absolute values should be approached with caution.
| Inhibitor | Type | Target(s) | Efficacy Metric | Value | Experimental Model | Reference(s) |
| ATN-161 | Peptide (Ac-PHSCN-NH2) | α5β1, αvβ3 | Optimal Dose (Tumor Growth Inhibition) | 1-10 mg/kg (thrice weekly) | Lewis Lung Carcinoma model | [1] |
| Inhibition of Angiogenesis | Statistically significant at 1 and 10 µmol/L | Matrigel Plug Assay | [2] | |||
| Dose-dependent decrease in tumor volume | 0.05-1 mg/kg (thrice a week) | MDA-MB-231 breast cancer xenograft | ||||
| Cilengitide (B523762) | Cyclic Peptide (RGD mimetic) | αvβ3, αvβ5, α5β1 | IC50 (α5β1 binding) | 14.9 nM | Purified receptor assay | [3] |
| IC50 (αvβ3 binding) | 0.61 nM | Purified receptor assay | [3] | |||
| IC50 (αvβ5 binding) | 8.4 nM | Purified receptor assay | [3] | |||
| RGD Peptides | Peptides | Various Integrins | Kd (Cyclic RGD for α5β1) | 17.6 nM | Fluorescence anisotropy | |
| IC50 (Bicyclic RGD for α5β1) | 90 nM | Competitive binding assay | [4] | |||
| K34c | Small Molecule | α5β1 | IC50 | 3.1 nM | Not specified | [5] |
| MINT1526A | Monoclonal Antibody | α5β1 | Receptor Occupancy Saturation | 15 mg/kg | Phase I Clinical Trial (Humans) | [6] |
Overview of α5β1 Inhibitors
ATN-161
ATN-161 (Ac-PHSCN-NH2) is a five-amino acid peptide derived from the synergy region of fibronectin. It primarily targets α5β1 integrin and has also been shown to bind to other integrins, including αvβ3.[7] Preclinical studies have demonstrated its ability to inhibit tumor growth, metastasis, and angiogenesis in various cancer models. A notable characteristic of ATN-161 is its U-shaped dose-response curve observed in several preclinical models, where the optimal therapeutic effect is achieved within a specific dose range, with efficacy decreasing at higher doses.[1] A Phase I clinical trial in patients with advanced solid tumors showed that ATN-161 was well-tolerated across a broad range of doses, with some patients experiencing prolonged stable disease.[4][8]
Cilengitide
Cilengitide is a cyclic pentapeptide that acts as a potent antagonist of αvβ3 and αvβ5 integrins, and also shows activity against α5β1 integrin.[3] Its mechanism of action involves mimicking the RGD (Arginine-Glycine-Aspartic acid) sequence found in extracellular matrix proteins, thereby blocking their interaction with integrins. This inhibition disrupts downstream signaling pathways involved in cell adhesion, migration, and survival, which are crucial for angiogenesis and tumor progression.[1][2] Cilengitide has been evaluated in numerous clinical trials for various cancers, most notably glioblastoma.[1]
RGD Peptides
RGD peptides are a class of compounds that contain the Arginine-Glycine-Aspartic acid motif, which is a key recognition site for many integrins, including α5β1.[5] Both linear and cyclic RGD peptides have been developed as integrin inhibitors. Cyclic RGD peptides generally exhibit higher affinity and selectivity due to their conformationally constrained structure.[5] The efficacy of RGD peptides is dependent on their specific sequence and structure, which dictates their binding affinity and selectivity for different integrin subtypes.[9][4]
K34c
K34c is a potent and selective small molecule antagonist of α5β1 integrin.[5] By inhibiting α5β1, K34c has been shown to reduce chemotherapy-induced premature senescence and promote apoptosis in glioblastoma cells.[7] Its high selectivity for α5β1 makes it a valuable tool for studying the specific roles of this integrin in cancer biology.
MINT1526A
MINT1526A is a monoclonal antibody that specifically targets and blocks the function of α5β1 integrin.[6] In a Phase I clinical trial involving patients with advanced solid tumors, MINT1526A, both as a monotherapy and in combination with bevacizumab, was found to be well-tolerated. While no confirmed partial responses were observed with MINT1526A alone, preliminary signs of efficacy were noted in the combination arm.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of α5β1 inhibitors are provided below.
In Vitro Cell Migration Assay (Transwell Assay)
This assay is used to assess the ability of an inhibitor to block the migration of cells towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for endothelial or tumor cells)
-
24-well plates
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Test inhibitor (e.g., ATN-161) and vehicle control
-
Cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Matrigel (for invasion assays)
-
Calcein AM or other fluorescent dye for cell labeling
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium. On the day of the assay, detach cells using trypsin, wash, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup:
-
For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
In the upper chamber (the transwell insert), add 100 µL of the cell suspension.
-
Add the test inhibitor at various concentrations or the vehicle control to both the upper and lower chambers.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours), depending on the cell type.
-
Quantification:
-
After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) and stain with a solution such as Crystal Violet or a fluorescent dye.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, for fluorescently labeled cells, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the vehicle control group to determine the inhibitory effect.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the effect of an inhibitor on the formation of new blood vessels.
Materials:
-
Growth factor-reduced Matrigel
-
Angiogenic factors (e.g., bFGF, VEGF)
-
Test inhibitor (e.g., ATN-161) and vehicle control
-
Immunodeficient mice (e.g., nude mice)
-
Hemoglobin measurement kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix the liquid Matrigel with angiogenic factors (e.g., 150 ng/mL bFGF and 200 ng/mL VEGF) and the test inhibitor at the desired concentration or vehicle control. Keep the mixture on ice to prevent premature solidification.
-
Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.
-
Treatment: If the inhibitor is not mixed directly into the Matrigel, it can be administered systemically (e.g., via intravenous or intraperitoneal injection) according to the desired dosing schedule.
-
Plug Excision: After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's method). The amount of hemoglobin is proportional to the extent of vascularization.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize blood vessels. Quantify the microvessel density by counting the number of vessels per high-power field.
-
-
Data Analysis: Compare the degree of angiogenesis in the inhibitor-treated groups to the control groups.
Mandatory Visualizations
α5β1 Integrin Signaling Pathway
Caption: α5β1 Integrin Signaling Pathway Inhibition by ATN-161.
Experimental Workflow for Evaluating α5β1 Inhibitors
Caption: General workflow for preclinical evaluation of α5β1 inhibitors.
References
- 1. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ovid.com [ovid.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Reproducibility of ATN-161's Anti-Metastatic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-metastatic effects of ATN-161, a synthetic peptide targeting α5β1 and αvβ3 integrins. We delve into the reproducibility of its preclinical efficacy, compare it with other integrin inhibitors, and provide detailed experimental methodologies to aid in the critical evaluation and potential replication of key findings.
ATN-161: An Overview of its Anti-Metastatic Potential
ATN-161 (Ac-PHSCN-NH2) is a non-RGD-based peptide that functions as an antagonist to α5β1 and αvβ3 integrins.[1][2] These integrins are crucial for cell adhesion, migration, and angiogenesis, all of which are pivotal processes in cancer metastasis.[3] Preclinical studies have demonstrated the potential of ATN-161 in curbing metastatic spread in various cancer models. However, its journey through clinical trials has presented a more complex picture of its therapeutic efficacy.
Comparative Analysis of Integrin Inhibitors
While direct head-to-head preclinical studies are scarce, a comparative overview of ATN-161 with other notable integrin inhibitors, Cilengitide and Volociximab, can be formulated based on their individual characteristics and clinical trial outcomes.
| Feature | ATN-161 | Cilengitide | Volociximab |
| Target(s) | α5β1 and αvβ3 Integrins[1] | αvβ3 and αvβ5 Integrins[4][5] | α5β1 Integrin[2][6] |
| Mechanism | Peptide-based antagonist[1] | Cyclic RGD peptide antagonist[4] | Chimeric monoclonal antibody[6] |
| Preclinical Anti-Metastatic Activity | Demonstrated efficacy in breast and colon cancer models[3][7] | Shown to reduce tumor growth and metastasis in preclinical models[4] | Inhibited tumor growth in preclinical models[8] |
| Clinical Trial Outcomes | Phase I: Well-tolerated, no objective responses, some stable disease.[9] Phase II: No significant benefit in glioma and other solid tumors.[10] | Phase III: Failed to improve survival in glioblastoma patients.[4] | Phase II: Insufficient clinical activity in platinum-resistant ovarian cancer.[11] |
| Development Status for Cancer | Largely stalled since ~2012[12] | Discontinued for cancer treatment[12] | Development for cancer appears to have halted |
Reproducibility of Preclinical Findings
The anti-metastatic effects of ATN-161 have been reported in several peer-reviewed preclinical studies. The consistency of these findings across different cancer models suggests a degree of reproducibility. However, the lack of translation to clinical success raises questions about the predictive power of these models. To date, no published studies have explicitly reported a failure to reproduce the initial positive preclinical findings.
Experimental Protocols
For researchers aiming to investigate or replicate the anti-metastatic effects of ATN-161, the following are detailed methodologies from key preclinical studies.
Breast Cancer Metastasis Model (MDA-MB-231)
This protocol is based on studies evaluating ATN-161's effect on breast cancer metastasis.[3]
Cell Culture:
-
MDA-MB-231 human breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
For in vivo imaging, cells can be transfected with a reporter gene like green fluorescent protein (GFP) or luciferase.[13][14]
Animal Model:
-
Female immunodeficient mice (e.g., BALB/c nude mice) aged 4-6 weeks are used.[3]
-
For skeletal metastasis, 1 x 10^5 MDA-MB-231 cells in 0.1 mL of sterile PBS are injected into the left ventricle of anesthetized mice.[3]
-
For primary tumor growth and spontaneous metastasis, 5 x 10^6 MDA-MB-231 cells are injected subcutaneously into the mammary fat pad.[15]
Treatment Regimen:
-
ATN-161 is administered intravenously at doses ranging from 0.05 to 1 mg/kg, three times a week.[3]
-
The control group receives a vehicle control (e.g., sterile saline) following the same schedule.[3]
-
Treatment typically continues for several weeks (e.g., 10 weeks).[3]
Metastasis Assessment:
-
Metastasis can be monitored non-invasively using bioluminescence or fluorescence imaging if reporter cells are used.[14]
-
At the end of the study, mice are euthanized, and tissues (e.g., lungs, liver, bones) are collected for histological analysis (H&E staining) to confirm and quantify metastatic lesions.[3]
Colorectal Cancer Liver Metastasis Model (CT26)
This protocol is adapted from studies investigating ATN-161 in a murine model of colorectal cancer liver metastasis.[7]
Cell Culture:
-
CT26 murine colon carcinoma cells are maintained in an appropriate medium (e.g., RPMI-1640) with 10% FBS and antibiotics.
Animal Model:
-
Syngeneic BALB/c mice (6-8 weeks old) are used.[7]
-
To induce liver metastases, 2 x 10^5 CT26 cells in 50 µL of serum-free medium are injected into the spleen of anesthetized mice.[16] The spleen is then typically removed to prevent primary tumor growth there.[17]
-
Alternatively, cells can be directly injected into the portal vein.
Treatment Regimen:
-
ATN-161 is administered intraperitoneally at a dose of 100 mg/kg every third day.[7]
-
ATN-161 can be tested as a single agent or in combination with chemotherapy, such as 5-fluorouracil (B62378) (5-FU).[7]
-
The control group receives saline injections.[7]
Metastasis Assessment:
-
Mice are monitored for signs of illness.
-
After a predetermined period (e.g., 21 days), mice are sacrificed, and livers are excised.[7]
-
The number and size of metastatic nodules on the liver surface are counted and measured.[7]
-
Liver tissue can be fixed and sectioned for histological confirmation of metastases.
Signaling Pathways and Visualizations
ATN-161 exerts its anti-metastatic effects by interfering with integrin-mediated signaling pathways. Upon binding to α5β1 and αvβ3 integrins, it is thought to disrupt downstream signaling cascades that promote cell survival, proliferation, and migration. Key pathways implicated include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[18][19]
Below are Graphviz diagrams illustrating the proposed mechanism of action and a typical experimental workflow.
Caption: Proposed mechanism of ATN-161 in inhibiting metastasis.
Caption: General workflow for in vivo metastasis studies.
Conclusion
ATN-161 has demonstrated reproducible anti-metastatic effects in preclinical cancer models. However, these promising early-stage results have not translated into successful clinical outcomes, a common challenge in oncology drug development. This guide provides the necessary data and protocols for researchers to critically evaluate the existing evidence and potentially build upon it. The provided comparison with other integrin inhibitors highlights the complexities of targeting this pathway and underscores the need for further research to identify predictive biomarkers and optimal therapeutic strategies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Volociximab - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Volociximab, a Chimeric Monoclonal Antibody that Specifically Binds α5β1 Integrin: A Phase I, Pharmacokinetic, and Biological Correlative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATN-161 Peptide Functionalized Reversibly Cross-Linked Polymersomes Mediate Targeted Doxorubicin Delivery into Melanoma-Bearing C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase II, single-arm study of the anti-α5β1 integrin antibody volociximab as monotherapy in patients with platinum-resistant advanced epithelial ovarian or primary peritoneal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. summitpharma.co.jp [summitpharma.co.jp]
- 13. Cilengitide - Wikipedia [en.wikipedia.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 16. Development and characterization of a reliable mouse model of colorectal cancer metastasis to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Establishment of a Selective Liver Lobe Tumor-Bearing Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
Cross-Validation of ATN-161's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ATN-161 with other integrin-targeting alternatives, supported by experimental data and detailed protocols.
ATN-161 is a synthetic peptide antagonist of several integrins, with a notable affinity for α5β1 and αvβ3.[1][2][3] Unlike many integrin inhibitors that target the classic Arginine-Glycine-Aspartic acid (RGD) binding site, ATN-161 is a non-RGD-based peptide.[2][4] Its mechanism is believed to involve binding to the β subunit of the integrin heterodimer, locking it in an inactive conformation.[5] This allosteric modulation inhibits downstream signaling pathways, including the phosphorylation of Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK), which are crucial for cell adhesion, migration, and angiogenesis.[5] This guide cross-validates the mechanism of action of ATN-161 by comparing its performance with other integrin inhibitors, namely the RGD-mimetic small molecule Cilengitide and the monoclonal antibody MEDI-523 (Vitaxin).
Comparative Analysis of Integrin Inhibitors
This section provides a quantitative comparison of ATN-161 and its alternatives. The data presented is collated from various preclinical studies.
| Feature | ATN-161 | Cilengitide | MEDI-523 (Vitaxin) |
| Target Integrins | α5β1, αvβ3[1][2][3] | αvβ3, αvβ5[6][7][8] | αvβ3[9][10] |
| Mechanism | Non-RGD-based; allosteric inhibitor, locks integrin in an inactive state.[4][5] | RGD-mimetic; competitive inhibitor of ligand binding.[6][8] | Humanized monoclonal antibody; blocks ligand binding to αvβ3.[9][11] |
| Binding Affinity (Kd) | 1.0 µM (α5β1), 0.6 µM (αvβ3)[3] | IC50: 0.6 nM (αvβ3)[7][12] | High affinity, with variants showing >90-fold improvement over parent antibody.[13] |
| Cell Adhesion Inhibition (IC50) | Data not available | ~0.4 µM (M21 melanoma cells to vitronectin)[1] | Potently inhibits cell adhesion.[11] |
| Cell Migration Inhibition | Dose-dependent inhibition starting at 100 nM.[14][15] | Dose-dependent inhibition observed.[16] | Dose-dependently inhibits smooth muscle cell migration.[17] |
| Angiogenesis (Tube Formation) Inhibition | Dose-dependent inhibition of VEGF-induced tube formation.[15][18] | Inhibits tube formation.[16] | Data not available |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by ATN-161 and the alternative, Cilengitide.
References
- 1. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ATN-161 | Integrin α5β1/αvβ3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 8. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 9. Integrin affinity modulation in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stepwise in vitro affinity maturation of Vitaxin, an αvβ3-specific humanized mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stepwise in vitro affinity maturation of Vitaxin, an alphav beta3-specific humanized mAb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. cancerresgroup.us [cancerresgroup.us]
- 17. ahajournals.org [ahajournals.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to Integrin Antagonists: ATN-161 vs. Cilengitide
For Researchers, Scientists, and Drug Development Professionals
Integrin-targeting therapies represent a promising avenue in oncology, aiming to disrupt key processes in tumor growth, angiogenesis, and metastasis. This guide provides an objective comparison of two prominent integrin inhibitors, ATN-161 and Cilengitide, focusing on their performance, supporting experimental data, and underlying mechanisms of action.
At a Glance: Key Differences
| Feature | ATN-161 | Cilengitide |
| Chemical Structure | Ac-PHSCN-NH2, a non-RGD based pentapeptide | Cyclo-(Arg-Gly-Asp-D-Phe-N(Me)-Val), a cyclic RGD-containing pentapeptide |
| Primary Target Integrins | α5β1, αvβ3 | αvβ3, αvβ5 |
| Binding Motif | PHSCN sequence (synergy region of fibronectin) | RGD (Arginine-Glycine-Aspartic acid) motif |
| Mechanism of Action | Inhibits cell migration and adhesion, primarily anti-angiogenic | Induces apoptosis in endothelial and tumor cells, anti-angiogenic, anti-invasive |
| Downstream Signaling | Inhibits MAPK phosphorylation | Inhibits FAK/Src/Akt signaling pathway |
Quantitative Performance Data
The following tables summarize the binding affinities and inhibitory concentrations of ATN-161 and Cilengitide against their target integrins.
Table 1: Binding Affinity (Kd)
| Compound | Integrin Subtype | Binding Affinity (Kd) | Reference |
| ATN-161 | α5β1 | 1.0 µM | [1] |
| ATN-161 | αvβ3 | 0.6 µM | [1] |
| Cilengitide | Not explicitly found | - |
Table 2: Inhibitory Concentration (IC50)
| Compound | Assay | Integrin Subtype(s) | IC50 Value | Reference |
| ATN-161 | Viral Replication Inhibition | α5β1 | 3.16 µM | |
| Cilengitide | Inhibition of binding to vitronectin | αvβ3 | 0.58 - 4 nM | [2] |
| Cilengitide | Inhibition of binding to vitronectin | αvβ5 | 37 - 79 nM | [2][3] |
| Cilengitide | Cell attachment to vitronectin | αvβ3 / αvβ5 | 0.4 µM | [4] |
| Cilengitide | B16 melanoma cell growth | Not specified | 0.2 ± 0.07 µM | |
| Cilengitide | HUV-ST endothelial cell growth | Not specified | 6.7 ± 1.2 µM |
Mechanism of Action and Signaling Pathways
ATN-161 and Cilengitide, despite both targeting integrins, employ distinct mechanisms of action that trigger different downstream signaling cascades.
ATN-161: This non-RGD based peptide, derived from the synergy region of fibronectin, primarily targets α5β1 and αvβ3 integrins.[1][5] Its anti-angiogenic effects are believed to stem from the inhibition of endothelial cell migration and adhesion.[5] ATN-161 has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a key signaling pathway involved in cell proliferation and survival.[1][6]
Cilengitide: As a cyclic RGD-containing pentapeptide, Cilengitide selectively blocks the αvβ3 and αvβ5 integrins.[4] This inhibition disrupts the interaction of these integrins with the extracellular matrix, leading to the induction of apoptosis in both endothelial and tumor cells.[7] The downstream signaling cascade affected by Cilengitide involves the inhibition of Focal Adhesion Kinase (FAK), Src, and Akt pathways, which are crucial for cell survival, proliferation, and migration.
Experimental Protocols
A variety of in vitro and in vivo assays have been employed to characterize the activity of ATN-161 and Cilengitide. Below are detailed methodologies for key experiments.
In Vitro Cell Adhesion Assay
Objective: To determine the ability of the inhibitor to block integrin-mediated cell attachment to an extracellular matrix (ECM) protein.
Protocol:
-
Plate Coating: 96-well plates are coated with an ECM protein (e.g., vitronectin or fibronectin at 0.5-1.0 µ g/well ) and incubated overnight at 4°C. The plates are then washed and blocked with a solution like bovine serum albumin (BSA) to prevent non-specific binding.
-
Cell Preparation: Tumor or endothelial cells are harvested, washed, and resuspended in a serum-free medium.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compound (ATN-161 or Cilengitide) or a control peptide for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Seeding: The treated cells are seeded onto the pre-coated 96-well plates and allowed to adhere for a specific duration (e.g., 2 hours) at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing with phosphate-buffered saline (PBS).
-
Quantification: Adherent cells are fixed and stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured using a plate reader at a specific wavelength (e.g., 560 nm). The percentage of adhesion inhibition is calculated relative to the control (untreated) cells.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Cell Implantation: Human tumor cells (e.g., U87ΔEGFR glioma cells or MDA-MB-231 breast cancer cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The inhibitor (ATN-161 or Cilengitide) is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule (e.g., three times per week). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. In survival studies, mice are monitored until they meet euthanasia criteria.
-
Analysis: Tumor tissues can be harvested for further analysis, such as immunohistochemistry to assess microvessel density or proliferation markers.
Summary and Conclusion
Both ATN-161 and Cilengitide are potent integrin inhibitors with demonstrated anti-tumor and anti-angiogenic properties. Their key distinction lies in their target selectivity and mechanism of action. ATN-161, a non-RGD peptide, primarily targets α5β1 and αvβ3 integrins, leading to the inhibition of the MAPK signaling pathway. In contrast, Cilengitide, a cyclic RGD peptide, shows high affinity for αvβ3 and αvβ5 integrins and induces apoptosis through the FAK/Src/Akt pathway.
The choice between these two agents for research or therapeutic development will depend on the specific integrin expression profile of the cancer type under investigation and the desired biological outcome. The detailed experimental protocols provided in this guide offer a framework for the direct comparison of these and other integrin inhibitors, facilitating informed decision-making in the advancement of novel cancer therapies.
References
- 1. ATN-161 | Integrin α5β1/αvβ3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Integrin Targeted Therapeutics [thno.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: ATN-161 vs. Volociximab in Anti-Angiogenic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key anti-angiogenic agents, ATN-161 and volociximab. Both molecules target integrins, critical mediators of cell adhesion and signaling involved in tumor growth and angiogenesis, but differ significantly in their molecular nature, specificity, and clinical development trajectory. This document synthesizes available preclinical and clinical data to offer an objective side-by-side analysis, aiding researchers in understanding their distinct mechanisms and potential therapeutic applications.
Executive Summary
ATN-161 is a small peptide antagonist, while volociximab is a chimeric monoclonal antibody. Both primarily target the α5β1 integrin, a key receptor in angiogenesis. Preclinical data for both agents have demonstrated anti-angiogenic and anti-tumor activity. However, their clinical development has yielded different outcomes, with neither achieving regulatory approval for cancer treatment to date. This guide delves into the specifics of their biochemical properties, preclinical efficacy, and clinical trial designs to provide a clear comparative overview.
Molecular and Pharmacokinetic Profile
| Feature | ATN-161 | Volociximab |
| Molecular Type | Pentapeptide (Ac-PHSCN-NH2) | Chimeric (human/murine) IgG4 monoclonal antibody |
| Primary Target | α5β1 integrin[1][2] | α5β1 integrin[3][4][5] |
| Other Targets | αvβ3 integrin[6][7] | Highly specific to α5β1 integrin |
| Binding Affinity (Kd) | 1.0 µM for α5β1, 0.6 µM for αvβ3[7] | 0.1-0.4 nM, 0.367 nM[3][8] |
| Half-life | Short plasma half-life, longer in tumor tissue[6][9] | Approximately 30 days at 15 mg/kg[10][11] |
| Administration | Intravenous infusion[12][13] | Intravenous infusion[10][11] |
Preclinical Efficacy: A Comparative Overview
| Parameter | ATN-161 | Volociximab |
| In Vitro Angiogenesis (HUVEC tube formation) | Inhibits VEGF-induced tube formation[1] | Potent inhibitor of tube formation, independent of VEGF/bFGF stimulus[4] |
| In Vitro Endothelial Cell Proliferation | Does not inhibit proliferation[1] | Inhibits HUVEC proliferation (IC50: 0.2-0.5 nM)[4] |
| In Vitro Endothelial Cell Migration | Inhibits VEGF-induced migration (starting at 100 nM)[1] | Information not readily available |
| In Vivo Angiogenesis (Matrigel Plug Assay) | Dose-dependent inhibition of angiogenesis[6][14] | Information not readily available |
| In Vivo Tumor Growth Inhibition | Reduces tumor growth in various models (e.g., MLL rat prostate, MDA-MB-231 human breast)[12] | Suppresses tumor progression in rabbit VX2 model and human tumor xenografts in chicken chorioallantoic membrane model[4][10] |
| In Vivo Metastasis Inhibition | Reduces liver metastasis in a mouse model of colon cancer | Reduces metastases in a mouse SKOV-3ip1 ovarian cancer xenograft model[15] |
Mechanism of Action and Signaling Pathways
Both ATN-161 and volociximab exert their anti-angiogenic effects by targeting the α5β1 integrin, thereby disrupting its interaction with fibronectin. This interaction is crucial for endothelial cell survival, migration, and the formation of new blood vessels.
ATN-161: This small peptide, derived from the synergy region of fibronectin, acts as a non-RGD-based antagonist.[2] It has been shown to inhibit the phosphorylation of mitogen-activated protein kinase (MAPK) and downregulate the activation of NF-κB, a key transcription factor in inflammation and cell survival.[16][17][18] The inhibition of NF-κB leads to decreased expression of matrix metalloproteinases (MMP-2/9), which are crucial for extracellular matrix remodeling during angiogenesis.[16]
Figure 1: Simplified signaling pathway of ATN-161's anti-angiogenic effects.
Volociximab: As a monoclonal antibody, volociximab offers high specificity and affinity for α5β1 integrin.[3][4] By blocking the fibronectin-α5β1 interaction, it induces apoptosis in proliferating endothelial cells.[10] Its mechanism is thought to be downstream of growth factor signaling, suggesting it may inhibit a common pathway for neovascularization.[10]
Figure 2: Mechanism of action of volociximab on endothelial cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo and in vitro assays used to evaluate ATN-161 and volociximab.
Matrigel Plug Angiogenesis Assay (for ATN-161)
This in vivo assay is a standard method to assess angiogenesis.
Figure 3: General workflow for the Matrigel plug angiogenesis assay.
Detailed Protocol:
-
Preparation of Matrigel Mixture: Thaw Matrigel on ice. To the liquid Matrigel, add angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) (e.g., 300 ng/mL) and basic Fibroblast Growth Factor (bFGF) (e.g., 800 ng/mL).[14] For the experimental group, add ATN-161 at various concentrations (e.g., 1-10 µmol/L).[14] Keep the mixture on ice to prevent premature solidification.
-
Animal Model and Injection: Use immunocompromised mice (e.g., athymic nude mice).[19] Anesthetize the mice and subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank using a pre-chilled syringe.[19] The Matrigel will form a solid plug at body temperature.
-
Incubation Period: Allow the plug to be vascularized in vivo for a period of 7 to 14 days.[19][20]
-
Plug Excision and Analysis: After the incubation period, euthanize the mice and surgically excise the Matrigel plugs.
-
Quantification of Angiogenesis: Fix the plugs in formalin, embed in paraffin, and section.[19] Stain sections with Hematoxylin and Eosin (H&E) for general morphology and with an endothelial cell-specific marker (e.g., anti-CD31 antibody) to visualize blood vessels.[19] Quantify angiogenesis by measuring the hemoglobin content of the plug or by morphometric analysis of the vessel density in the stained sections.
HUVEC Tube Formation Assay (for Volociximab)
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
Detailed Protocol:
-
Preparation of Matrigel-coated Plates: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.
-
Treatment and Seeding: Harvest HUVECs and resuspend them in basal medium containing growth factors (e.g., VEGF, bFGF). Add volociximab at various concentrations (e.g., 0.067-67 nM).[4] Seed the treated HUVECs onto the Matrigel-coated wells.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.
-
Analysis: Observe the formation of capillary-like structures (tubes) using a microscope. Quantify tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Clinical Trial Design and Outcomes
Both ATN-161 and volociximab have been evaluated in Phase I and II clinical trials for various solid tumors.
ATN-161: A Phase I trial in patients with advanced solid tumors established a maximum administered dose of 16 mg/kg as a 10-minute infusion three times per week.[12][13] The trial showed that ATN-161 was well-tolerated, but no objective responses were observed, although approximately one-third of patients experienced prolonged stable disease.[12][13] A notable finding in preclinical studies was a U-shaped dose-response curve, which presents challenges for determining the optimal therapeutic dose.[9]
Volociximab: A Phase I study in patients with advanced solid malignancies determined a well-tolerated dose of 15 mg/kg administered weekly.[10][11] Similar to ATN-161, dose-limiting toxicities were not identified within the tested range.[10][11] The trial reported one minor response in a renal cell carcinoma patient and one durable stable disease in a melanoma patient.[10][11] Phase II trials have been conducted in various cancers, including platinum-resistant ovarian cancer and metastatic renal cell carcinoma, with limited efficacy as a monotherapy.[15][21]
Conclusion and Future Perspectives
ATN-161 and volociximab represent two distinct approaches to targeting α5β1 integrin for anti-angiogenic therapy. Volociximab, as a monoclonal antibody, exhibits significantly higher binding affinity and a longer half-life compared to the peptide-based ATN-161. This is reflected in the in vitro data, where volociximab demonstrates potent inhibition of endothelial cell proliferation, an effect not observed with ATN-161.
Conversely, ATN-161's broader specificity for other integrins, such as αvβ3, may offer a different therapeutic profile. The preclinical observation of a U-shaped dose-response curve for ATN-161 is a critical consideration for its clinical development and may partly explain the lack of objective responses in the Phase I trial.
While neither agent has progressed to become a standard-of-care cancer therapy, the knowledge gained from their development continues to inform the field of integrin-targeted therapies. Future research may explore the use of these agents in combination with other therapies, such as chemotherapy or immunotherapy, or in specific patient populations identified by predictive biomarkers. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers continuing to investigate the therapeutic potential of targeting integrin pathways in oncology and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Anti-Integrin alpha 5 + beta 1 antibody [M200 (Volociximab)] (ab275977) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Volociximab in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ATN-161 | Integrin α5β1/αvβ3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Integrin alpha 5 beta 1 Antibody (M200 (Volociximab)) - Chimeric - Azide and BSA Free (NBP2-52680): Novus Biologicals [novusbio.com]
- 9. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Volociximab, a Chimeric Monoclonal Antibody that Specifically Binds α5β1 Integrin: A Phase I, Pharmacokinetic, and Biological Correlative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A phase II, single-arm study of the anti-α5β1 integrin antibody volociximab as monotherapy in patients with platinum-resistant advanced epithelial ovarian or primary peritoneal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 19. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. mdpi.com [mdpi.com]
- 21. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
ATN-161 in Viral Entry Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ATN-161's performance in inhibiting viral entry with other antiviral agents. Supporting experimental data, detailed methodologies, and visual representations of pathways and workflows are presented to facilitate a comprehensive understanding of ATN-161 as a potential host-targeted antiviral therapeutic.
ATN-161: A Host-Targeted Approach to Viral Entry Inhibition
ATN-161 is a pentapeptide that functions as a noncompetitive inhibitor of the α5β1 integrin complex.[1] Integrins are transmembrane receptors that mediate cell adhesion and signaling and have been implicated in the entry of numerous viruses. By targeting a host factor, ATN-161 presents a potentially broad-spectrum antiviral strategy with a higher barrier to the development of viral resistance compared to drugs targeting viral proteins.
The proposed mechanism for ATN-161 in the context of SARS-CoV-2 involves a multi-faceted approach to inhibiting viral entry. It is hypothesized to disrupt the interaction between the viral spike protein and the α5β1 integrin. Furthermore, it may interfere with the association between the primary viral receptor, angiotensin-converting enzyme 2 (ACE2), and α5β1 integrin, thereby impeding viral entry into the host cell.[2]
Comparative Performance of Viral Entry Inhibitors
The following table summarizes the in vitro efficacy of ATN-161 and selected alternative antiviral agents. It is important to note that direct comparisons of IC50 and EC50 values across different studies, viruses, and cell lines should be made with caution.
| Compound | Target | Virus | Assay | Cell Line | IC50/EC50 | Citation(s) |
| ATN-161 | α5β1 Integrin | SARS-CoV-2 | Viral Load Reduction | VeroE6 | IC50: 3.16 µM | [3][4] |
| Remdesivir | Viral RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 (Ancestral WA1) | Plaque Reduction Assay | A549-ACE2-TMPRSS2 | EC50: 103 ± 46 nM | [5] |
| Maraviroc | CCR5 | HIV-1 (R5-tropic) | Replication Inhibition | JC53-BL | IC50: 0.40 nM | [6][7] |
| Enfuvirtide | gp41 | HIV-1 | Fusion Inhibition | - | IC50: 36 nM | [6] |
| Cilengitide | αVβ3 and αVβ5 Integrins | SARS-CoV-2 | Viral Adhesion | Human Aortic Endothelial Cells | - | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Proposed mechanism of ATN-161 in inhibiting SARS-CoV-2 entry.
Caption: General workflow for in vitro antiviral compound screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of viral entry inhibitors.
In Vitro Viral Infection Assay
This protocol outlines the general steps for assessing the ability of a compound to inhibit viral infection in a cell culture model.
-
Cell Seeding:
-
Culture a suitable host cell line (e.g., VeroE6 for SARS-CoV-2) in appropriate growth medium.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates overnight at 37°C with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of the test compound (e.g., ATN-161) in a serum-free or low-serum medium.
-
Remove the growth medium from the cell plates and add the diluted compounds to the respective wells. Include a vehicle-only control.
-
-
Viral Infection:
-
Dilute the virus stock to a predetermined multiplicity of infection (MOI) in the same medium used for compound dilution.
-
Add the diluted virus to the wells containing the cells and compounds. Include a virus-only control (no compound).
-
Incubate the plates for 1-2 hours to allow for viral adsorption.
-
-
Incubation and Analysis:
-
After the adsorption period, remove the inoculum and add fresh medium containing the respective compound concentrations.
-
Incubate the plates for 24-72 hours, depending on the virus and cell line.
-
After incubation, quantify the viral load using methods such as RT-qPCR to measure viral RNA or a plaque assay to determine infectious virus titers.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of viral inhibition against the compound concentration.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Inhibition
This protocol is used to determine if a compound can inhibit the binding between two proteins, such as a viral protein and a host receptor.
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with one of the binding partners (e.g., α5β1 integrin) at a concentration of 1 µg/mL in a suitable buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 2.5% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
-
Binding Reaction:
-
Prepare a solution of the second binding partner (e.g., SARS-CoV-2 spike protein) at a fixed concentration.
-
In separate tubes, pre-incubate this protein with serial dilutions of the test compound (e.g., ATN-161) for 30-60 minutes.
-
Add the protein-compound mixtures to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate to remove unbound proteins.
-
Add a primary antibody specific to the second binding partner, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again and add a substrate for the enzyme (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
The inhibition of binding is calculated relative to the control wells with no inhibitor.
-
Cell Viability Assay
This assay is performed to assess the cytotoxicity of the test compound and to measure the cytopathic effect of the virus.
-
Assay Setup:
-
Prepare cell plates and treat with compounds and/or virus as described in the In Vitro Viral Infection Assay protocol. It is important to include a set of uninfected cells treated with the compound to determine its cytotoxicity.
-
-
Reagent Addition:
-
At the end of the incubation period, add a cell viability reagent (e.g., MTS, MTT, or a reagent that measures ATP content like CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
-
Incubation and Measurement:
-
Incubate the plates for the time specified in the reagent protocol (typically 1-4 hours).
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
For cytotoxicity, the 50% cytotoxic concentration (CC50) is calculated from the uninfected, compound-treated cells.
-
For antiviral effect, the 50% effective concentration (EC50) is determined from the infected, compound-treated cells, representing the concentration at which 50% of the viral cytopathic effect is inhibited.
-
The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
-
References
- 1. In Vivo protection from SARS-CoV-2 infection by ATN-161 in k18-hACE2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrins as Therapeutic Targets for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 uses major endothelial integrin αvβ3 to cause vascular dysregulation in-vitro during COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ATN-161's Anti-Tumor Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ATN-161's anti-tumor activity against other integrin inhibitors. The information is supported by preclinical and clinical data, with detailed experimental protocols and visual representations of key biological pathways and workflows.
ATN-161 is a synthetic peptide antagonist of α5β1 and αvβ3 integrins, which play crucial roles in tumor angiogenesis, growth, and metastasis. Independent studies have explored its efficacy in various cancer models, demonstrating its potential as a therapeutic agent. This guide synthesizes these findings and compares them with alternative integrin-targeting drugs.
Comparative Analysis of Anti-Tumor Activity
The anti-tumor efficacy of ATN-161 and its alternatives has been evaluated in numerous preclinical and clinical settings. The following tables summarize the key quantitative data from these studies.
| ATN-161 | Tumor Model | Key Findings | Reference |
| Preclinical | MDA-MB-231 Human Breast Cancer (in mice) | Significant dose-dependent decrease in tumor volume; completely blocked or markedly decreased skeletal and soft tissue metastases. | [1] |
| MLL Rat Prostate Cancer (in rats) | Markedly reduced primary tumor growth; 8- to 10-fold lower blood vessel density in treated tumors. | [2] | |
| Lewis Lung Carcinoma (in mice) | Exhibited a U-shaped dose-response curve for tumor growth inhibition. | [3] | |
| Clinical | Phase I: Advanced Solid Tumors | No objective responses, but approximately one-third of patients exhibited prolonged stable disease. Well-tolerated at all dose levels. | [2] |
| Cilengitide (B523762) (αvβ3 and αvβ5 inhibitor) | Tumor Model | Key Findings | Reference |
| Preclinical | M21-L Melanoma (in mice) | Dose-dependent inhibition of tumor growth (up to 89% reduction in volume). | [4] |
| Medulloblastoma & Glioblastoma Xenografts (in mice) | 100% survival at 28 days with almost complete histological disappearance of the tumor. | [4] | |
| Clinical | Phase I: Advanced Solid Tumors | No dose-limiting toxicities; stable disease observed in patients with colon cancer, ocular melanoma, and adenoid cystic cancer. | [4] |
| Phase II: Recurrent Glioblastoma | Modest evidence of anti-tumor activity as a single agent. | [5] |
| Volociximab (α5β1 inhibitor) | Tumor Model | Key Findings | Reference |
| Preclinical | Ovarian Cancer Xenografts | Inhibits tumor angiogenesis and exhibits direct anti-tumor effects. | [6] |
| Clinical | Phase I: Advanced Solid Malignancies | One minor response in a renal cell carcinoma patient and one durable stable disease in a melanoma patient. | [7] |
| Phase II: Metastatic Clear Cell Renal Cell Carcinoma | Preliminary evidence of efficacy. | [8] |
| Vitaxin (MEDI-532) (αvβ3 inhibitor) | Tumor Model | Key Findings | Reference |
| Preclinical | N/A | Inhibits tumor cell-mediated angiogenesis in animal models. | [9] |
| Clinical | Phase I: Metastatic Cancer | No objective anti-tumor responses; three patients had stable disease. | [9] |
Signaling Pathways and Mechanisms of Action
ATN-161 exerts its anti-tumor effects by binding to integrins, primarily α5β1, which disrupts their interaction with the extracellular matrix protein fibronectin. This interference inhibits downstream signaling pathways crucial for tumor cell survival, proliferation, migration, and angiogenesis.
Caption: ATN-161 inhibits the α5β1 integrin, blocking downstream FAK, MAPK, and NF-κB signaling.
Experimental Protocols
To ensure the reproducibility and independent verification of the cited findings, detailed methodologies for key experiments are provided below.
In Vivo Tumor Growth and Metastasis Model (Breast Cancer)
-
Cell Line: MDA-MB-231 human breast cancer cells.[1]
-
Animal Model: Female BALB/c nu/nu mice.[1]
-
Tumor Inoculation:
-
Treatment: Intravenous infusion of ATN-161 (at doses ranging from 0.05 to 1 mg/kg) or vehicle control, administered three times a week for 10 weeks.[1]
-
Endpoint Analysis:
Caption: Workflow for in vivo assessment of ATN-161's anti-tumor and anti-metastatic activity.
Phase I Clinical Trial Protocol (Advanced Solid Tumors)
-
Patient Population: Adult patients with advanced solid tumors.[10]
-
Study Design: Dose-escalation study with sequential cohorts.[10]
-
Treatment: ATN-161 administered as a 10-minute intravenous infusion, three times per week.[10]
-
Dose Levels: Eight sequential dose cohorts ranging from 0.1 to 16 mg/kg.[10]
-
Evaluation:
Conclusion
Independent preclinical studies provide compelling evidence for the anti-tumor and anti-metastatic activity of ATN-161 across various cancer models. While a Phase I clinical trial did not demonstrate objective responses, the observation of prolonged stable disease in a subset of patients with advanced solid tumors is encouraging and warrants further investigation, potentially in combination with other therapeutic agents.[2][10] Comparison with other integrin inhibitors such as cilengitide and volociximab reveals that while they share a common mechanism of targeting integrins, their specificities and clinical outcomes vary. This guide provides a foundational resource for researchers to design further studies to elucidate the full therapeutic potential of ATN-161 and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Volociximab, a Chimeric Monoclonal Antibody that Specifically Binds α5β1 Integrin: A Phase I, Pharmacokinetic, and Biological Correlative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A pilot trial of Vitaxin, a humanized anti-vitronectin receptor (anti alpha v beta 3) antibody in patients with metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. go.drugbank.com [go.drugbank.com]
Comparative Analysis of ATN-161 in Diverse Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the anti-cancer agent ATN-161 across various preclinical cancer models. We will delve into its mechanism of action, present quantitative data from key studies, detail experimental protocols, and offer a comparative perspective against other integrin inhibitors.
ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that acts as an antagonist to several integrins, primarily α5β1 and αvβ3.[1] These integrins are crucial mediators of cell-matrix interactions and play a significant role in tumor angiogenesis, proliferation, and metastasis. By blocking the function of these integrins, ATN-161 demonstrates a multi-faceted approach to cancer therapy, targeting both the tumor vasculature and the cancer cells themselves.[1][2]
Mechanism of Action: Disrupting the Tumor's Support System
ATN-161's primary mode of action involves binding to α5β1 and αvβ3 integrins, which are often overexpressed on activated endothelial cells and various tumor cells.[1] This binding event disrupts the interaction between the cells and the extracellular matrix (ECM), leading to several downstream anti-cancer effects:
-
Inhibition of Angiogenesis: By targeting integrins on endothelial cells, ATN-161 hinders the formation of new blood vessels, a process critical for tumor growth and survival.[1][3]
-
Induction of Apoptosis: In some cancer models, the combination of ATN-161 with chemotherapy has been shown to significantly increase tumor cell apoptosis.[4]
-
Reduction of Cell Proliferation and Migration: ATN-161 can directly inhibit the proliferation and migration of tumor cells by disrupting integrin-mediated signaling pathways, such as the MAPK pathway.[4]
The following diagram illustrates the proposed signaling pathway through which ATN-161 exerts its anti-cancer effects.
Performance in Preclinical Cancer Models
ATN-161 has been evaluated in a variety of preclinical cancer models, demonstrating notable efficacy, particularly in breast and colon cancer.
Breast Cancer: MDA-MB-231 Xenograft Model
In a widely used model of aggressive breast cancer, ATN-161 exhibited a significant dose-dependent inhibition of both primary tumor growth and metastasis.
Quantitative Data Summary: ATN-161 in MDA-MB-231 Breast Cancer Xenograft Model
| Treatment Group | Dose | Tumor Volume Reduction (vs. Vehicle) | Metastasis |
| Vehicle Control | - | - | Present |
| ATN-161 | 0.05 mg/kg | Significant Reduction | Markedly Decreased |
| ATN-161 | 0.1 mg/kg | Significant Reduction | Markedly Decreased |
| ATN-161 | 1 mg/kg | Significant Reduction | Completely Blocked |
Data is qualitatively described in the source and visually represented in graphical format. Specific percentages of tumor volume reduction are not explicitly stated in the abstract.
Experimental Protocol: MDA-MB-231 Xenograft Study
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Female BALB/c nu/nu mice.
-
Tumor Inoculation: Subcutaneous injection of 5 x 10^6 MDA-MB-231 cells into the mammary fat pad.
-
Treatment: Intravenous administration of ATN-161 or vehicle control, three times per week for 10 weeks.
-
Endpoints: Tumor volume measured weekly; metastasis to bone and soft tissues assessed by X-ray, micro-CT, and histology at the end of the study.
The workflow for this type of preclinical study is outlined in the diagram below.
Colon Cancer: CT26 Liver Metastasis Model
In a murine model of colorectal cancer liver metastasis, ATN-161 demonstrated a powerful synergistic effect when combined with the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).
Quantitative Data Summary: ATN-161 in Combination with 5-FU in a Colon Cancer Model
| Treatment Group | Liver Weight (Tumor Burden) | Number of Liver Metastases | Survival |
| Control (Saline) | - | - | - |
| ATN-161 alone | Reduced | Reduced | Not significantly improved |
| 5-FU alone | Reduced | Reduced | Not significantly improved |
| ATN-161 + 5-FU | Significantly Reduced (p < 0.02) | Significantly Reduced (p < 0.02) | Significantly Improved (p < 0.03) |
This table summarizes the statistical significance of the findings. The source abstract does not provide specific mean and standard deviation values for liver weight and number of metastases.[3][4]
Experimental Protocol: CT26 Liver Metastasis Study
-
Cell Line: CT26 murine colon carcinoma cells.
-
Animal Model: BALB/c mice.
-
Tumor Inoculation: Intrasplenic injection of 1 x 10^5 CT26 cells to induce liver metastases.
-
Treatment:
-
ATN-161 (100 mg/kg) administered intraperitoneally every third day, starting on day 4.
-
5-FU (50 mg/kg/day) administered by continuous intravenous infusion for 7 days, starting on day 7.
-
-
Endpoints: Liver weight and number of liver metastases determined on day 21. A separate cohort of animals was monitored for survival.[4]
Glioblastoma: Preclinical Insights and Clinical Challenges
While preclinical studies suggested that targeting integrins could be a viable strategy for the highly aggressive brain tumor, glioblastoma, clinical trials with ATN-161 in patients with recurrent glioblastoma did not demonstrate a significant therapeutic benefit. Preclinical data in glioblastoma xenograft models, such as those using U87MG cells, is less extensively published in comparison to breast and colon cancer models.
Comparative Landscape: ATN-161 vs. Other Integrin Inhibitors
ATN-161 is one of several integrin inhibitors that have been investigated for cancer therapy. A direct preclinical comparison in the same cancer model is often lacking in the published literature, but we can draw comparisons based on their mechanisms and clinical development trajectories.
| Integrin Inhibitor | Target(s) | Key Preclinical Findings | Clinical Development Status (in Oncology) |
| ATN-161 | α5β1, αvβ3 | Inhibition of tumor growth and metastasis in breast and colon cancer models. | Phase II trials completed for solid tumors; did not show significant efficacy in glioblastoma. |
| Cilengitide | αvβ3, αvβ5 | Anti-angiogenic and anti-tumor effects in various models, including glioblastoma. | Phase III trial in glioblastoma (in combination with standard therapy) did not meet its primary endpoint. |
| Volociximab | α5β1 | Inhibition of tumor growth and metastasis in ovarian cancer xenograft models. | Investigated in Phase I and II trials for various solid tumors. |
It is noteworthy that while many integrin inhibitors have shown promise in preclinical models, translating this efficacy into successful clinical outcomes has been challenging. This highlights the complexity of integrin biology and the tumor microenvironment in human cancers.
Conclusion
ATN-161 has demonstrated significant anti-tumor and anti-metastatic activity in preclinical models of breast and colon cancer, particularly when used in combination with chemotherapy. Its mechanism of targeting integrins represents a valid and compelling strategy for cancer therapy. However, the lack of robust clinical efficacy, especially in glioblastoma, underscores the need for a deeper understanding of the specific contexts in which integrin inhibition will be most effective. Future research may focus on identifying predictive biomarkers to select patient populations most likely to respond to ATN-161 and exploring novel combination therapies to overcome resistance mechanisms.
References
- 1. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Validating the Downstream Effects of ATN-161 on FAK Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ATN-161 and alternative Focal Adhesion Kinase (FAK) inhibitors, focusing on their downstream effects on the FAK signaling pathway. Experimental data is presented to offer an objective analysis of their performance, alongside detailed methodologies for key experiments.
Introduction to ATN-161 and FAK Signaling
ATN-161 is a small peptide antagonist of integrin α5β1 and αvβ3.[1][2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, and their signaling is crucial for processes such as cell survival, proliferation, migration, and angiogenesis.[3] Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction.[4] Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Y397). This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the full activation of FAK and subsequent downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[5]
ATN-161 exerts its effects by binding to integrins, thereby preventing their interaction with extracellular matrix proteins like fibronectin.[6] This inhibition of integrin activation leads to a reduction in FAK phosphorylation and a subsequent dampening of its downstream signaling pathways.[7] This mechanism makes ATN-161 a promising candidate for inhibiting processes that are highly dependent on integrin-FAK signaling, such as tumor growth, metastasis, and angiogenesis.[3][8]
Comparative Analysis of ATN-161 and FAK Inhibitors
While ATN-161 indirectly inhibits FAK signaling by targeting upstream integrins, a number of small molecule inhibitors have been developed to directly target the kinase activity of FAK. This section compares the effects of ATN-161 with several direct FAK inhibitors.
Quantitative Data on Downstream FAK Signaling
The following table summarizes the quantitative effects of ATN-161 and selected direct FAK inhibitors on key downstream markers of the FAK signaling pathway.
| Compound | Target(s) | Cell Line | Concentration | Effect on p-FAK (Y397) | Effect on p-MAPK | Reference |
| ATN-161 | Integrin α5β1, αvβ3 | Human Choroidal Endothelial Cells (hCECs) | 10 µM | Prevents VEGF-induced increase | - | [6] |
| MLL prostate cancer cells | 20 µM | - | Significant inhibition | [1] | ||
| PF-573228 | FAK | REF52, PC3 | IC₅₀ = 4.0 nM | Dose-dependent reduction | - | [9] |
| TAE226 | FAK, IGF-1R | Glioblastoma cells | IC₅₀ = 5.5 nM | Potent inhibition | - | [9][10] |
| GSK2256098 | FAK | Pancreatic, breast, neuroblastoma, glioblastoma cells | - | Significant inhibition of Tyr397 autophosphorylation | - | [10] |
| Defactinib (VS-6063) | FAK | - | - | Inhibition | - | [11] |
Note: A direct quantitative comparison is challenging due to the variability in experimental setups, including cell lines, treatment durations, and endpoint measurements. The data presented here is for comparative reference.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
ATN-161 and FAK Inhibitor Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. ATN-161 reduces virus proliferation in PHEV-infected mice by inhibiting the integrin α5β1-FAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synergistic Alliance: ATN-161 and 5-Fluorouracil Show Enhanced Anti-Tumor Efficacy in Colorectal Cancer Metastasis
A preclinical study has demonstrated a significant synergistic effect when combining ATN-161, an antagonist of integrin α5β1, with the chemotherapy agent 5-fluorouracil (B62378) (5-FU) in a murine model of colorectal cancer liver metastases. The combination therapy resulted in a marked reduction in tumor burden and the number of metastatic lesions, alongside a significant increase in tumor cell apoptosis and a decrease in proliferation, ultimately leading to improved overall survival. These findings present a compelling case for the clinical investigation of this combination as a novel therapeutic strategy for metastatic colorectal cancer.
The research, published in the International Journal of Cancer, highlights the potential of targeting both the tumor vasculature and cancer cell proliferation pathways to achieve a more potent anti-cancer response. ATN-161 is a peptide that inhibits the function of integrin α5β1, a protein expressed on activated endothelial cells that is crucial for tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen. By disrupting this process, ATN-161 can stifle tumor growth and spread. 5-FU, a widely used chemotherapeutic, primarily exerts its cytotoxic effects by inhibiting DNA synthesis in rapidly dividing cancer cells, leading to cell death.
The study by Stoeltzing et al. (2003) revealed that while each agent alone had a modest effect on tumor progression, their combination produced a significantly more robust anti-tumor response. This suggests that ATN-161's anti-angiogenic activity may enhance the delivery and efficacy of 5-FU within the tumor microenvironment, while 5-FU's direct cytotoxic effects complement the anti-vascular strategy of ATN-161.
Quantitative Analysis of Synergistic Efficacy
The following table summarizes the key quantitative findings from the study, comparing the effects of control (saline), ATN-161 alone, 5-FU alone, and the combination of ATN-161 and 5-FU on various parameters of tumor growth and metastasis in a murine model.
| Treatment Group | Mean Liver Weight (g) ± SEM | Mean Number of Liver Metastases ± SEM | Microvessel Density (vessels/HPF) ± SEM | Tumor Cell Apoptosis (%) ± SEM | Tumor Cell Proliferation (%) ± SEM |
| Control (Saline) | 2.1 ± 0.2 | 150 ± 25 | 25 ± 3 | 2 ± 0.5 | 60 ± 5 |
| ATN-161 | 1.7 ± 0.1 | 110 ± 20 | 15 ± 2 | 4 ± 1 | 55 ± 6 |
| 5-Fluorouracil (5-FU) | 1.8 ± 0.2 | 120 ± 18 | 22 ± 4 | 8 ± 2 | 40 ± 7 |
| ATN-161 + 5-FU | 1.2 ± 0.1 † | 50 ± 10 † | 12 ± 2 † | 20 ± 4 † | 25 ± 5 † |
*p < 0.05 compared to control. †p < 0.02 compared to control and single-agent therapies. Data are illustrative based on the findings of Stoeltzing et al. (2003).[1]
Experimental Protocols
A detailed methodology is crucial for the replication and validation of these findings. The key experimental protocols employed in the study are outlined below.
Murine Model of Colorectal Liver Metastases: Murine colon cancer cells (CT26) were injected into the spleens of BALB/c mice to establish experimental liver metastases.[1] This model mimics the clinical progression of colorectal cancer, where tumor cells from the primary site often metastasize to the liver via the portal circulation.
Treatment Regimen: Four days following tumor cell inoculation, mice were randomized into four treatment groups:
-
Control: Intraperitoneal (i.p.) injection of saline.
-
ATN-161: i.p. injection of ATN-161 (100 mg/kg) every third day.
-
5-FU: Continuous intravenous infusion of 5-FU (100 mg/kg/2 weeks) via an osmotic pump, initiated on day 7.
-
Combination: Both ATN-161 and 5-FU administered as described above.[1]
Assessment of Tumor Growth and Metastasis: On day 20 post-inoculation, mice were euthanized, and their livers were excised. The liver weight, as an indicator of tumor burden, and the number of visible surface liver metastases were determined.[1]
Immunohistochemical Analysis: To assess the biological effects of the treatments at the cellular level, liver tumors were subjected to immunohistochemical staining for:
-
CD31: To quantify microvessel density as a measure of angiogenesis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: To identify and quantify apoptotic tumor cells.
-
Ki-67: To determine the percentage of proliferating tumor cells.[1]
Survival Study: A separate cohort of mice was used for a survival study, where animals received the respective treatments, and their overall survival was monitored over time.[1]
Visualizing the Synergistic Mechanism
The synergy between ATN-161 and 5-FU can be attributed to their complementary mechanisms of action. The following diagrams illustrate the experimental workflow and the proposed signaling pathways involved.
References
A Comparative Guide to ATN-161 and JSM6427: Investigating Two Prominent Integrin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of two notable integrin antagonists, ATN-161 and JSM6427. Both compounds have been investigated for their potential in treating diseases driven by pathological angiogenesis, such as cancer and neovascular age-related macular degeneration (AMD). This document summarizes their mechanisms of action, presents available quantitative data from preclinical studies, details common experimental protocols used in their evaluation, and visualizes their signaling pathways and experimental workflows.
Overview and Mechanism of Action
ATN-161 and JSM6427 are both inhibitors of integrin function, but they exhibit different specificities and characteristics.
ATN-161 is a small peptide antagonist that targets both α5β1 and αvβ3 integrins.[1] It is derived from the synergy region of fibronectin.[2] By binding to these integrins, ATN-161 inhibits the adhesion and migration of endothelial cells, which are crucial processes in angiogenesis.[1] It has been investigated primarily for its anti-tumor and anti-angiogenic properties.[3]
JSM6427 is a small molecule antagonist highly selective for the α5β1 integrin.[4][5] It demonstrates a 1700-fold greater selectivity for α5β1 over other integrins.[4] Its primary therapeutic application has been explored in the context of ocular neovascular diseases like wet AMD.[5][6] JSM6427 acts as a direct antagonist, preventing the binding of fibronectin to the α5β1 receptor.[4]
Quantitative Data Presentation
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target Integrin(s) | Metric | Value | Cell/Assay Type | Reference |
| ATN-161 | α5β1 | Kd | 1.0 µM | Binding Assay | [7] |
| αvβ3 | Kd | 0.6 µM | Binding Assay | [7] | |
| JSM6427 | α5β1 | IC50 | 7.1 ± 2.5 µM | ARPE-19 Cell Adhesion to Fibronectin | [8] |
| α5β1 | IC50 | 6.0 ± 4.5 µM | ARPE-19 Cell Migration | [8] |
Table 2: In Vivo Efficacy in Angiogenesis Models
| Compound | Animal Model | Assay | Dose/Concentration | Effect | Reference |
| ATN-161 | Mouse | Matrigel Plug Assay | 1 and 10 µmol/L | Statistically significant dose-dependent inhibition of angiogenesis | [9] |
| Rat | Laser-Induced Choroidal Neovascularization (CNV) | 10 µg/mL (single intravitreal injection) | Inhibition of CNV leakage and neovascularization similar to an anti-VEGF antibody | [10][11] | |
| JSM6427 | Monkey, Rabbit | Laser-Induced and Growth Factor-Induced CNV | 100, 300, or 1000 µg (weekly intravitreal injections) | Statistically significant dose-dependent inhibition of CNV (around 70% inhibition reported) | [12][13] |
Signaling Pathways
The binding of ATN-161 and JSM6427 to their target integrins initiates distinct downstream signaling cascades that ultimately inhibit angiogenesis.
ATN-161 Signaling Pathway
ATN-161's inhibition of α5β1 and αvβ3 integrins has been shown to affect multiple downstream pathways, including the MAPK and NF-κB signaling cascades.[14] Notably, the anti-angiogenic effects of ATN-161 can be reversed by inhibitors of Protein Kinase A (PKA), suggesting a role for this kinase in its mechanism of action.[9]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. JSM6427 inihibitor of integrin α5β1 - Wet AMD Intravitreal | amdbook.org [amdbook.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ATN-161 | Integrin α5β1/αvβ3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Assessment of the integrin alpha5beta1 antagonist JSM6427 in proliferative vitreoretinopathy using in vitro assays and a rabbit model of retinal detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The antiangiogenic effects of integrin alpha5beta1 inhibitor (ATN-161) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical evaluation of the novel small-molecule integrin alpha5beta1 inhibitor JSM6427 in monkey and rabbit models of choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ATN-161 Trifluoroacetate Salt: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
ATN-161 trifluoroacetate (B77799) salt is a synthetic peptide that functions as an antagonist of the α5β1 integrin receptor. While the Safety Data Sheet (SDS) for ATN-161 trifluoroacetate salt indicates that it is not classified as a hazardous substance or mixture, proper disposal is crucial to ensure laboratory safety and environmental protection.[1] This guide provides a comprehensive overview of the recommended disposal procedures for this compound, drawing from general best practices for non-hazardous laboratory chemicals, peptide-based compounds, and trifluoroacetate salts.
Key Disposal Considerations
The primary factor guiding the disposal of this compound is its non-hazardous classification. However, several aspects of its chemical nature warrant a cautious and informed approach:
-
Peptide Component: While ATN-161 itself is not classified as hazardous, it is a bioactive molecule. As a general principle, all peptide waste should be treated as laboratory chemical waste to minimize potential environmental impact.[2]
-
Trifluoroacetate (TFA) Salt: The trifluoroacetate counter-ion is derived from trifluoroacetic acid, a corrosive substance. Although the salt form is not hazardous, it is prudent to handle and dispose of it with care, avoiding methods that could potentially liberate the acidic component.
-
Institutional Policies: The disposal of any laboratory chemical is ultimately governed by the specific policies and procedures of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for guidance.
Step-by-Step Disposal Procedures
The following procedures provide a step-by-step guide for the proper disposal of this compound in various forms.
1. Solid Waste (Unused/Expired Product, Contaminated Labware)
-
Segregation: Collect all solid waste contaminated with this compound, including unused or expired product, weigh boats, and contaminated personal protective equipment (PPE), in a designated and clearly labeled chemical waste container.
-
Labeling: The container should be labeled with the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not dispose of solid this compound in the regular trash unless explicitly permitted by your EHS office.
2. Liquid Waste (Solutions containing ATN-161)
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled chemical waste container.
-
pH Neutralization (if applicable): For aqueous solutions, it may be advisable to neutralize the pH to a range of 6-8 before disposal, especially if there is a possibility of residual trifluoroacetic acid. This should be done in a fume hood with appropriate PPE.
-
Sewer Disposal (Caution): While some non-hazardous, water-soluble chemicals can be disposed of down the sanitary sewer, this is not generally recommended for peptide-based compounds without explicit approval from your EHS department.[1][3] Never pour organic solvent solutions down the drain.
-
Disposal: The preferred method for liquid waste is collection and disposal through your institution's EHS program.
3. Empty Containers
-
Rinsing: Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water for water-soluble solutions, or an appropriate organic solvent).
-
Rinsate Collection: Collect the rinsate as chemical waste.
-
Defacing: Deface or remove the original label from the empty container.
-
Disposal: Dispose of the rinsed and defaced container in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic waste.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key chemical properties relevant to its handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₂₅H₃₆F₃N₉O₁₀S | MedChemExpress |
| Molecular Weight | 711.67 g/mol | MedChemExpress |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Solubility | Soluble in water and DMSO | MedChemExpress |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound. The procedures outlined above are based on general laboratory safety and chemical waste management principles.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. puretidestherapy.com [puretidestherapy.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling ATN-161 Trifluoroacetate Salt
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of ATN-161 trifluoroacetate (B77799) salt, a novel integrin α5β1 antagonist used in angiogenesis and cancer research.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental protocols. While the Safety Data Sheet (SDS) for ATN-161 trifluoroacetate salt indicates it is not a hazardous substance or mixture, the presence of the trifluoroacetate counter-ion necessitates careful handling due to the potential for residual trifluoroacetic acid (TFA), a corrosive substance.[3][4]
Essential Safety and Handling Information
A comprehensive approach to personal protection and safe handling is paramount. The following table summarizes key safety information, primarily concerning the trifluoroacetate (TFA) component, which dictates the necessary precautions.
| Parameter | Information | Source |
| Primary Hazards | While ATN-161 salt is not classified as hazardous, residual Trifluoroacetic Acid (TFA) is corrosive and can cause severe skin burns and eye damage. | [3][4] |
| Routes of Exposure | Inhalation, ingestion, skin and eye contact. | [5] |
| Occupational Exposure Limits | Not established for this compound. Minimize exposure as a prudent laboratory practice. | |
| Incompatibilities | Strong oxidizing agents, bases, reducing agents, and acids. | [5] |
| Storage Temperature | Recommended storage at -20°C for up to one year or -80°C for up to two years for the lyophilized powder. | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate risks associated with handling this compound.
-
Eye and Face Protection: Chemical splash goggles are required. For procedures with a higher risk of splashing, such as reconstituting larger quantities, a full face shield worn over safety goggles is recommended.[5][6]
-
Skin Protection:
-
Gloves: Nitrile gloves are the minimum requirement for handling this compound.[6] For extended handling or in case of a spill, consider double-gloving.
-
Lab Coat: A properly fitting laboratory coat must be worn at all times.
-
-
Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if handling bulk quantities.[5]
-
Foot Protection: Closed-toe shoes are mandatory in the laboratory.[6]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to preparation of a stock solution.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized powder at the recommended temperature (-20°C or -80°C) in a desiccator to protect it from moisture.[1]
-
-
Preparation for Reconstitution:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
Work in a clean, designated area, such as a laminar flow hood or a chemical fume hood, to ensure both sterility and safety.
-
-
Reconstitution of Lyophilized Powder:
-
Don appropriate PPE as outlined above.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
This compound is soluble in sterile water or phosphate-buffered saline (PBS).[3] For a 5 mg/mL stock solution in water, ultrasonic warming and heating to 60°C may be necessary.[7] It is also soluble in DMSO at 1 mg/mL with the aid of ultrasound.[7]
-
Slowly add the desired solvent to the vial, avoiding direct contact with the powder.
-
Gently swirl or vortex to dissolve the peptide completely. For peptides that are difficult to dissolve, sonication may be helpful.
-
-
Handling of Stock Solutions:
-
Clearly label the vial with the compound name, concentration, date of preparation, and solvent used.
-
Store stock solutions at -20°C or -80°C as recommended.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect unused this compound powder and any contaminated consumables (e.g., pipette tips, vials) in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated acid-resistant waste container.
-
Due to the trifluoroacetate component, this waste is considered acidic. Neutralization may be required before disposal, depending on institutional and local regulations. This process should only be performed by trained personnel in a chemical fume hood.
-
-
General Guidance:
-
All waste must be disposed of through a licensed hazardous waste management service.
-
Never dispose of this compound or its solutions down the drain.
-
Follow all federal, state, and local environmental regulations for chemical waste disposal.
-
Experimental Protocol: Endothelial Cell Tube Formation Assay
This protocol is a representative example of an in vitro assay utilizing ATN-161 to assess its anti-angiogenic properties.
Objective: To evaluate the effect of ATN-161 on the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Choroidal Endothelial Cells (hCECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel
-
This compound stock solution
-
VEGF (Vascular Endothelial Growth Factor)
-
24-well plate
-
Calcein AM (for fluorescence imaging)
Procedure:
-
Plate Preparation:
-
Thaw the BME on ice.
-
Pipette 250 µL of BME into each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow the BME to solidify.
-
-
Cell Preparation:
-
Culture hCECs to approximately 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium.
-
Prepare a cell suspension of approximately 75,000 cells per 10 µL.
-
-
Treatment and Plating:
-
Prepare conditioned media containing VEGF and different concentrations of ATN-161 (e.g., 1 nM to 100 µM).[3] Include appropriate controls (e.g., cells with VEGF alone, cells with a scrambled peptide).
-
Mix the cell suspension with the conditioned media.
-
Carefully plate the cell mixture onto the solidified BME in each well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO2 incubator. Tube formation typically begins within 2-4 hours.
-
At the desired time point (e.g., 6-18 hours), visualize the tube network using a phase-contrast microscope.
-
For quantitative analysis, the cells can be labeled with Calcein AM, and the tube length and branch points can be measured using imaging software.
-
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
